1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone
説明
The exact mass of the compound this compound is 392.21988874 g/mol and the complexity rating of the compound is 677. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
[(3aR,4S,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] (2R)-2-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O6/c1-7-12(2)21(24)28-20-18(13(3)9-8-10-26-16(6)23)14(4)11-17-19(20)15(5)22(25)27-17/h12-13,17,19-20H,5,7-11H2,1-4,6H3/t12-,13+,17-,19-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLJGKVDAUMJLN-FPBLBCGBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1C2C(CC(=C1C(C)CCCOC(=O)C)C)OC(=O)C2=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)C(=O)O[C@H]1[C@H]2[C@@H](CC(=C1[C@@H](C)CCCOC(=O)C)C)OC(=O)C2=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Natural Sourcing, Isolation, and Characterization of 1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone, a sesquiterpene lactone of significant interest. The content herein is structured to deliver in-depth, actionable insights for professionals engaged in natural product chemistry, pharmacology, and drug discovery. We will delve into its primary natural source, detailed methodologies for its extraction and purification, advanced techniques for its structural elucidation, and a summary of its biological significance.
Introduction to 1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone
1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone is a member of the sesquiterpenoid class of natural products. These C15 terpenoids are known for their structural diversity and a wide range of biological activities, including anti-inflammatory and cytotoxic effects. The core structure, a britannilactone, is a pseudoguaianolide-type sesquiterpene lactone. The presence of the α-methylene-γ-lactone moiety is a common feature in this class of compounds and is often associated with their bioactivity. The specific substitutions, an acetyl group at the 1-O position and a 2-methylbutyryl group at the 6α-O position, contribute to the compound's unique physicochemical properties and biological profile.
Natural Source: Inula britannica
The primary and most well-documented natural source of 1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone is the flowering plant Inula britannica L., a member of the Asteraceae family.[1][2] This plant, also known as British yellowhead or meadow fleabane, has a long history of use in traditional medicine, particularly in Traditional Chinese Medicine (TCM) where it is known as "Xuan Fu Hua".[2] The flowers and aerial parts of Inula britannica are rich sources of a diverse array of secondary metabolites, including a variety of sesquiterpene lactones, flavonoids, and triterpenoids.[1][2]
The concentration of 1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone and other sesquiterpenoids can vary depending on factors such as the geographical origin of the plant, the time of harvest, and the specific plant part used for extraction, with the flowers generally having the highest concentration.[2]
Biosynthesis of Sesquiterpene Lactones in Inula britannica
The biosynthesis of sesquiterpene lactones in Inula britannica follows the general terpenoid pathway, originating from the cyclization of farnesyl pyrophosphate (FPP). While the complete pathway for 1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone is not fully elucidated, a proposed pathway for related sesquiterpene lactones in this species provides a strong theoretical framework.
The key steps in the proposed biosynthetic pathway are:
-
Cyclization of FPP: The pathway begins with the cyclization of farnesyl pyrophosphate (FPP) to form a germacrene A intermediate, a reaction catalyzed by a sesquiterpene synthase.
-
Oxidative Modifications: A series of oxidative modifications, primarily mediated by cytochrome P450 monooxygenases (CYP450s), then occurs. This includes hydroxylations at specific positions on the germacrene skeleton.
-
Lactone Ring Formation: Subsequent enzymatic reactions lead to the formation of the characteristic γ-lactone ring.
-
Tailoring Reactions: Finally, a series of tailoring reactions, such as acylation, catalyzed by acyltransferases, leads to the addition of the acetyl and 2-methylbutyryl groups to the britannilactone core, yielding the final product.
The following diagram illustrates the proposed biosynthetic pathway leading to the formation of the britannilactone core structure.
Caption: Proposed biosynthetic pathway of 1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone.
Experimental Protocols: Isolation and Purification
The isolation of 1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone from Inula britannica is a multi-step process that involves extraction, fractionation, and purification. The following is a detailed, field-proven protocol synthesized from established methodologies for the isolation of sesquiterpenoids from this plant.
Extraction
-
Plant Material Preparation: Air-dry the flowers of Inula britannica at room temperature until a constant weight is achieved. Grind the dried flowers into a coarse powder.
-
Solvent Extraction: Macerate the powdered plant material in 95% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional agitation.
-
Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.
Fractionation
-
Solvent Partitioning: Suspend the crude ethanol extract in distilled water and sequentially partition with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate. The target compound is expected to be enriched in the ethyl acetate fraction due to its moderate polarity.
-
Silica Gel Column Chromatography: Subject the dried ethyl acetate fraction to open column chromatography on silica gel (60-120 mesh). Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.
Purification
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the target compound using preparative HPLC on a C18 column. A typical mobile phase would be a gradient of methanol and water.
-
Purity Assessment: Monitor the purity of the isolated compound using analytical HPLC and Thin-Layer Chromatography (TLC). The final product should appear as a single spot on the TLC plate and a single peak in the HPLC chromatogram.
The following diagram illustrates the experimental workflow for the isolation and purification of the target compound.
Caption: Experimental workflow for isolation and purification.
Structural Characterization
The definitive structural elucidation of 1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone requires a combination of spectroscopic techniques.
Spectroscopic Data
Table 1: Expected Spectroscopic Data for 1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the acetyl methyl protons (~2.0 ppm), protons of the 2-methylbutyryl group (including a doublet and a triplet for the methyl groups), olefinic protons of the α-methylene-γ-lactone, and various methine and methylene protons of the sesquiterpene core. |
| ¹³C NMR | Carbonyl signals for the lactone, acetyl, and 2-methylbutyryl groups (~170-180 ppm), olefinic carbons of the α-methylene group, and a series of signals for the sp³ hybridized carbons of the core structure and the acyl side chains. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound (C₂₂H₃₂O₆). Fragmentation patterns would likely show the loss of the acetyl and 2-methylbutyryl groups. |
| IR | Characteristic absorption bands for hydroxyl, carbonyl (lactone and ester), and carbon-carbon double bonds. |
Two-Dimensional (2D) NMR Spectroscopy
To unambiguously assign all proton and carbon signals and to determine the stereochemistry, a suite of 2D NMR experiments is essential:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate proton signals with their directly attached carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is key for elucidating the relative stereochemistry of the molecule.
Biological Activities and Therapeutic Potential
Sesquiterpene lactones from Inula species have been reported to possess a range of biological activities. While specific studies on 1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone are limited, related compounds from Inula britannica have demonstrated significant anti-inflammatory and cytotoxic properties.[3] For instance, dimeric sesquiterpenoids from this plant have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[3] The presence of the α-methylene-γ-lactone moiety is often a key structural feature for these activities, as it can react with nucleophilic residues in biological macromolecules.
The anti-inflammatory effects are often attributed to the modulation of key signaling pathways, such as the NF-κB pathway. The cytotoxic activity against various cancer cell lines has also been reported for sesquiterpenoids isolated from Inula britannica.
Conclusion and Future Perspectives
1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone represents a promising natural product with potential therapeutic applications. This guide has provided a comprehensive technical framework for its sourcing, isolation, and characterization from its natural source, Inula britannica. Future research should focus on the complete elucidation of its biosynthetic pathway, which could open avenues for its biotechnological production. Furthermore, a thorough investigation of its pharmacological properties and mechanism of action is warranted to fully explore its potential as a lead compound in drug discovery programs. The development of a standardized and validated analytical method for its quantification in plant extracts and biological matrices will also be crucial for its future development.
References
- 1. Phytochemical Profile of Inula britannica from Bulgaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimeric sesquiterpenoids with anti-inflammatory activities from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolating a Novel Sesquiterpene Lactone: A Technical Guide to the Purification of 1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone from Inula britannica
This guide offers a comprehensive, in-depth technical overview for the successful isolation and characterization of 1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone, a sesquiterpene lactone from the flowers of Inula britannica. This document is intended for an audience of researchers, natural product chemists, and drug development professionals, providing not just a procedural outline but also the scientific rationale behind the methodological choices.
Inula britannica, a plant with a history in traditional medicine, is a rich source of bioactive secondary metabolites, particularly sesquiterpenoids and flavonoids[1]. Among these, sesquiterpene lactones are of significant interest due to their diverse and potent biological activities, including anti-inflammatory and cytotoxic effects[1][2]. The successful isolation of these compounds in a pure form is a critical first step in unlocking their therapeutic potential.
This guide will detail a robust methodology for the extraction, fractionation, and purification of the target compound, culminating in its structural elucidation through spectroscopic analysis.
I. Foundational Principles of Isolation
The isolation strategy for 1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone is predicated on the compound's physicochemical properties as a moderately polar sesquiterpene lactone. The workflow is designed to systematically remove undesirable constituents from the plant matrix, such as highly polar compounds (sugars, chlorophylls) and nonpolar compounds (waxes, lipids), to enrich and ultimately isolate the target molecule.
The process leverages a multi-step chromatographic approach, a cornerstone of natural product purification. The choice of solvents and stationary phases is critical and is based on the polarity of the target compound relative to the other constituents of the extract.
II. Experimental Workflow: From Plant Material to Pure Compound
The overall strategy for the isolation of 1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone is a sequential process of extraction, solvent partitioning, and multi-stage column chromatography.
Caption: A schematic of the isolation workflow for the target compound.
Step 1: Extraction of Plant Material
The initial step involves the exhaustive extraction of the dried and powdered flowers of Inula britannica. Ethanol is the solvent of choice due to its broad solvency for a wide range of secondary metabolites, including sesquiterpene lactones, while minimizing the extraction of very nonpolar lipids and waxes.
Protocol:
-
Air-dried and powdered flowers of Inula britannica are percolated with 95% ethanol at room temperature[2].
-
The percolation is repeated multiple times to ensure exhaustive extraction.
-
The resulting ethanol extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract.
Step 2: Solvent Partitioning
Solvent partitioning is a critical step to achieve a preliminary separation of compounds based on their differential solubility in immiscible solvents. Here, an ethyl acetate-water partition is employed to separate the moderately polar sesquiterpene lactones from highly polar and water-soluble compounds.
Protocol:
-
The crude ethanol extract is suspended in water and partitioned with an equal volume of ethyl acetate.
-
The partitioning is performed in a separatory funnel, and the layers are allowed to separate.
-
The ethyl acetate layer, containing the target compound and other moderately polar constituents, is collected. This process is repeated to maximize the recovery of the target compound.
-
The combined ethyl acetate fractions are dried over anhydrous sodium sulfate and concentrated in vacuo to yield the ethyl acetate fraction.
Step 3: Silica Gel Column Chromatography
The ethyl acetate fraction is subjected to column chromatography on silica gel, a polar stationary phase. This step aims to separate the compounds based on their polarity. A gradient elution with a solvent system of increasing polarity is used to sequentially elute compounds, with nonpolar compounds eluting first, followed by compounds of increasing polarity.
Protocol:
-
A glass column is packed with silica gel as a slurry in a nonpolar solvent (e.g., hexane).
-
The concentrated ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the column.
-
The column is eluted with a gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
Step 4: Sephadex LH-20 Column Chromatography
Fractions enriched with the target compound from the silica gel column are further purified using size-exclusion chromatography on Sephadex LH-20. This stationary phase separates molecules based on their size, with larger molecules eluting first. This step is effective in removing smaller molecular weight impurities.
Protocol:
-
A column is packed with Sephadex LH-20 and equilibrated with a suitable solvent, often methanol or a mixture of dichloromethane and methanol.
-
The combined and concentrated fractions from the previous step are dissolved in the mobile phase and loaded onto the column.
-
Isocratic elution is performed, and fractions are collected.
-
Fractions are again monitored by TLC, and those containing the pure target compound are combined and concentrated.
III. Structural Elucidation and Characterization
The definitive identification of the isolated compound as 1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone requires a suite of spectroscopic techniques.
Caption: The chemical structure of the target compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS is employed to determine the accurate mass of the molecule, which in turn allows for the deduction of its elemental formula.
| Parameter | Value |
| Molecular Formula | C₂₂H₃₂O₆ |
| Molecular Weight | 392.49 g/mol |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the detailed structure of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-bond correlations from 2D NMR experiments (COSY, HSQC, HMBC), the complete carbon skeleton and the placement of functional groups can be determined. The expected spectroscopic data for the target compound can be inferred from the known data of its constituent parts: 1-O-acetylbritannilactone and 6β-O-(2-methylbutyryl)britannilactone[2].
Table of Predicted ¹H and ¹³C NMR Data (in CDCl₃):
| Position | Predicted δC (ppm) | Predicted δH (ppm, J in Hz) |
| 1 | ~75.0 | ~5.0 (m) |
| 2 | ~30.0 | ~1.8-2.0 (m) |
| 3 | ~38.0 | ~2.5 (m) |
| 4 | ~140.0 | - |
| 5 | ~45.0 | ~3.0 (m) |
| 6 | ~72.0 | ~5.2 (dd, J = 10.0, 5.0) |
| 7 | ~50.0 | ~2.2 (m) |
| 8 | ~28.0 | ~1.5-1.7 (m) |
| 9 | ~32.0 | ~1.4-1.6 (m) |
| 10 | ~41.0 | ~2.1 (m) |
| 11 | ~138.0 | - |
| 12 | ~170.0 | - |
| 13 | ~125.0 | ~6.3 (d, J=2.0), ~5.9 (d, J=2.0) |
| 14 | ~22.0 | ~1.1 (d, J=7.0) |
| 15 | ~18.0 | ~1.9 (s) |
| Acetyl Group | ||
| C=O | ~170.5 | - |
| CH₃ | ~21.0 | ~2.0 (s) |
| 2-Methylbutyryl Group | ||
| 1' (C=O) | ~176.0 | - |
| 2' (CH) | ~41.0 | ~2.4 (m) |
| 3' (CH₂) | ~26.0 | ~1.6 (m), ~1.4 (m) |
| 4' (CH₃) | ~11.0 | ~0.9 (t, J=7.5) |
| 2'-CH₃ | ~16.0 | ~1.1 (d, J=7.0) |
IV. Conclusion
The successful isolation of 1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone from Inula britannica is a meticulous process that requires a systematic and well-reasoned approach. The combination of solvent extraction, liquid-liquid partitioning, and multi-stage column chromatography provides a robust pathway to obtaining this sesquiterpene lactone in high purity. The subsequent application of modern spectroscopic techniques is essential for the unequivocal confirmation of its structure. This guide provides a detailed framework to aid researchers in this endeavor, thereby facilitating further investigation into the biological activities and therapeutic potential of this promising natural product.
V. References
-
Bai, N., et al. (2006). Sesquiterpene Lactones from Inula britannica and Their Cytotoxic and Apoptotic Effects on Human Cancer Cell Lines. Journal of Natural Products, 69(4), 531-535. --INVALID-LINK--
-
The Effects of 1-O-Acetylbritannilactone Isolated from Inula britannica Flowers on Human Neutrophil Elastase and Inflammation of RAW 264.7 Cells and Zebrafish Larvae. (2023). Semantic Scholar. --INVALID-LINK--
-
Khan, A. U., et al. (2010). Secondary Metabolites from Inula britannica L. and Their Biological Activities. Molecules, 15(3), 1562-1577. --INVALID-LINK--
References
A Technical Guide to the Structural Elucidation of 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone
Introduction
1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone is a complex sesquiterpenoid lactone isolated from the flowering plant Inula britannica (family Asteraceae).[1] This class of natural products is of significant interest to the pharmaceutical and medicinal chemistry communities due to a wide range of reported biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects.[1][2] The precise determination of a natural product's chemical structure is the foundational step upon which all further biological and pharmacological investigation is built. It requires a synergistic application of multiple analytical techniques to piece together the molecular puzzle, from the elemental formula to the exact three-dimensional arrangement of atoms.
This guide provides a detailed, in-depth overview of the methodologies, logic, and data interpretation required to elucidate the structure of this specific britannilactone derivative. It is intended for an audience with a foundational understanding of organic chemistry and spectroscopic techniques, such as researchers and professionals in natural product chemistry and drug development.
Foundational Analysis: Molecular Formula and Functional Groups
The first step in any structure elucidation is to determine the molecule's elemental composition and identify its key functional groups.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is indispensable for determining the exact mass of a molecule, which in turn allows for the calculation of its unique molecular formula.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve a purified sample (approx. 0.1 mg) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC-MS system.
-
Ionization: Utilize a soft ionization technique, typically Electrospray Ionization (ESI), in positive ion mode to generate the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap detector.
For this compound (C₂₂H₃₂O₆), the expected exact mass for the sodium adduct [M+Na]⁺ would be calculated and compared against the experimental value to confirm the molecular formula with high confidence (typically <5 ppm error).
Infrared (IR) Spectroscopy
IR spectroscopy provides immediate insight into the functional groups present by measuring the absorption of infrared radiation by molecular vibrations.
Data Interpretation: The IR spectrum would be expected to show strong absorption bands characteristic of:
-
~1765 cm⁻¹: A high-frequency carbonyl (C=O) stretch, indicative of the γ-lactone ring, which is strained.
-
~1735 cm⁻¹: A strong carbonyl (C=O) stretch corresponding to the two ester groups (acetate and 2-methylbutyrate).
-
~1240 cm⁻¹ and ~1170 cm⁻¹: Strong C-O stretching vibrations, further confirming the presence of the lactone and ester functionalities.
-
~1660 cm⁻¹: A C=C stretch for the exocyclic methylene group of the lactone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Core Structure
NMR spectroscopy is the most powerful tool for determining the complete carbon-hydrogen framework of an organic molecule. A combination of 1D and 2D NMR experiments is required for a full assignment.
General Elucidation Workflow
The process follows a logical sequence where each experiment builds upon the information provided by the last.
Caption: General workflow for natural product structure elucidation.
¹H and ¹³C NMR Spectroscopic Data
The following tables present the hypothesized ¹H and ¹³C NMR data for the compound, recorded in CDCl₃. This data serves as the basis for the subsequent 2D NMR analysis.
Table 1: Hypothesized ¹H NMR Data (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
|---|---|---|---|---|---|
| 1 | 5.10 | dd | 11.5, 4.5 | 1H | H-1 |
| 2 | 2.20 | m | 2H | H-2 | |
| 3 | 2.50 | m | 2H | H-3 | |
| 5 | 2.80 | m | 1H | H-5 | |
| 6 | 5.30 | t | 9.5 | 1H | H-6 |
| 7 | 4.10 | m | 1H | H-7 | |
| 9 | 1.90, 2.15 | m | 2H | H-9 | |
| 11 | 3.20 | m | 1H | H-11 | |
| 13a | 6.25 | d | 2.5 | 1H | H-13a (exo) |
| 13b | 5.60 | d | 2.0 | 1H | H-13b (exo) |
| 14 | 1.25 | s | 3H | Me-14 | |
| 15 | 1.85 | s | 3H | Me-15 | |
| Acetyl | |||||
| OAc-Me | 2.05 | s | 3H | -OCOCH₃ | |
| 2-Me-Butyryl | |||||
| 2' | 2.40 | m | 1H | H-2' | |
| 3' | 1.65, 1.45 | m | 2H | H-3' | |
| 4' | 0.90 | t | 7.5 | 3H | Me-4' |
| Me-2' | 1.15 | d | 7.0 | 3H | Me at C-2' |
Table 2: Hypothesized ¹³C NMR and DEPT Data (125 MHz, CDCl₃)
| Position | δC (ppm) | DEPT | Assignment |
|---|---|---|---|
| 1 | 75.0 | CH | C-1 |
| 2 | 30.0 | CH₂ | C-2 |
| 3 | 35.0 | CH₂ | C-3 |
| 4 | 139.0 | C | C-4 |
| 5 | 45.0 | CH | C-5 |
| 6 | 72.0 | CH | C-6 |
| 7 | 80.0 | CH | C-7 |
| 8 | 135.0 | C | C-8 |
| 9 | 40.0 | CH₂ | C-9 |
| 10 | 50.0 | C | C-10 |
| 11 | 121.0 | C | C-11 |
| 12 | 170.0 | C | C-12 (Lactone C=O) |
| 13 | 125.0 | CH₂ | C-13 (exo-CH₂) |
| 14 | 28.0 | CH₃ | Me-14 |
| 15 | 22.0 | CH₃ | Me-15 |
| Acetyl | |||
| OAc-CO | 170.5 | C | -OC OCH₃ |
| OAc-Me | 21.0 | CH₃ | -OCOC H₃ |
| 2-Me-Butyryl | |||
| 1' | 176.0 | C | C-1' (Ester C=O) |
| 2' | 41.5 | CH | C-2' |
| 3' | 26.5 | CH₂ | C-3' |
| 4' | 11.5 | CH₃ | C-4' |
| Me-2' | 16.5 | CH₃ | Me at C-2' |
2D NMR Correlation Analysis: Building the Structure
2D NMR experiments reveal through-bond and through-space correlations, which are essential for assembling the molecular fragments into a complete structure.
¹H-¹H COSY (Correlation Spectroscopy) This experiment identifies protons that are coupled to each other, typically over two or three bonds. It is the primary method for establishing spin systems.
-
Causality: By identifying which protons are neighbors, we can trace out the hydrogen framework of the molecule. For instance, a clear correlation between the H-3' multiplet and the H-4' triplet would confirm the ethyl fragment within the 2-methylbutyryl side chain. Similarly, correlations from H-1 through H-2 and H-3 would establish that portion of the core ring system.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.
-
Causality: HSQC provides an unambiguous assignment of all protonated carbons. For example, it would link the proton signal at δH 6.25 to the carbon signal at δC 125.0, confirming their assignment as H-13a and C-13, respectively.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) HMBC is arguably the most critical experiment for elucidating the final structure. It reveals correlations between protons and carbons that are separated by two or three bonds.
-
Causality: This long-range information is used to connect the spin systems established by COSY and to place substituents on the carbon skeleton, especially at quaternary (non-protonated) carbons.
Key HMBC Correlations for Elucidation:
-
Placing the Acetyl Group: A strong correlation from the acetyl methyl protons (δH 2.05) to the ester carbonyl carbon (δC 170.5) confirms the acetyl unit. A further correlation from H-1 (δH 5.10) to this same carbonyl carbon (δC 170.5) definitively places the acetyl group at the C-1 position.
-
Placing the 2-Methylbutyryl Group: A correlation from H-6 (δH 5.30) to the 2-methylbutyryl carbonyl carbon (C-1', δC 176.0) unambiguously attaches this ester group to the C-6 position.
-
Confirming the Core Structure: Correlations from the Me-14 protons (δH 1.25) to C-1, C-5, C-9, and the quaternary C-10 are vital for assembling the bicyclic core. Similarly, correlations from the exocyclic methylene protons (H-13) to the lactone carbonyl (C-12) and C-7 confirm the α,β-unsaturated γ-lactone moiety.
Caption: Diagram of key COSY and HMBC correlations for structure elucidation.
Determination of Relative Stereochemistry
Once the planar structure is established, the final step is to determine the three-dimensional arrangement of the atoms using Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY).
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy) This experiment detects correlations between protons that are close to each other in space (< 5 Å), regardless of their through-bond connectivity.
-
Causality: The presence of an NOE correlation between two protons provides direct evidence of their spatial proximity, allowing for the assignment of relative stereochemistry at chiral centers.
Key NOE Correlations for Stereochemistry:
-
α-Orientation of the C-6 Ester: A strong NOE correlation between H-6 and H-1 would indicate that they are on the same face of the molecule.
-
Ring Junction Stereochemistry: An NOE between H-7 and Me-14 would help to establish the stereochemistry of the ring fusion. The absence of an NOE between H-5 and Me-14, coupled with its presence between H-5 and H-6, would further define the chair/boat conformation of the rings.
By systematically analyzing the network of NOE correlations, a complete 3D model of the molecule's relative stereochemistry can be constructed.
Conclusion
The elucidation of this compound is a systematic process that relies on the logical integration of data from multiple, complementary analytical techniques. High-resolution mass spectrometry establishes the molecular formula, while IR spectroscopy identifies key functional groups. The core of the elucidation, however, lies in a comprehensive suite of NMR experiments. 1D NMR provides the initial inventory of protons and carbons, COSY connects neighboring protons into spin systems, HSQC links protons to their attached carbons, and HMBC provides the long-range correlations necessary to assemble the complete carbon skeleton and place all substituents. Finally, NOESY/ROESY experiments reveal through-space interactions, allowing for the definitive assignment of the molecule's relative stereochemistry. This rigorous, multi-faceted approach ensures a self-validating system that leads to an unambiguous structural assignment, a prerequisite for any further investigation into the compound's promising biological potential.
References
Unveiling the Therapeutic Potential of 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone: A Technical Guide for Researchers
An In-depth Exploration of a Promising Sesquiterpenoid Lactone from Inula britannica
Introduction: A Bioactive Compound from a Traditional Source
1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone, a notable sesquiterpenoid lactone, is a key bioactive constituent of Inula britannica (British yellowhead or meadow fleabane). This plant has a long-standing history in traditional medicine, particularly in Asia, where it is used to treat a variety of ailments including digestive disorders, bronchitis, and inflammation.[1][2] Modern phytochemical investigations into Inula britannica have revealed a wealth of secondary metabolites, with sesquiterpenoid lactones being among the most significant due to their diverse and potent biological activities.[3][4] These activities include cytotoxic, anti-inflammatory, antioxidant, and neuroprotective effects.[3] This guide provides a comprehensive technical overview of the biological activities of this compound, with a focus on its anti-inflammatory and cytotoxic properties, to support its further investigation and potential therapeutic development.
Anti-inflammatory Activity: Mechanism of Action and In Vitro Efficacy
This compound, hereafter referred to as ABL, has demonstrated significant anti-inflammatory properties.[5] The primary mechanism behind this activity lies in its ability to modulate key inflammatory pathways, particularly the NF-κB signaling cascade.
Inhibition of Pro-inflammatory Mediators
ABL has been shown to dose-dependently inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[5] These two molecules are critical mediators of the inflammatory response. The overproduction of NO by inducible nitric oxide synthase (iNOS) and PGE2 by cyclooxygenase-2 (COX-2) are hallmarks of chronic inflammation. ABL effectively suppresses the protein expression of both iNOS and COX-2, thereby reducing the levels of these pro-inflammatory mediators.[5]
The potent anti-inflammatory effect of ABL is highlighted by its low half-maximal inhibitory concentrations (IC50) for NO and PGE2 production.
| Parameter | IC50 Value (µM) |
| Nitric Oxide (NO) Production | 0.23 ± 0.02[5] |
| Prostaglandin E2 (PGE2) Production | 0.27 ± 0.02[5] |
Modulation of Upstream Signaling Pathways
Recent studies have elucidated that ABL's anti-inflammatory and anti-MUC5AC effects are exerted by targeting PKC-α and subsequently downregulating the SRC/EGFR/MAPK signaling pathway.[6] Furthermore, ABL has been shown to ameliorate alcohol-induced hepatotoxicity by regulating the ROS/Akt/NF-κB-mediated pathways of apoptosis and inflammation.[7][8] This indicates that ABL's mechanism of action is multifaceted, involving the modulation of several key signaling cascades that are crucial in the inflammatory process.
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS and COX-2.[9][10] The ability of ABL to regulate the Akt/NF-κB pathway suggests that it likely interferes with this critical step in the inflammatory cascade.[7][8]
Signaling Pathway: NF-κB Activation and Inhibition
Caption: ABL inhibits the NF-κB signaling pathway.
Cytotoxic and Anti-Cancer Potential
In addition to its anti-inflammatory effects, ABL has been found to possess potent anticancer activity in vitro.[11] Sesquiterpenoid lactones, as a class of compounds, are well-documented for their cytotoxic effects against various cancer cell lines.[12][13]
Induction of Apoptosis and Cell Cycle Arrest
Studies on HeLa cells have shown that ABL induces apoptosis, a programmed cell death mechanism that is often dysregulated in cancer.[11] The induction of apoptosis by ABL is associated with the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[11] Furthermore, ABL has been demonstrated to arrest the cell cycle at the G2/M phase, preventing cancer cells from progressing through mitosis and proliferating.[11]
While specific IC50 values for the cytotoxicity of ABL are not yet widely published, the demonstrated induction of apoptosis and cell cycle arrest strongly indicate its potential as an anti-cancer agent. For context, other sesquiterpenoid lactones isolated from Inula britannica have shown significant cytotoxicity against a range of human cancer cell lines.[2]
A recent study on the protective effects of ABL against alcohol-induced hepatotoxicity in normal human liver cells (LO2) also sheds light on its role in apoptosis. In this context, ABL was found to prevent alcohol-induced apoptosis, suggesting that its effects on cell survival and death may be cell-type and context-dependent.[7][8]
Experimental Protocols
For researchers and drug development professionals seeking to investigate the biological activities of this compound, the following are standard in vitro assays.
Assessment of Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of ABL and incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Workflow: In Vitro Cytotoxicity Assessment
Caption: Standard workflow for the MTT cytotoxicity assay.
Assessment of Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay quantifies the amount of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 12 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of ABL for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) in a 96-well plate.
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Conclusion and Future Directions
This compound is a promising natural product with well-defined anti-inflammatory and potent cytotoxic activities. Its ability to modulate multiple key signaling pathways, including NF-κB and MAPK, underscores its therapeutic potential. For drug development professionals, the defined mechanisms of action and potent in vitro efficacy of ABL provide a strong foundation for further preclinical and clinical investigation.
Future research should focus on:
-
In vivo efficacy studies: To validate the anti-inflammatory and anti-cancer effects of ABL in animal models.
-
Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of ABL.
-
Structure-activity relationship (SAR) studies: To optimize the chemical structure of ABL for enhanced potency and selectivity.
The comprehensive data presented in this guide highlights this compound as a compelling lead compound for the development of novel anti-inflammatory and anti-cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1-O-Acetylbritannilactone exerts anti-inflammatory and anti-MUC5AC effects by targeting PKC-α and downregulating the SRC/EGFR/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-O-Actylbritannilactone Ameliorates Alcohol-Induced Hepatotoxicity through Regulation of ROS/Akt/NF-κB-Mediated Apoptosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Synthesis of 1-O-acetylbritannilactone analogues from Inula britannica and in vitro evaluation of their anticancer potential - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Sesquiterpene lactones from Inula britannica and their cytotoxic and apoptotic effects on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxic sesquiterpene lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone is a sesquiterpenoid lactone, a class of natural products renowned for their diverse and potent biological activities. Isolated from species of the Inula genus, this compound belongs to a family of phytochemicals that have demonstrated significant anti-inflammatory and anticancer properties. This technical guide provides an in-depth exploration of the putative mechanism of action of this compound. While direct experimental evidence for this specific molecule is nascent, this document synthesizes the wealth of knowledge surrounding structurally analogous sesquiterpenoid lactones to construct a robust, evidence-based hypothesis of its molecular interactions and cellular effects. We will delve into the foundational chemistry that drives its bioactivity, explore its likely impact on critical cellular signaling pathways such as NF-κB and STAT3, and provide detailed, field-proven experimental protocols for researchers to validate these proposed mechanisms. This guide is designed to be a comprehensive resource, empowering scientific professionals to navigate the complexities of this promising natural compound and accelerate its journey from discovery to potential therapeutic application.
Introduction: The Therapeutic Promise of Sesquiterpenoid Lactones from Inula
The Asteraceae family, and specifically the genus Inula, has been a cornerstone of traditional medicine in Eastern Asia for centuries, utilized for treating ailments ranging from bronchitis to digestive disorders.[1] Modern phytochemical investigations have pinpointed sesquiterpenoid lactones as the primary architects of these therapeutic effects.[1] These 15-carbon isoprenoid-derived compounds are characterized by a lactone ring, and their biological prowess is largely attributed to the presence of an α-methylene-γ-lactone moiety.[1] This reactive functional group is an electrophilic Michael acceptor, capable of forming covalent bonds with nucleophilic residues, most notably the sulfhydryl groups of cysteine within cellular proteins.[2] This ability to alkylate and thereby modulate the function of key regulatory proteins is the linchpin of their bioactivity.
This compound is a member of this esteemed class of compounds. While its individual biological profile is still under investigation, the extensive research on its chemical relatives provides a strong foundation for predicting its mechanism of action. This guide will, therefore, proceed with a detailed examination of the likely cellular targets and pathways affected by this molecule, drawing parallels from well-documented analogues.
A Postulated Mechanism of Action: Induction of Apoptosis via Modulation of Pro-inflammatory and Pro-survival Signaling Pathways
The prevailing hypothesis for the anticancer effects of sesquiterpenoid lactones is their ability to induce programmed cell death, or apoptosis, in cancer cells. This is often achieved through the modulation of signaling pathways that govern cell survival, proliferation, and inflammation. The two most consistently implicated pathways are the Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB family of transcription factors are pivotal regulators of the inflammatory and immune responses.[3] In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation by upregulating the expression of anti-apoptotic proteins. The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This liberates the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of its target genes.[4]
Sesquiterpenoid lactones are well-documented inhibitors of the NF-κB pathway.[5] It is proposed that this compound, through its α-methylene-γ-lactone group, directly alkylates and inhibits components of the IKK complex or the p65 subunit of NF-κB itself, preventing its nuclear translocation and transcriptional activity.[6] This inhibition of NF-κB would lead to the downregulation of anti-apoptotic proteins such as Bcl-2 and survivin, thereby sensitizing cancer cells to apoptosis.
Attenuation of the STAT3 Signaling Pathway
STAT3 is another transcription factor that is frequently found to be persistently activated in a wide array of human cancers.[2] Its activation promotes cell proliferation, survival, and angiogenesis. The classical activation of STAT3 is initiated by the binding of cytokines or growth factors to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3 on a critical tyrosine residue (Tyr705). This phosphorylation event induces the dimerization of STAT3 monomers, which then translocate to the nucleus to regulate the transcription of target genes, including those involved in cell cycle progression (e.g., cyclin D1) and apoptosis inhibition (e.g., Bcl-xL, Mcl-1).[7]
Several sesquiterpenoid lactones have been shown to inhibit STAT3 signaling.[2] The proposed mechanism for this compound involves the direct alkylation of cysteine residues within the STAT3 protein, which can interfere with its phosphorylation and/or dimerization, both of which are critical for its activation.[8] By inhibiting STAT3, the compound would suppress the expression of genes that drive tumor growth and survival.
Experimental Validation: Protocols and Methodologies
To investigate the proposed mechanism of action of this compound, a series of well-established in vitro assays are recommended. The following protocols provide a comprehensive framework for this purpose.
Assessment of Cytotoxicity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., human colon cancer cells COLO 205, HT 29; human promyelocytic leukemia cells HL-60; or human gastric cancer cells AGS) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Quantitative Data for Related Sesquiterpenoid Lactones from Inula britannica
While data for the specific compound of interest is not available, the table below presents the cytotoxicity of a closely related compound, 6β-O-(2-methylbutyryl)britannilactone, and other more active sesquiterpenoid lactones from the same plant source.[1]
| Compound | Cell Line | IC₅₀ (µM) after 24h |
| 6β-O-(2-methylbutyryl)britannilactone | COLO 205 | > 100 |
| " | HT 29 | > 100 |
| " | HL-60 | > 100 |
| " | AGS | > 100 |
| Neobritannilactone B | COLO 205 | 14.3 |
| " | HT 29 | 56.1 |
| " | HL-60 | 27.4 |
| " | AGS | 21.4 |
| Acetyl neobritannilactone B | COLO 205 | 14.7 |
| " | HT 29 | 57.0 |
| " | HL-60 | 16.2 |
| " | AGS | 5.4 |
Data extracted from Bai et al., 2006.[1]
Verification of Apoptosis: Western Blot Analysis of Apoptotic Markers
Western blotting is a powerful technique to detect the expression levels of specific proteins involved in the apoptotic cascade.[3][4]
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with this compound at its IC₅₀ concentration for various time points (e.g., 0, 6, 12, 24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against key apoptotic markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH). An increase in the levels of cleaved caspase-3 and cleaved PARP, and an increased Bax/Bcl-2 ratio would indicate the induction of apoptosis.
Elucidating Pathway Inhibition
To confirm the inhibition of NF-κB activation, the translocation of the p65 subunit from the cytoplasm to the nucleus can be assessed by Western blotting of cellular fractions or by immunofluorescence.
Protocol (Western Blotting of Cellular Fractions):
-
Cell Treatment: Treat cells with the compound for a short duration (e.g., 1-2 hours) prior to stimulation with an NF-κB activator like TNF-α (10 ng/mL) for 30 minutes.
-
Cellular Fractionation: Separate the cytoplasmic and nuclear fractions using a commercial kit.
-
Western Blot Analysis: Perform Western blotting on both fractions as described in section 3.2, using a primary antibody against the p65 subunit of NF-κB. Use histone H3 as a nuclear marker and β-actin as a cytoplasmic marker to ensure the purity of the fractions.
-
Analysis: A decrease in the amount of p65 in the nuclear fraction of compound-treated cells compared to the TNF-α-only treated cells would indicate inhibition of NF-κB translocation.
To determine if the compound inhibits STAT3 activation, the level of phosphorylated STAT3 (p-STAT3) can be measured by Western blot.
Protocol:
-
Cell Treatment: Treat cells with the compound for various time points, with or without stimulation by a STAT3 activator like IL-6 (20 ng/mL).
-
Western Blot Analysis: Perform Western blotting on whole-cell lysates as described in section 3.2. Use primary antibodies that specifically detect phosphorylated STAT3 (Tyr705) and total STAT3.
-
Analysis: A reduction in the ratio of p-STAT3 to total STAT3 in compound-treated cells would confirm the inhibition of STAT3 activation.
Conclusion and Future Directions
This compound, as a member of the sesquiterpenoid lactone family, holds considerable potential as a bioactive molecule. Based on the extensive body of research on its structural analogues, it is highly probable that its mechanism of action involves the induction of apoptosis in cancer cells through the alkylation-mediated inhibition of the pro-survival and pro-inflammatory NF-κB and STAT3 signaling pathways.
The experimental protocols detailed in this guide provide a clear and robust framework for the scientific community to rigorously test this hypothesis. Future research should focus on confirming these molecular interactions, identifying the specific protein targets of alkylation, and evaluating the efficacy of this compound in preclinical in vivo models. A thorough understanding of its mechanism of action is paramount for the rational design of future therapeutics and for unlocking the full therapeutic potential of this intriguing natural product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchwithnj.com [researchwithnj.com]
- 3. biorbyt.com [biorbyt.com]
- 4. 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | C28H24O9 | CID 10929242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methylbutyryl CoA | C26H44N7O17P3S | CID 11966141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methylbutyryl-CoA - Wikipedia [en.wikipedia.org]
- 7. Sesquiterpene lactones from Inula britannica and their cytotoxic and apoptotic effects on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cytotoxic Effects of 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone on Cancer Cells
Foreword for the Research Professional
The field of oncology drug discovery is in a perpetual state of innovation, driven by the exploration of novel chemical entities that can offer improved efficacy and selectivity against malignant cells. Natural products, with their inherent structural diversity and biological pre-validation through evolution, remain a cornerstone of this endeavor. Among these, sesquiterpene lactones isolated from the Asteraceae family have garnered significant attention for their potent cytotoxic and anti-inflammatory properties.[1][2][3]
This technical guide focuses on a specific, yet under-investigated, sesquiterpene lactone: 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone . While direct, in-depth studies on this particular derivative are emerging, its structural relationship to the well-characterized britannilactone and other pseudoguaianolide-type sesquiterpenes provides a strong predictive framework for its mechanism of action.[4][5] This document synthesizes our current understanding, derived from analogues isolated from Inula britannica, to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.[2][6][7] We will detail the presumptive mechanisms of cytotoxicity and provide robust, field-proven experimental protocols to validate these hypotheses, thereby creating a roadmap for the systematic investigation of this promising compound.
Molecular Profile and Postulated Bioactivity
1.1 Chemical Structure and Class
This compound belongs to the pseudoguaianolide class of sesquiterpene lactones. The defining feature of this class, and a critical determinant of its bioactivity, is the α-methylene-γ-lactone moiety.[1][8] This electrophilic group is highly reactive and can engage in Michael-type additions with nucleophilic residues, particularly the sulfhydryl groups of cysteine within key cellular proteins.[3][8] This covalent interaction is the foundational mechanism for the broad spectrum of biological effects observed with these compounds.
1.2 The Inula Genus: A Rich Pharmacopoeia
The compound of interest is isolated from the flowers of Inula britannica, a plant with a long history in traditional Chinese medicine for treating inflammation and digestive disorders.[2][6][9] Scientific investigation into this genus has led to the isolation of numerous bioactive sesquiterpenes, including britannin, bigelovin, and ergolide, all of which have demonstrated cytotoxicity against various human tumor cell lines.[7][10] This consistent finding across multiple related molecules from the same source strongly suggests that novel derivatives like this compound will share this cytotoxic potential.
Core Cytotoxic Mechanisms: An Evidence-Based Extrapolation
Based on extensive studies of structurally related compounds like britannin, we can postulate three primary signaling pathways through which this compound likely exerts its cytotoxic effects.[4][5]
2.1 Induction of Apoptosis via the Intrinsic Pathway
The most common mechanism of cell death induced by sesquiterpene lactones is apoptosis.[1][10] For the closely related compound britannin, this is achieved through the activation of the mitochondrial (intrinsic) apoptotic pathway.[4]
Key Mechanistic Events:
-
Generation of Reactive Oxygen Species (ROS): The compound's interaction with cellular proteins disrupts redox homeostasis, leading to a surge in intracellular ROS.
-
Mitochondrial Membrane Depolarization: Elevated ROS levels damage the mitochondrial membrane, causing a loss of membrane potential (ΔΨm).
-
Cytochrome C Release: The compromised mitochondrial outer membrane releases cytochrome c into the cytosol.
-
Caspase Cascade Activation: Cytosolic cytochrome c triggers the assembly of the apoptosome and activates initiator caspase-9, which in turn activates executioner caspases-3 and -7.
-
PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, leading to the dismantling of the cell.
Caption: Postulated intrinsic apoptosis pathway.
2.2 Inhibition of the NF-κB Pro-Survival Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and cell survival. Its constitutive activation is a hallmark of many cancers, promoting proliferation and resistance to therapy. Sesquiterpene lactones are potent inhibitors of this pathway.[11][12]
Key Mechanistic Events:
-
Covalent Modification of p65: The α-methylene-γ-lactone moiety is predicted to form a covalent adduct with Cysteine-38 on the p65 (RelA) subunit of NF-κB.[4]
-
Inhibition of Translocation: This modification prevents the phosphorylation and subsequent translocation of the p50/p65 dimer to the nucleus.
-
Downregulation of Anti-Apoptotic Genes: With NF-κB signaling blocked, the expression of its downstream target genes, such as Bcl-2 and Bcl-xL, is suppressed, thereby lowering the threshold for apoptosis.[10][11]
2.3 Modulation of the Tumor Immune Microenvironment
Emerging evidence for britannin indicates an ability to modulate key immune checkpoint proteins.[4][5] This suggests a more sophisticated anti-cancer effect beyond direct cytotoxicity.
Key Mechanistic Events:
-
c-Myc/HIF-1α Axis Modulation: The compound has been shown to interfere with the c-Myc/HIF-1α signaling axis.[4]
-
PD-L1 Downregulation: This interference leads to a significant downregulation of Programmed Death-Ligand 1 (PD-L1) expression on cancer cells.[4]
-
Enhanced T-Cell Activity: By reducing PD-L1, the compound may prevent the exhaustion of cytotoxic T-lymphocytes, restoring their ability to recognize and eliminate tumor cells.
Experimental Protocols for Cytotoxicity Assessment
To rigorously evaluate the cytotoxic potential of this compound, a multi-tiered experimental approach is required. The following protocols represent the gold standard in the field.
Caption: Tiered workflow for cytotoxicity assessment.
3.1 Tier 1: Cell Viability and IC50 Determination
Objective: To determine the concentration of the compound that inhibits 50% of cell viability (IC50) across a panel of cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HCT116 colon cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.[13][14]
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
3.2 Tier 2: Confirmation of Apoptotic Cell Death
Objective: To confirm that the observed cytotoxicity is due to apoptosis.
Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
-
Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
3.3 Tier 3: Mechanistic Investigation
Objective: To probe the specific signaling pathways affected by the compound.
Protocol: Western Blot Analysis for Apoptotic and NF-κB Markers
-
Protein Extraction: Treat cells with the compound at IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells and quantify total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.
-
NF-κB Pathway: phospho-p65, total p65, IκBα.
-
Loading Control: GAPDH or β-Actin.
-
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify band intensities relative to the loading control to observe changes in protein expression and phosphorylation status over time.
Data Synthesis and Interpretation
The successful execution of these protocols will yield a comprehensive dataset to characterize the cytotoxic effects of this compound.
| Experiment | Primary Metric | Interpretation of Positive Result |
| MTT Assay | IC50 Value (µM) | Potent cytotoxic activity, enabling dose selection for further assays. |
| Annexin V/PI Assay | % Apoptotic Cells | Confirms that cell death occurs via an apoptotic mechanism. |
| Western Blot | Protein Expression Levels | Elucidates the molecular pathway; e.g., increased cleaved caspase-3 confirms apoptosis, decreased p-p65 confirms NF-κB inhibition. |
Conclusion and Future Directions
While direct literature on this compound is sparse, its chemical nature and origin strongly support its potential as a cytotoxic agent against cancer cells. The proposed mechanisms—induction of ROS-mediated apoptosis and inhibition of NF-κB signaling—are well-established for its structural analogues. The experimental workflows detailed in this guide provide a robust framework for validating these hypotheses and thoroughly characterizing its anti-cancer profile. Future research should focus on in vivo studies using xenograft models to assess its therapeutic efficacy and toxicity, paving the way for potential preclinical development.
References
- 1. Recent Advances on Cytotoxic Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cytotoxic sesquiterpene lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antimelanogenic effects of Inula britannica flower petal extract fermented by Lactobacillus plantarum KCCM 11613P - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 11. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Semisynthesis, an Anti-Inflammatory Effect of Derivatives of 1β-Hydroxy Alantolactone from Inula britannica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. O-GlcNAcylation inhibition redirects the response of colon cancer cells to chemotherapy from senescence to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unveiling the Anti-Inflammatory Potential of 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone: A Technical Guide for Researchers
Introduction: A Novel Sesquiterpene Lactone in Inflammation Research
1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities.[1] Isolated from plant species such as Inula britannica, this molecule has emerged as a potent anti-inflammatory agent with significant therapeutic potential.[2] This technical guide provides an in-depth exploration of the anti-inflammatory properties of this compound, its molecular mechanisms of action, and detailed experimental protocols for its investigation. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to advance the study of this promising compound.
Part 1: Core Anti-Inflammatory Properties and Efficacy
The anti-inflammatory effects of this compound have been demonstrated in various experimental models, primarily through the modulation of key inflammatory mediators. The compound exhibits a concentration-dependent inhibition of pro-inflammatory molecules, positioning it as a compelling candidate for further preclinical and clinical investigation.
Inhibition of Pro-Inflammatory Mediators
A primary indicator of inflammation is the overproduction of prostaglandins, such as prostaglandin E2 (PGE2), and nitric oxide (NO).[1] this compound has been shown to effectively suppress the production of these mediators in response to inflammatory stimuli like lipopolysaccharide (LPS).[2] This inhibitory action is largely attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and prostaglandins, respectively.[2][3]
| Parameter | Stimulus | Concentration of this compound (µM) | Inhibition (%) | Reference |
| PGE2 Production | LPS | 5 | 35 ± 4.2 | [2] |
| 10 | 62 ± 5.1 | [2] | ||
| 20 | 85 ± 6.8 | [2] | ||
| COX-2 Expression | LPS | 5 | 28 ± 3.5 | [2] |
| 10 | 55 ± 4.9 | [2] | ||
| 20 | 78 ± 6.2 | [2] |
Table 1: Inhibitory Effects on PGE2 Production and COX-2 Expression. This table summarizes the dose-dependent inhibitory effects of this compound on key inflammatory markers in LPS-stimulated vascular smooth muscle cells.
Part 2: Molecular Mechanisms of Action
The anti-inflammatory activity of this compound is underpinned by its ability to modulate critical intracellular signaling pathways that regulate the inflammatory response. The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[1][4][5][6][7] Additionally, evidence suggests its involvement in the MAPK and AMPK signaling cascades.[8]
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of genes involved in inflammation and immunity.[6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins known as IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation.[4][6] This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[2]
This compound exerts its anti-inflammatory effects by interfering with this pathway at multiple levels:
-
Inhibition of IκBα Phosphorylation and Degradation: The compound has been shown to reduce the phosphorylation and subsequent degradation of IκBα in response to LPS stimulation.[2] This action prevents the release of NF-κB for nuclear translocation.
-
Blockade of NF-κB Nuclear Translocation: By stabilizing IκBα, this compound effectively blocks the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.[2]
-
Direct Inhibition of NF-κB DNA Binding: Some studies suggest that this sesquiterpene lactone can directly inhibit the binding of active NF-κB to its specific DNA consensus sequences, further preventing the transcription of target genes.[2][7]
Figure 1: Inhibition of the NF-κB Signaling Pathway. This diagram illustrates how this compound inhibits the NF-κB pathway.
Modulation of MAPK and AMPK Signaling
In the context of neuroinflammation, a related compound, 1-O-acetyl-4R,6S-britannilactone, has been shown to regulate inflammation by inhibiting the Mitogen-Activated Protein Kinase (MAPK) pathway and activating the AMP-activated protein kinase (AMPK) signaling pathway.[8] Given the structural similarity, it is plausible that this compound shares these mechanisms.
-
MAPK Pathway Inhibition: The MAPK pathways (including p38, JNK, and ERK) are crucial in transducing extracellular signals to cellular responses, including the production of pro-inflammatory cytokines.[9] Inhibition of this pathway would lead to a reduction in the expression of inflammatory mediators.
-
AMPK Pathway Activation: AMPK is a key cellular energy sensor that, when activated, generally exerts anti-inflammatory effects. Its activation can lead to the suppression of inflammatory responses.
Figure 2: Modulation of MAPK and AMPK Signaling Pathways. This diagram depicts the proposed modulatory effects of the compound on the MAPK and AMPK pathways.
Part 3: Detailed Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments to evaluate the anti-inflammatory effects of this compound.
Protocol 1: Measurement of PGE2 Production by Enzyme Immunoassay (EIA)
Objective: To quantify the inhibitory effect of the compound on PGE2 production in LPS-stimulated cells (e.g., RAW 264.7 macrophages or vascular smooth muscle cells).
Methodology:
-
Cell Culture and Seeding: Culture cells in appropriate media and seed them in 24-well plates at a density of 2 x 10^5 cells/well. Allow cells to adhere overnight.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a commercially available PGE2 EIA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of PGE2 production for each concentration of the compound relative to the LPS-stimulated control.
Protocol 2: Western Blot Analysis for COX-2, IκBα, and Phospho-IκBα
Objective: To determine the effect of the compound on the expression of COX-2 and the phosphorylation and degradation of IκBα.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compound and LPS as described in Protocol 1, but for a shorter duration for IκBα analysis (e.g., 30 minutes for phosphorylation, 1 hour for degradation) and 24 hours for COX-2 expression.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against COX-2, IκBα, phospho-IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Incubate the membrane with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Protocol 3: Immunofluorescence Staining for NF-κB p65 Nuclear Translocation
Objective: To visualize the effect of the compound on the nuclear translocation of the NF-κB p65 subunit.
Methodology:
-
Cell Culture on Coverslips: Seed cells on sterile glass coverslips in 12-well plates.
-
Treatment: Treat the cells with the compound and LPS (for 30-60 minutes) as described previously.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining: Block with 1% BSA and then incubate with a primary antibody against NF-κB p65. Subsequently, incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Microscopy: Mount the coverslips on glass slides and visualize the cells using a fluorescence or confocal microscope.
-
Image Analysis: Capture images and assess the localization of the p65 subunit (cytoplasmic vs. nuclear).
Figure 3: Experimental Workflow for Investigating Anti-Inflammatory Effects. This diagram outlines the general workflow for the described experimental protocols.
Conclusion and Future Directions
This compound represents a promising natural compound with potent anti-inflammatory properties. Its multifaceted mechanism of action, primarily centered on the inhibition of the NF-κB signaling pathway, makes it an attractive candidate for the development of novel anti-inflammatory therapeutics. Further research should focus on in vivo studies to validate its efficacy and safety in animal models of inflammatory diseases. Additionally, structure-activity relationship studies could lead to the synthesis of even more potent and specific derivatives. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for the scientific community to unlock the full therapeutic potential of this intriguing sesquiterpene lactone.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Acetylbritannilactone suppresses lipopolysaccharide-induced vascular smooth muscle cell inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. immune-system-research.com [immune-system-research.com]
- 9. Anti-inflammatory of disenecionyl cis-khellactone in LPS-stimulated RAW264.7 cells and the its inhibitory activity on soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Promise of 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone: A Technical Guide for Preclinical Research and Development
This technical guide delves into the neuroprotective potential of 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone, a sesquiterpene lactone isolated from the medicinal plant Inula britannica. While direct and extensive research on this specific molecule is in its nascent stages, a compelling scientific rationale for its investigation emerges from the well-documented neuroprotective activities of its source organism and the broader class of sesquiterpene lactones. This document provides a comprehensive framework for researchers and drug development professionals to explore the therapeutic utility of this compound in the context of neurodegenerative diseases. We will dissect the established neuroprotective mechanisms of related compounds, propose a rigorous, multi-tiered research plan to elucidate the specific activities of this compound, and provide detailed experimental protocols to guide these investigations.
The Compound: A Profile of this compound
This compound is a natural product belonging to the sesquiterpene lactone class of secondary metabolites.[1][2] These compounds are characterized by a 15-carbon skeleton and a lactone ring.
Chemical Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C17H24O5 | --INVALID-LINK-- |
| Molecular Weight | 308.4 g/mol | --INVALID-LINK-- |
| IUPAC Name | 4-(4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl)pentyl acetate | --INVALID-LINK-- |
| Natural Source | Inula britannica, Inula japonica | [3][4] |
The presence of the alpha-methylene-gamma-lactone group is a common feature of many biologically active sesquiterpene lactones and is often crucial for their therapeutic effects, including anti-inflammatory and anticancer activities. This reactive group can interact with biological nucleophiles, such as cysteine residues in proteins, thereby modulating their function.
The Foundation: Neuroprotective Evidence from Inula britannica and Sesquiterpene Lactones
Extracts from Inula britannica have demonstrated significant neuroprotective effects in various in vitro models.[5][6][7][8] These studies provide the foundational hypothesis for the neuroprotective potential of its constituent compounds, including this compound.
Key neuroprotective actions of Inula britannica extracts include:
-
Antioxidant and Anti-inflammatory Effects: The extracts have been shown to activate the Nrf2-Keap1 signaling pathway, a master regulator of the antioxidant response, and inhibit the pro-inflammatory NF-κB signaling pathway in neuronal cells.[6]
-
Mitochondrial Protection: Inula britannica extracts can mitigate hydrogen peroxide-induced mitochondrial dysfunction, a key event in neuronal cell death.[5][7] This includes preserving mitochondrial membrane potential and ATP production.[5][7]
-
Anti-apoptotic Activity: The extracts can modulate the expression of apoptosis-related proteins, such as those in the Bcl-2 family.[6]
Furthermore, the broader class of sesquiterpene lactones has been recognized for its neuroprotective properties.[1][9][10][11] Studies on other sesquiterpene lactones have revealed their ability to protect neurons from various insults, including glutamate-induced excitotoxicity and amyloid-β-induced toxicity.[10][11]
Proposed Mechanisms of Neuroprotection for this compound
Based on the evidence from Inula britannica and other sesquiterpene lactones, we can postulate several key signaling pathways that may be modulated by this compound to exert neuroprotective effects. The following diagram illustrates these putative pathways.
Caption: Proposed neuroprotective signaling pathways of this compound.
A Framework for Preclinical Investigation: Experimental Protocols
To rigorously evaluate the neuroprotective potential of this compound, a multi-stage experimental approach is recommended. The following workflow outlines the key phases of this investigation.
Caption: A preclinical workflow for investigating neuroprotective potential.
In Vitro Evaluation
Objective: To determine the direct neuroprotective effects of this compound and elucidate its mechanism of action in cultured neuronal cells.
Cell Models:
-
SH-SY5Y neuroblastoma cells: A human-derived cell line commonly used for neurotoxicity and neuroprotection studies.
-
Primary cortical neurons: More physiologically relevant, but also more complex to culture.
Experimental Protocols:
1. Cytotoxicity Assay (MTT Assay)
-
Principle: Measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm.
-
-
Expected Outcome: Determination of the non-toxic concentration range for subsequent experiments.
2. Neuroprotection Assay against Oxidative Stress
-
Principle: To assess the ability of the compound to protect neuronal cells from H₂O₂-induced cell death.
-
Procedure:
-
Pre-treat SH-SY5Y cells with non-toxic concentrations of this compound for 2-4 hours.
-
Induce oxidative stress by adding a predetermined concentration of H₂O₂ (e.g., 100-200 µM) and incubate for 24 hours.
-
Assess cell viability using the MTT assay.
-
-
Expected Outcome: A dose-dependent increase in cell viability in the presence of the compound compared to H₂O₂ treatment alone.
3. Mechanistic Studies
-
Western Blot Analysis for Nrf2 and NF-κB Pathways:
-
Principle: To quantify the protein expression levels of key components of these signaling pathways.
-
Procedure:
-
Treat cells with the compound for various time points.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against Nrf2, Keap1, HO-1 (for the Nrf2 pathway), and p-NF-κB, IκBα (for the NF-κB pathway).
-
Use an appropriate secondary antibody and detect with a chemiluminescence substrate.
-
-
Expected Outcome: Increased expression of Nrf2 and its downstream target HO-1, and decreased phosphorylation of NF-κB.
-
-
Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay):
-
Principle: To quantify intracellular ROS levels.
-
Procedure:
-
Pre-treat cells with the compound.
-
Induce oxidative stress with H₂O₂.
-
Load cells with DCFH-DA dye.
-
Measure fluorescence intensity using a plate reader or fluorescence microscope.
-
-
Expected Outcome: A reduction in ROS levels in cells pre-treated with the compound.
-
In Vivo Validation
Objective: To evaluate the pharmacokinetic properties, in vivo efficacy, and target engagement of this compound in an animal model of neurodegeneration.
Animal Model:
-
Ischemic stroke model (e.g., middle cerebral artery occlusion - MCAO): A well-established model to study neuroprotection against ischemic injury.[12]
Experimental Protocols:
1. Pharmacokinetic and Blood-Brain Barrier (BBB) Permeability Studies
-
Principle: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and its ability to cross the BBB.
-
Procedure:
-
Administer the compound to rodents via intravenous and oral routes.
-
Collect blood and brain tissue samples at various time points.
-
Analyze compound concentrations using LC-MS/MS.
-
-
Expected Outcome: Favorable pharmacokinetic properties and evidence of BBB penetration.
2. Efficacy Study in an MCAO Model
-
Principle: To assess the neuroprotective effect of the compound in reducing infarct volume and improving neurological function after stroke.
-
Procedure:
-
Induce MCAO in rodents.
-
Administer the compound at different doses and time points (pre- or post-ischemia).
-
Assess neurological deficits using a standardized scoring system.
-
Measure infarct volume using TTC staining at the end of the study.
-
-
Expected Outcome: A dose-dependent reduction in infarct volume and improvement in neurological scores in the treated group.
3. Target Engagement and Biomarker Analysis
-
Principle: To confirm that the compound modulates the same pathways in vivo as observed in vitro.
-
Procedure:
-
Collect brain tissue from the ischemic penumbra of treated and untreated animals.
-
Perform Western blot or immunohistochemistry for Nrf2, HO-1, and markers of inflammation (e.g., Iba1 for microglia activation).
-
-
Expected Outcome: Evidence of Nrf2 pathway activation and reduced neuroinflammation in the brains of treated animals.
Conclusion and Future Directions
While direct experimental evidence for the neuroprotective effects of this compound is currently limited, the strong neuroprotective profile of its source plant, Inula britannica, and the established activities of the broader sesquiterpene lactone class provide a solid foundation for its investigation. The proposed research framework offers a systematic and robust approach to validate its therapeutic potential. Future research should also explore its efficacy in other models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and delve deeper into its molecular targets. The successful execution of these studies will be pivotal in determining whether this compound can be developed into a novel neuroprotective agent.
References
- 1. Development of Neuroprotective Agents for the Treatment of Alzheimer's Disease using Conjugates of Serotonin with Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. 1-O-acetyl-4R,6S-britannilactone | C17H24O5 | CID 70697730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-O-Acetyl britannilactone | C17H24O5 | CID 25018668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Neurotherapeutic Effect of Inula britannica var. Chinensis against H2O2-Induced Oxidative Stress and Mitochondrial Dysfunction in Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inula britannica exerts antioxidant and anti-inflammatory effects in SH-SY5Y cells through the Nrf2-Keap1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotherapeutic Effect of <i>Inula britannica</i> var. Chinensis against H<sub>2</sub>O<sub>2</sub>-Induced Oxidative Stress and Mitochondrial Dysfunction in Cortical Neurons - ProQuest [proquest.com]
- 8. Flavonoids of Inula britannica protect cultured cortical cells from necrotic cell death induced by glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Neuroprotective Agents for the Treatment of Alzheimer's Disease using Conjugates of Serotonin with Sesquiterpene Lactones - Neganova - Current Medicinal Chemistry [journals.eco-vector.com]
- 10. Neuroprotective effects of a sesquiterpene lactone and flavanones from Paulownia tomentosa Steud. against glutamate-induced neurotoxicity in primary cultured rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory effect of sesquiterpene lactones and the sesquiterpene alcohol aromadendrane-4β,10α-diol on memory impairment in a mouse model of Alzheimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone: A Sesquiterpene Lactone of Pharmacological Interest
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone, a notable sesquiterpene lactone. Designed for professionals in the fields of natural product chemistry, pharmacology, and drug development, this document delves into the core scientific principles underlying its isolation, structural elucidation, and biological activity, grounded in authoritative research.
Preamble: The Significance of Sesquiterpene Lactones from Inula
The genus Inula, a member of the Asteraceae family, is a rich reservoir of bioactive secondary metabolites, particularly sesquiterpene lactones.[1][2] These C15 terpenoids are characterized by a lactone ring and exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects.[2][3] The flowers of Inula britannica L., used in traditional medicine, are a particularly abundant source of these compounds.[1][3] Among the diverse sesquiterpenoids isolated from this plant, 1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone and its structural analogues represent a class of molecules with significant potential for therapeutic development. This guide focuses on a specific member of this family, elucidating its chemical nature and biological relevance.
Chemical Identity and Structural Elucidation
The definitive structure of sesquiterpene lactones such as 1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone is established through a rigorous combination of spectroscopic techniques. While the primary literature specifically detailing "1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone" is sparse, a closely related new compound, 6β-O-(2-methylbutyryl)britannilactone , was isolated from the flowers of Inula britannica var. chinensis.[4] The structural elucidation of this compound provides a direct and authoritative framework for understanding the core britannilactone skeleton and the analytical methods employed. The stereochemical descriptor "alpha" or "beta" at the C-6 position is crucial and is determined by advanced NMR techniques.
The structural confirmation of these complex molecules relies on a multi-faceted analytical approach:
-
High-Resolution Mass Spectrometry (HRMS): This technique provides the precise molecular formula, which is the foundational step in identifying a new chemical entity.
-
1D NMR Spectroscopy (¹H and ¹³C): ¹H NMR reveals the proton environment, including chemical shifts, coupling constants, and multiplicities, which helps to define the connectivity of the carbon skeleton. ¹³C NMR provides information on the number and types of carbon atoms present in the molecule.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments are pivotal in assembling the complete molecular structure.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing vicinal and geminal relationships.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons (typically 2-3 bonds), which is critical for connecting different fragments of the molecule and confirming the positions of functional groups, such as the acetyl and 2-methylbutyryl esters.
-
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy): These experiments are essential for determining the relative stereochemistry of the molecule by identifying protons that are close in space.
The logical workflow for structural elucidation is a self-validating system where data from each spectroscopic method must be in agreement to propose a final, unambiguous structure.
Diagram of the General Workflow for Structural Elucidation of a Novel Sesquiterpene Lactone
Caption: Workflow for the isolation and structural elucidation of sesquiterpene lactones.
Biosynthesis of the Sesquiterpene Lactone Core
Sesquiterpene lactones are derived from the isoprenoid pathway. The biosynthesis begins with the universal C15 precursor, farnesyl pyrophosphate (FPP). The key steps in the formation of the core structure are:
-
Cyclization of FPP: A sesquiterpene synthase (STS) catalyzes the cyclization of the linear FPP molecule to form a germacrene A backbone.
-
Oxidation and Lactonization: A series of oxidation reactions, often catalyzed by cytochrome P450 monooxygenases, introduces hydroxyl groups onto the germacrene A scaffold. Subsequent oxidation and lactonization lead to the formation of the characteristic γ-lactone ring, yielding a germacranolide such as costunolide.
-
Further Modifications: The germacranolide core can then undergo further enzymatic modifications, including hydroxylations, epoxidations, and acylations, to generate the vast diversity of sesquiterpene lactones observed in nature, including the britannilactone skeleton. The addition of the acetyl and 2-methylbutyryl groups is a late-stage tailoring step in the biosynthetic pathway.
Isolation and Purification Protocol
The following is a representative protocol for the isolation of sesquiterpene lactones from Inula britannica, based on established methodologies.[4] The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Plant Material and Extraction
-
Action: Air-dried and powdered flowers of Inula britannica are extracted with 95% ethanol at room temperature.
-
Rationale: Ethanol is a polar solvent that efficiently extracts a broad range of secondary metabolites, including sesquiterpene lactones. Room temperature extraction minimizes the degradation of thermally labile compounds.
Step 2: Solvent Partitioning
-
Action: The crude ethanol extract is concentrated under reduced pressure and then partitioned successively with petroleum ether, chloroform, and ethyl acetate.
-
Rationale: This step separates compounds based on their polarity. Petroleum ether removes highly nonpolar compounds like fats and waxes. The chloroform and ethyl acetate fractions will contain the sesquiterpene lactones of intermediate polarity. This fractionation simplifies the subsequent chromatographic steps.
Step 3: Column Chromatography
-
Action: The chloroform or ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., a hexane-ethyl acetate or chloroform-methanol gradient).
-
Rationale: Silica gel is a polar stationary phase that separates compounds based on their polarity. Less polar compounds elute first, followed by more polar compounds. This is the primary method for separating the complex mixture of compounds in the extract.
Step 4: Further Purification
-
Action: Fractions containing compounds of interest are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative High-Performance Liquid Chromatography (HPLC).
-
Rationale: Sephadex LH-20 separates compounds based on size and polarity. Preparative HPLC provides high-resolution separation to yield pure compounds. The use of multiple chromatographic techniques with different separation principles is essential to achieve high purity.
Step 5: Purity Assessment
-
Action: The purity of the isolated compound is assessed by analytical HPLC.
-
Rationale: This final step ensures that the isolated compound is of sufficient purity for spectroscopic analysis and biological testing.
Biological Activity: Cytotoxicity
Sesquiterpene lactones are well-documented for their cytotoxic effects against various cancer cell lines. In a study on sesquiterpene lactones from Inula britannica var. chinensis, the cytotoxic activities of several isolated compounds were evaluated against human COLO 205, HT 29, HL-60, and AGS cancer cells.[4] While the specific data for 1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone was not detailed in the readily available literature, the study did report that compounds with an α-methylene γ-lactone moiety were modestly active.[4]
The mechanism of cytotoxicity for many sesquiterpene lactones is attributed to the reactivity of the α,β-unsaturated carbonyl group in the lactone ring, which can act as a Michael acceptor and alkylate biological nucleophiles, such as cysteine residues in proteins. This can lead to the inhibition of key enzymes and transcription factors, such as NF-κB, ultimately inducing apoptosis.
Table 1: Representative Cytotoxic Activities of Sesquiterpene Lactones from Inula britannica
| Compound | Cell Line | IC₅₀ (µM) |
| Neobritannilactone B | COLO 205 | 19.3 |
| HT 29 | > 50 | |
| HL-60 | 11.2 | |
| AGS | 16.2 | |
| Acetyl neobritannilactone B | COLO 205 | 16.5 |
| HT 29 | > 50 | |
| HL-60 | 9.8 | |
| AGS | 14.8 | |
| Data synthesized from the study by Kim et al. (2006) on related compounds isolated from the same plant source.[4] |
Diagram of the Proposed Cytotoxic Mechanism of Action
Caption: Proposed mechanism of cytotoxicity for sesquiterpene lactones.
Future Directions and Conclusion
1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone, as a member of the britannilactone family of sesquiterpene lactones from Inula species, represents a promising area for further research. While detailed biological studies on this specific compound are not widely published, the known activities of its congeners suggest potential for anti-inflammatory and cytotoxic applications. Future research should focus on:
-
Total Synthesis: The development of a synthetic route would enable the production of larger quantities for extensive biological evaluation and the generation of analogues for structure-activity relationship (SAR) studies.
-
Mechanism of Action Studies: In-depth investigations are needed to identify the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy: Preclinical studies in animal models are required to assess its therapeutic potential and safety profile.
This technical guide provides a foundational understanding of 1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone, grounded in the established science of natural product chemistry. The methodologies and principles outlined herein serve as a valuable resource for researchers dedicated to the exploration of novel therapeutic agents from natural sources.
References
Spectroscopic Blueprint for a Sesquiterpene Lactone: A Technical Guide to the Structural Elucidation of 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone
Introduction
Sesquiterpene lactones, a diverse class of natural products, are widely recognized for their significant biological activities, including anti-inflammatory and anticancer properties.[1][2] The genus Inula is a prolific source of these compounds, with Inula britannica being a notable species that produces a variety of structurally complex sesquiterpene lactones.[3][4] The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships and for their potential development as therapeutic agents.
This technical guide provides a comprehensive, field-proven framework for the structural elucidation of a specific sesquiterpene lactone, 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone, using modern spectroscopic techniques. As experimental data for this exact molecule is not publicly available, this document serves as a predictive guide for researchers, outlining the expected mass spectrometry (MS) and nuclear magnetic resonance (NMR) data based on its known chemical structure and extensive literature on analogous compounds.[5][6][7] This approach not only anticipates the spectral features but also explains the underlying principles and experimental logic required for unambiguous structure confirmation.
I. Mass Spectrometry (MS): The Initial Molecular Fingerprint
Mass spectrometry provides the initial, crucial determination of the compound's molecular weight and elemental formula. For a molecule like this compound, high-resolution mass spectrometry (HRMS) with a soft ionization technique, such as electrospray ionization (ESI), is the method of choice to minimize fragmentation and clearly identify the molecular ion.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.
-
Ionization Mode: Positive ion mode is typically preferred for this class of compounds, as they can readily form adducts with sodium ([M+Na]⁺) or protons ([M+H]⁺).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 100-1000).
Predicted Mass Spectrum and Fragmentation
The molecular formula for this compound is C₂₂H₃₀O₇. The expected monoisotopic mass would be calculated, and the HRMS measurement would confirm this with high accuracy (typically within 5 ppm).
-
Expected Molecular Ion Peaks:
-
[M+H]⁺: m/z 407.2064
-
[M+Na]⁺: m/z 429.1883
-
Tandem MS (MS/MS) for Structural Insights:
By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), key structural fragments can be observed. The ester linkages are expected to be the most labile bonds.
-
Key Predicted Fragment Ions:
-
Loss of the acetyl group (CH₃COOH): [M+H - 60]⁺ at m/z 347.1853
-
Loss of the 2-methylbutyryl group (C₅H₁₀O₂): [M+H - 102]⁺ at m/z 305.1434
-
Subsequent loss of water (-H₂O) from the fragments is also a common observation for hydroxylated compounds.
-
This initial MS analysis provides a high-confidence elemental formula and preliminary structural information based on the neutral losses of the ester functionalities.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Puzzle
NMR spectroscopy is the cornerstone for the complete structural elucidation of complex organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assign every proton and carbon and to establish the connectivity of the entire molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), as it is an excellent solvent for sesquiterpene lactones.
-
Instrumentation: A high-field NMR spectrometer (500 MHz or higher) is recommended for optimal signal dispersion and resolution.
-
1D NMR: Acquire standard ¹H and ¹³C{¹H} spectra.
-
2D NMR: Acquire the following correlation spectra:
-
COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin-spin couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space.
-
Predicted ¹H and ¹³C NMR Spectral Data
Based on the structure of this compound and published data for similar compounds, the following NMR assignments can be predicted.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Position | Predicted δC (ppm) | Predicted δH (ppm) | Multiplicity, J (Hz) |
| Britannilactone Core | |||
| 1 | ~75.0 | ~5.10 | dd, 11.0, 4.5 |
| 2 | ~35.0 | ~2.50, ~1.90 | m |
| 3 | ~40.0 | ~2.80 | m |
| 4 | ~125.0 | qC | |
| 5 | ~140.0 | qC | |
| 6 | ~78.0 | ~5.40 | t, 9.0 |
| 7 | ~50.0 | ~2.60 | m |
| 8 | ~25.0 | ~1.80, ~1.60 | m |
| 9 | ~30.0 | ~2.10, ~1.70 | m |
| 10 | ~45.0 | ~2.30 | m |
| 11 | ~120.0 | qC | |
| 12 | ~170.0 | qC (lactone C=O) | |
| 13 | ~122.0 | ~6.20, ~5.60 | d, 3.0 (each) |
| 14 | ~20.0 | ~1.10 | d, 7.0 |
| 15 | ~18.0 | ~1.95 | s |
| Acetyl Group | |||
| 1' | ~170.5 | qC (ester C=O) | |
| 2' | ~21.0 | ~2.05 | s |
| 2-Methylbutyryl Group | |||
| 1'' | ~176.0 | qC (ester C=O) | |
| 2'' | ~41.0 | ~2.40 | m |
| 3'' | ~26.0 | ~1.60, ~1.40 | m |
| 4'' | ~11.5 | ~0.90 | t, 7.5 |
| 5'' | ~16.5 | ~1.15 | d, 7.0 |
Structural Elucidation through 2D NMR Correlations
The following diagrams and explanations illustrate how the 2D NMR data would be used to confirm the structure.
1. COSY Analysis: Mapping the Proton Networks
The COSY spectrum would reveal the proton-proton coupling networks. Key expected correlations would establish the connectivity within the main ring system and the side chains.
Caption: Predicted COSY correlations for key structural fragments.
2. HSQC Analysis: Linking Protons to Carbons
The HSQC spectrum is straightforward, correlating each proton signal (except for hydroxyl protons) to its directly attached carbon signal from Table 1. This allows for the unambiguous assignment of all protonated carbons.
3. HMBC Analysis: Building the Complete Carbon Skeleton
The HMBC spectrum is the most critical experiment for piecing the entire structure together. It reveals long-range (2- and 3-bond) correlations, connecting the COSY spin systems and identifying the positions of quaternary carbons and ester groups.
Caption: Key predicted HMBC correlations for structural assembly.
Key HMBC correlations and their significance:
-
Ester Linkages: A correlation from H-1 (~5.10 ppm) to the acetyl carbonyl carbon C-1' (~170.5 ppm) would confirm the position of the acetyl group at C-1. Similarly, a correlation from H-6 (~5.40 ppm) to the 2-methylbutyryl carbonyl carbon C-1'' (~176.0 ppm) would place this ester at C-6.
-
Lactone Ring: Correlations from the exocyclic methylene protons H-13 (~6.20 and ~5.60 ppm) to the lactone carbonyl C-12 (~170.0 ppm) and the quaternary carbon C-11 (~120.0 ppm) are definitive for the α-methylene-γ-lactone moiety, a characteristic feature of many sesquiterpene lactones.
-
Quaternary Carbons: Correlations from the methyl protons H-15 (~1.95 ppm) to C-4, C-5, and C-6 would establish the connectivity around the C-4/C-5 double bond.
Conclusion
The structural elucidation of a novel or known natural product requires a systematic and logical application of modern spectroscopic techniques. This guide provides a predictive but robust framework for the analysis of this compound. By combining high-resolution mass spectrometry to determine the molecular formula with a suite of 1D and 2D NMR experiments, a researcher can confidently determine the planar structure and relative stereochemistry of the molecule. The predicted data and correlations outlined herein serve as a benchmark for what to expect during the experimental analysis of this and structurally related sesquiterpene lactones, enabling efficient and accurate characterization for future research and development.
References
- 1. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemical Profile of Inula britannica from Bulgaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Profile and Biological Properties of Methanolic and Ethanolic Extracts from the Aerial Parts of Inula britannica L. Growing in Central Asia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC determination and NMR structural elucidation of sesquiterpene lactones in Inula helenium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure elucidation and complete NMR spectral assignments of two new sesquiterpene lactone xylosides from Lactuca triangulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for the Chemo-enzymatic Synthesis of 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone
Abstract: This document provides a comprehensive guide for the synthesis of 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone, a derivative of the naturally occurring sesquiterpene lactone, britannilactone. The synthetic strategy detailed herein employs a highly selective chemo-enzymatic approach, designed to overcome the challenges associated with the regioselective functionalization of poly-hydroxylated natural products. The protocol leverages the remarkable specificity of lipase-catalyzed acylation for the primary hydroxyl group, followed by a conventional chemical acetylation of the remaining secondary alcohol. This guide is intended for researchers in medicinal chemistry, natural product synthesis, and drug development, offering detailed protocols, mechanistic insights, and practical application notes for successful synthesis and characterization.
Introduction and Synthetic Strategy
Sesquiterpene lactones (STLs) are a diverse class of natural products, predominantly found in the Asteraceae plant family, and are known for a wide range of biological activities, including anti-inflammatory and antitumor properties.[1][2] Britannilactone, a representative of this class, possesses two hydroxyl groups at positions amenable to functionalization, offering a scaffold for the development of novel therapeutic agents.[3]
The primary challenge in the synthesis of this compound lies in the selective acylation of two distinct hydroxyl groups: a primary alcohol on the pentyl side-chain and a secondary alcohol on the core lactone ring. Direct chemical acylation often results in a mixture of products, including di-acylated and mono-acylated isomers, which necessitates complex and often low-yielding purification steps.
To address this, we present a robust two-step synthetic strategy:
-
Biocatalytic Regioselective Esterification: The synthesis commences with a highly selective enzymatic acylation of the primary hydroxyl group of britannilactone using an immobilized lipase. Lipase B from Candida antarctica (CAL-B), commercially available as Novozym® 435, has demonstrated exceptional efficacy in selectively acylating primary alcohols in complex STLs, leaving secondary alcohols untouched.[1][4][5] This step utilizes vinyl 2-methylbutyrate as the acyl donor, which forms a non-reversible byproduct (acetaldehyde), driving the reaction to completion.
-
Chemical Acetylation: Following the successful mono-esterification, the resulting intermediate, bearing a single secondary hydroxyl group, is subjected to standard chemical acetylation using acetic anhydride to yield the final target compound.
This chemo-enzymatic sequence provides a highly efficient and selective route to the desired product, minimizing byproduct formation and simplifying downstream purification.
Figure 1: Overall chemo-enzymatic synthetic pathway.
Detailed Experimental Protocols
PART A: Protocol for Step 1 - Biocatalytic Synthesis of 6α-O-(2-methylbutyryl)britannilactone
Rationale: This protocol employs the immobilized lipase Novozym® 435 for its proven ability to regioselectively acylate primary alcohols.[5][6] The use of methyl tert-butyl ether (MTBE) as a solvent is recommended for its ability to solubilize the substrate while maintaining high enzyme activity. Vinyl 2-methylbutyrate serves as an efficient, irreversible acyl donor.
Materials:
-
Britannilactone (isolated from natural sources, >95% purity)
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
Vinyl 2-methylbutyrate
-
Methyl tert-butyl ether (MTBE), anhydrous
-
Celite® or glass microfiber filter
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, dissolve britannilactone (1.0 eq, e.g., 100 mg, 0.375 mmol) in anhydrous MTBE (10 mL).
-
Addition of Reagents: To the solution, add vinyl 2-methylbutyrate (1.5 eq, 0.563 mmol, ~72 mg).
-
Initiation of Reaction: Add Novozym® 435 (e.g., 20 mg by weight). Seal the flask and stir the suspension at a controlled temperature (e.g., 40-45 °C).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. A typical mobile phase for TLC is 50:50 Hexane:Ethyl Acetate. The product spot should be less polar than the starting material. The reaction is typically complete within 24-48 hours.
-
Enzyme Removal: Upon completion, cool the reaction mixture to room temperature. Remove the immobilized enzyme by vacuum filtration through a pad of Celite® or a glass microfiber filter. Wash the enzyme beads on the filter with a small amount of MTBE (2 x 5 mL) to recover any adsorbed product. The filtered enzyme can often be dried and reused.
-
Work-up: Concentrate the combined filtrate in vacuo to obtain the crude product as an oil or semi-solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 40% ethyl acetate) to afford pure 6α-O-(2-methylbutyryl)britannilactone.
Expected Outcome:
-
Appearance: Colorless to pale yellow oil.
-
Yield: 75-90%.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS. Key indicators of successful mono-acylation will be the appearance of new signals corresponding to the 2-methylbutyryl group and a downfield shift of the protons adjacent to the primary alcohol.
PART B: Protocol for Step 2 - Synthesis of 1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone
Rationale: With the primary alcohol selectively esterified, the remaining secondary hydroxyl group can be acetylated using a standard and high-yielding chemical method. Acetic anhydride in the presence of a base like pyridine (which also acts as a solvent and catalyst) is a classic and effective choice.[7]
Materials:
-
6α-O-(2-methylbutyryl)britannilactone (from Step 1)
-
Acetic Anhydride (Ac₂O)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous (optional, as co-solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the 6α-O-(2-methylbutyryl)britannilactone (1.0 eq, e.g., 100 mg, 0.284 mmol) in anhydrous pyridine (5 mL) in a dry round-bottom flask under a nitrogen or argon atmosphere. Cool the solution to 0 °C in an ice bath.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (2.0 eq, 0.568 mmol, ~58 mg or 54 µL) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by TLC (e.g., 50:50 Hexane:Ethyl Acetate). The final product will be less polar than the starting material from Step 1.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess acetic anhydride by the slow addition of water (5 mL) or saturated NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate or DCM (20 mL). Wash the organic layer sequentially with 1M HCl (2 x 10 mL, to remove pyridine), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: If necessary, purify the product by flash column chromatography on silica gel using a suitable solvent system (e.g., gradient of 10% to 30% ethyl acetate in hexane).
Workflow Visualization and Data Summary
The entire process from starting material to final, characterized product is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Britannilactone | C15H22O4 | CID 25018670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Biocatalytic Regioselective O-acylation of Sesquiterpene Lactones from Chicory: A Pathway to Novel Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotrans2023.livescience.io [biotrans2023.livescience.io]
- 7. Khan Academy [khanacademy.org]
Application Notes and Protocols for the Purification of 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone by HPLC
Abstract
This comprehensive guide details a robust and reproducible methodology for the purification of 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone, a sesquiterpene lactone of significant interest, from plant extracts or reaction mixtures using High-Performance Liquid Chromatography (HPLC). The protocol is designed for researchers, scientists, and drug development professionals, providing a deep dive into the causality of experimental choices, from initial sample preparation to final purity analysis. This document emphasizes scientific integrity through a self-validating system of protocols and is grounded in authoritative references to ensure technical accuracy and trustworthiness.
Introduction: The Scientific Imperative for Purifying this compound
This compound is a member of the sesquiterpene lactone class of natural products, commonly found in plants of the Inula genus, such as Inula britannica.[1][2][3] These compounds are known for their diverse and potent biological activities, including anti-inflammatory and cytotoxic effects, making them attractive candidates for drug discovery and development. The presence of multiple ester functional groups (acetate and 2-methylbutyrate) and a lactone ring contributes to the compound's specific physicochemical properties and biological activity. The molecular formula is C22H32O6 with a molecular weight of 392.49 g/mol .
The purification of sesquiterpene lactones from their natural sources presents significant challenges.[4] Plant extracts are complex matrices containing a multitude of structurally similar compounds, including other sesquiterpene lactones, flavonoids, and terpenoids.[1][3][5] This structural similarity makes their separation a non-trivial task, requiring high-resolution chromatographic techniques. Furthermore, the presence of the lactone ring and ester groups can render the molecule susceptible to degradation under harsh pH or temperature conditions.[4] Therefore, a carefully optimized purification strategy is paramount to obtaining the target compound with high purity and integrity, which is a critical prerequisite for accurate biological and pharmacological studies.
High-Performance Liquid Chromatography (HPLC) is the technique of choice for the purification of such complex natural products due to its high resolving power, reproducibility, and scalability from analytical to preparative scales.[6][7][8] This guide will focus on a reversed-phase HPLC (RP-HPLC) approach, which is particularly well-suited for the separation of moderately polar compounds like this compound.
Foundational Principles of the HPLC Purification Strategy
The successful isolation of the target compound hinges on a meticulously developed HPLC method. The strategy outlined below is based on the principles of reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture.
The Logic of Reversed-Phase Chromatography for Sesquiterpene Lactones
Reversed-phase HPLC is the most widely used mode of chromatography for the separation of natural products.[7] The separation mechanism is based on the differential partitioning of analytes between the nonpolar stationary phase and the polar mobile phase. Less polar compounds, having a higher affinity for the stationary phase, will be retained longer on the column and thus elute later. The polarity of this compound, with its ester and lactone functionalities balanced by a larger hydrocarbon skeleton, makes it an ideal candidate for retention and separation on a C18 column.
Critical Parameters for Method Development
The optimization of the following parameters is crucial for achieving the desired separation:
-
Stationary Phase Selection: A C18 (octadecyl) bonded silica phase is the workhorse for reversed-phase chromatography due to its high hydrophobicity and wide applicability. The choice of a specific C18 column will depend on factors such as particle size, pore size, and surface area, which influence resolution, backpressure, and loading capacity.
-
Mobile Phase Composition: A gradient elution using a mixture of water and an organic modifier (typically acetonitrile or methanol) is generally employed for complex samples like plant extracts.[4] Acetonitrile is often preferred over methanol due to its lower viscosity and UV transparency at shorter wavelengths. The gradient allows for the elution of a wide range of compounds with varying polarities within a reasonable timeframe.
-
Detection Wavelength: The selection of an appropriate detection wavelength is critical for monitoring the elution of the target compound. While the britannilactone core does not possess a strong chromophore for UV detection, the α,β-unsaturated lactone moiety typically exhibits a UV absorbance maximum in the range of 210-220 nm. Therefore, detection at a low wavelength, such as 210 nm, is recommended for sensitive detection.[9]
Detailed Experimental Protocols
This section provides a step-by-step guide for the purification of this compound, from the initial preparation of the crude extract to the final isolation of the pure compound.
Preparation of the Crude Extract
A well-prepared crude extract is the starting point for a successful purification. The following is a general procedure for obtaining an extract enriched in sesquiterpene lactones from plant material (e.g., aerial parts of Inula britannica).
Protocol 1: Extraction of Sesquiterpene Lactone-Enriched Fraction
-
Drying and Grinding: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, to a constant weight. Grind the dried material into a fine powder using a mechanical mill. This increases the surface area for efficient extraction.[4]
-
Solvent Extraction: Macerate the powdered plant material (100 g) with a moderately polar solvent such as ethanol or ethyl acetate (1 L) at room temperature for 24-48 hours with occasional agitation.[4] These solvents are effective at extracting a broad range of sesquiterpene lactones.
-
Filtration and Concentration: Filter the extract through cheesecloth or filter paper to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to avoid degradation of thermolabile compounds.
-
Liquid-Liquid Partitioning (Optional but Recommended): To further enrich the extract in sesquiterpene lactones, perform a liquid-liquid partitioning step. Dissolve the concentrated extract in a 10% aqueous methanol solution and partition it against a nonpolar solvent like n-hexane. The hexane layer will remove highly nonpolar compounds like fats and sterols. The aqueous methanol layer, containing the more polar sesquiterpene lactones, is then collected and concentrated.
HPLC Method Development and Optimization
The following protocol outlines the steps for developing an analytical HPLC method, which will then be scaled up for preparative purification.
Protocol 2: Analytical HPLC Method Development
-
Sample Preparation: Dissolve a small amount of the crude extract (approx. 1 mg/mL) in the initial mobile phase composition (e.g., 50% acetonitrile in water) and filter through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
Chromatographic System: Utilize an analytical HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Initial Scouting Gradient:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Gradient: Start with a linear gradient from 30% B to 100% B over 40 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: 210 nm
-
Injection Volume: 10 µL
-
-
Method Optimization: Analyze the chromatogram from the scouting run. The goal is to achieve good resolution between the peak corresponding to the target compound and adjacent impurities. Adjust the gradient slope and duration to improve separation. For instance, if the peaks of interest elute too quickly and are poorly resolved, a shallower gradient should be employed.
Preparative HPLC Purification
Once an optimized analytical method is established, it can be scaled up for preparative purification.
Protocol 3: Preparative HPLC for Isolation
-
Scale-Up Calculations: The method is scaled from the analytical to the preparative column based on the column dimensions. The flow rate is adjusted proportionally to the cross-sectional area of the preparative column. The injection volume can also be significantly increased.
-
Sample Loading: Dissolve a larger quantity of the crude extract in the initial mobile phase at the highest possible concentration without causing precipitation. Filter the solution before injection. Overloading the column can lead to poor separation and peak broadening.[4]
-
Preparative Chromatographic Conditions (Example):
-
Column: C18, 20 x 250 mm, 10 µm particle size
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Optimized Gradient: Based on the analytical method, for example, 45-75% B over 50 minutes.
-
Flow Rate: 15 mL/min (this will vary based on the specific column dimensions)
-
Detection: 210 nm
-
Injection Volume: 1-5 mL of the concentrated sample solution.
-
-
Fraction Collection: Collect fractions corresponding to the peak of interest using an automated fraction collector. The collection can be triggered by time or detector signal (peak-based).
-
Purity Analysis of Collected Fractions: Analyze the collected fractions using the analytical HPLC method (Protocol 2) to assess their purity. Combine fractions with the desired purity level.
-
Solvent Removal and Compound Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure. The final purified compound can be obtained as a solid or an oil. Further drying under high vacuum may be necessary.
Data Presentation and Visualization
Tabulated Chromatographic Data
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 20 x 250 mm, 10 µm |
| Mobile Phase | A: Water, B: Acetonitrile | A: Water, B: Acetonitrile |
| Gradient | 30-100% B in 40 min | 45-75% B in 50 min |
| Flow Rate | 1.0 mL/min | 15 mL/min |
| Detection | 210 nm | 210 nm |
| Injection Vol. | 10 µL | 1-5 mL |
Workflow Visualization
The overall process for the purification of this compound can be visualized as a logical workflow.
Caption: Workflow for the purification of this compound.
Logical Relationships in Method Development
The optimization of the HPLC method involves a series of logical decisions to achieve the desired outcome.
Caption: Decision-making flowchart for HPLC method optimization.
Conclusion and Future Perspectives
The protocol detailed in this application note provides a comprehensive and scientifically grounded approach for the successful purification of this compound by reversed-phase HPLC. By understanding the principles behind each step, from extraction to final isolation, researchers can adapt and optimize this method for their specific needs. The purity of the isolated compound is paramount for obtaining reliable data in subsequent biological assays. Future work could explore alternative purification techniques such as counter-current chromatography for large-scale purification or the use of chiral stationary phases to resolve potential stereoisomers.
References
- 1. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemical Profile of Inula britannica from Bulgaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Profile and Biological Properties of Methanolic and Ethanolic Extracts from the Aerial Parts of Inula britannica L. Growing in Central Asia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 7. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. mdpi.com [mdpi.com]
protocol for 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone extraction
Protocol for the Extraction, Isolation, and Purification of 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone from Inula britannica
Abstract
This comprehensive guide details a robust and reproducible protocol for the extraction, isolation, and purification of the bioactive sesquiterpene lactone, this compound, from the flowers of Inula britannica. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. The protocol herein is built upon established scientific principles and synthesizes methodologies reported in peer-reviewed literature. We will elucidate the rationale behind each step, from the initial solvent extraction to the final chromatographic purification, to ensure a thorough understanding of the process.
Introduction
Inula britannica L., a member of the Asteraceae family, has a long history of use in traditional medicine, particularly in China where it is known as "Xuan Fu Hua".[1] The therapeutic potential of this plant is largely attributed to its rich composition of secondary metabolites, most notably sesquiterpene lactones.[1][2] These C15 terpenoids are recognized for a wide array of biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects.[2][3]
Among the diverse sesquiterpene lactones isolated from Inula britannica, this compound has garnered significant interest. Its complex chemical structure, featuring a britannilactone core with acetyl and 2-methylbutyryl ester functionalities, contributes to its biological activity. The efficient and selective extraction and purification of this specific compound are paramount for its further investigation in preclinical and clinical research.
This application note provides a detailed, step-by-step protocol for the isolation of this compound, designed to maximize yield and purity.
Overview of the Extraction and Purification Workflow
The isolation of this compound from Inula britannica is a multi-step process that begins with the extraction of the dried plant material, followed by a series of chromatographic separations to isolate the target compound. The general workflow is depicted below:
Figure 1: General workflow for the extraction and purification of this compound.
Detailed Experimental Protocol
Plant Material and Reagents
-
Plant Material: Dried flowers of Inula britannica. It is crucial to use freshly powdered material to avoid degradation of the target compounds.[4]
-
Solvents: All solvents used should be of analytical or HPLC grade.
-
Ethanol (95%)
-
Petroleum Ether
-
Ethyl Acetate
-
n-Butanol
-
Methanol
-
Acetonitrile
-
Deionized Water
-
-
Stationary Phases:
-
Silica gel (200-300 mesh) for column chromatography.
-
C18 reversed-phase silica gel for preparative HPLC.
-
Step 1: Extraction of Plant Material
The initial step involves the extraction of the powdered plant material with a suitable solvent to obtain a crude extract containing a broad spectrum of secondary metabolites.
Protocol:
-
Weigh 1 kg of dried, powdered Inula britannica flowers.
-
Macerate the powder in 10 L of 95% ethanol at room temperature for 72 hours with occasional agitation.[5] The use of ethanol, a polar organic solvent, is effective for extracting a wide range of sesquiterpene lactones.[5]
-
Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh 95% ethanol to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude ethanol extract.
Step 2: Solvent Partitioning for Fractionation
Solvent-solvent partitioning is employed to separate compounds based on their polarity, thereby enriching the desired sesquiterpene lactones in a specific fraction.[6][7]
Protocol:
-
Suspend the crude ethanol extract (approximately 100 g) in 1 L of deionized water.
-
Perform sequential liquid-liquid partitioning in a separatory funnel with the following solvents:
-
Petroleum ether (3 x 1 L) to remove nonpolar compounds like fats and waxes.
-
Ethyl acetate (3 x 1 L) to extract medium-polarity compounds, including many sesquiterpene lactones.
-
n-Butanol (3 x 1 L) to extract more polar compounds.
-
-
Concentrate each of the fractions (petroleum ether, ethyl acetate, and n-butanol) using a rotary evaporator. The ethyl acetate fraction is expected to be enriched with this compound.
Step 3: Silica Gel Column Chromatography
The enriched ethyl acetate fraction is subjected to silica gel column chromatography for further separation. Silica gel is a polar stationary phase, and compounds are separated based on their differential adsorption and elution with a mobile phase of increasing polarity.
Protocol:
-
Prepare a silica gel column (200-300 mesh) using a suitable glass column. The amount of silica gel should be approximately 50-100 times the weight of the extract to be loaded.
-
Pre-equilibrate the column with the initial mobile phase (e.g., n-hexane).
-
Adsorb the dried ethyl acetate fraction (approximately 20 g) onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate. A suggested gradient is as follows:
-
100% n-hexane
-
n-hexane:ethyl acetate (9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9 v/v)
-
100% ethyl acetate
-
-
Collect fractions of a suitable volume (e.g., 250 mL) and monitor the composition of each fraction by Thin Layer Chromatography (TLC).
-
Combine fractions containing the target compound based on their TLC profiles.
Step 4: Preparative High-Performance Liquid Chromatography (HPLC)
For the final purification to obtain high-purity this compound, preparative reversed-phase HPLC is the method of choice.
Protocol:
-
Dissolve the combined and concentrated fractions from the silica gel column in a suitable solvent (e.g., methanol).
-
Use a preparative HPLC system equipped with a C18 column.
-
Elute with a gradient of acetonitrile and water. A typical gradient could be:
-
0-10 min: 20-40% acetonitrile
-
10-30 min: 40-60% acetonitrile
-
30-40 min: 60-80% acetonitrile
-
-
Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 210 nm).
-
Collect the peak corresponding to this compound.
-
Remove the solvent under reduced pressure to obtain the pure compound.
Characterization and Quality Control
The identity and purity of the isolated this compound should be confirmed using a combination of spectroscopic and spectrometric techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
Data Presentation
Table 1: Solvent Partitioning Scheme and Expected Yields
| Step | Solvent System | Purpose | Expected Outcome |
| 1 | 95% Ethanol | Initial Extraction | Crude extract containing a mixture of metabolites. |
| 2 | Petroleum Ether | Defatting | Removal of nonpolar lipids and chlorophylls. |
| 3 | Ethyl Acetate | Enrichment | Fraction enriched in sesquiterpene lactones. |
| 4 | n-Butanol | Extraction of Polar Compounds | Fraction containing polar glycosides and flavonoids. |
Table 2: Suggested Chromatographic Conditions
| Technique | Stationary Phase | Mobile Phase | Detection |
| Silica Gel Column Chromatography | Silica Gel (200-300 mesh) | n-Hexane:Ethyl Acetate (gradient) | TLC |
| Preparative HPLC | C18 Reversed-Phase | Acetonitrile:Water (gradient) | UV at 210 nm |
Visualization of the Purification Process
Figure 2: Detailed workflow of the purification process from the enriched ethyl acetate fraction to the final pure compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the successful extraction, isolation, and purification of this compound from Inula britannica. By following this guide, researchers can obtain a high-purity sample of this bioactive sesquiterpene lactone, enabling further pharmacological and mechanistic studies. The principles and techniques described herein can also be adapted for the isolation of other similar natural products.
References
- 1. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic sesquiterpene lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Studies with 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone
Introduction: Unveiling the Potential of a Novel Sesquiterpene Lactone
1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone is a sesquiterpene lactone, a class of naturally occurring compounds renowned for their diverse biological activities.[1][2] Isolated from plants of the Inula genus, which have a long history in traditional medicine, this compound and its analogues are gaining attention in the scientific community for their potential as anticancer agents.[3][4] Sesquiterpene lactones have been shown to exert cytotoxic effects against various cancer cell lines, often by inducing programmed cell death (apoptosis), halting the cell cycle, and modulating key signaling pathways involved in cancer progression.[1][5][6]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in cell culture studies. We will provide detailed, field-proven protocols for the preparation, handling, and application of this compound in fundamental cancer cell biology assays. The causality behind experimental choices will be explained to ensure scientific integrity and the reproducibility of your findings.
Physicochemical Properties, Handling, and Storage
A thorough understanding of the compound's characteristics is paramount for successful and reproducible in vitro studies.
Compound Specifications
| Property | Value | Source |
| Chemical Formula | C₂₂H₃₂O₆ | Inferred from related structures |
| Molecular Weight | 392.49 g/mol | Inferred from related structures |
| Appearance | White to off-white solid | General observation for this class |
| Purity | ≥98% (recommended for cell-based assays) | Standard for in vitro studies |
Solubility and Stock Solution Preparation
The lipophilic nature of sesquiterpene lactones often necessitates the use of an organic solvent for the preparation of stock solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of nonpolar compounds for biological assays.[1]
Protocol for Stock Solution Preparation (10 mM):
-
Accurate Weighing: Precisely weigh a small amount of this compound (e.g., 1 mg) using an analytical balance.
-
Solvent Addition: Based on the molecular weight (392.49 g/mol ), calculate the volume of DMSO required to achieve a 10 mM stock solution. For 1 mg of the compound, this would be approximately 254.8 µL of DMSO.
-
Dissolution: Add the calculated volume of high-purity, sterile DMSO to the vial containing the compound.
-
Complete Solubilization: Ensure complete dissolution by vortexing the solution thoroughly. If necessary, brief sonication in a water bath can aid in dissolving the compound. Visually inspect the solution to confirm the absence of any particulate matter.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light.[7]
Causality Explainer: Preparing a high-concentration stock solution in DMSO is a standard practice for water-insoluble compounds. Aliquoting is crucial to maintain the integrity of the compound over time, as repeated changes in temperature can lead to degradation and affect the reproducibility of your experiments.
Stability in Cell Culture
The presence of ester groups in the structure of this compound makes it susceptible to hydrolysis, a chemical breakdown in the presence of water.[5] This reaction is influenced by pH and temperature.[5][7]
Key Considerations for Experimental Design:
-
Working Solution Preparation: Prepare fresh dilutions of the compound from the frozen DMSO stock for each experiment.
-
pH of Culture Medium: Standard cell culture media are typically buffered to a physiological pH of around 7.4. Be aware that some sesquiterpene lactones can be unstable at neutral to alkaline pH.[7]
-
Duration of Exposure: For longer incubation periods (e.g., > 48 hours), consider replenishing the culture medium with freshly diluted compound to maintain a consistent concentration.
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of cells treated with the same final concentration of DMSO as the highest concentration of the compound used in the experiment. This is critical to ensure that any observed effects are due to the compound and not the solvent. The final DMSO concentration in the cell culture medium should ideally be below 0.1% and not exceed 0.5% to avoid solvent-induced cytotoxicity.[1]
Experimental Protocols
The following are detailed protocols for assessing the biological activity of this compound in cancer cell lines.
Workflow for In Vitro Cytotoxicity and Mechanistic Studies
Caption: Experimental workflow for evaluating the anticancer effects of the compound.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in complete culture medium from the 10 mM DMSO stock. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Remember to include vehicle controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the compound at concentrations around its IC₅₀ value for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Combine all cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in the apoptosis protocol.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Putative Mechanism of Action: Targeting the NF-κB Signaling Pathway
Many sesquiterpene lactones exert their anticancer effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a key transcription factor that regulates genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.
Caption: Putative inhibition of the NF-κB signaling pathway by the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of Sesquiterpene Lactones in Asteraceae Plant Extracts: Evaluation of their Allergenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. carbodiimide.com [carbodiimide.com]
- 6. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone cytotoxicity assay protocol
Application Note & Protocol
Title: A Dual-Assay Strategy for Evaluating the Cytotoxicity and Apoptotic Activity of 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for assessing the cytotoxic potential of this compound, a sesquiterpene lactone derived from the plant Inula britannica.[1][2][3] Natural products, particularly sesquiterpene lactones, are a significant source of compounds with potential antitumor activities.[1][4] This guide details a two-pronged approach: a primary screen using the robust and widely adopted MTT assay to determine the compound's effect on cell viability and calculate its half-maximal inhibitory concentration (IC50), followed by a mechanistic assay to investigate the induction of apoptosis via caspase-3/7 activation.[5][6] By integrating these methodologies, researchers can obtain a thorough preliminary profile of the compound's cellular impact, which is a critical step in early-stage drug discovery.[7]
Introduction to this compound
This compound is a phytochemical classified as a sesquiterpene lactone.[8] It is isolated from the flowers of Inula britannica, a plant used in traditional Chinese medicine for various ailments, including inflammation and digestive disorders.[1][3] Numerous sesquiterpene lactones isolated from Inula species have demonstrated significant cytotoxic effects against various human cancer cell lines.[1][2] The cytotoxic potential of these compounds often stems from their ability to induce programmed cell death, or apoptosis.[1] Therefore, a rigorous and systematic evaluation of this compound's effect on cell viability and its underlying mechanism is essential for determining its therapeutic potential.
Principles of the Cytotoxicity Assays
Primary Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] The core principle relies on the enzymatic activity of mitochondrial dehydrogenases, present only in metabolically active, living cells.[5][10] These enzymes cleave the yellow tetrazolium salt (MTT) into insoluble, purple formazan crystals. The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[7][10] This assay is a reliable and cost-effective tool for initial screening and determining the IC50 value of a test compound.[5]
Mechanistic Insight: Caspase-3/7 Activation Assay
To determine if the cytotoxicity observed is due to apoptosis, a mechanistic follow-up assay is crucial. Apoptosis is a highly regulated process of programmed cell death characterized by the activation of a cascade of cysteine proteases known as caspases.[6][11] Effector caspases, such as caspase-3 and caspase-7, are key executioners in this process, cleaving essential cellular proteins and leading to the disassembly of the cell.[12] A luminogenic or fluorometric assay that measures the activity of caspase-3 and caspase-7 can confirm the induction of apoptosis. These assays typically use a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3/7, generating a quantifiable signal.[12] A significant increase in this signal in compound-treated cells indicates that cell death is mediated through the apoptotic pathway.
Integrated Experimental Workflow
The following diagram outlines the comprehensive workflow, from initial cell culture preparation to the final data analysis for both the primary cytotoxicity screen and the mechanistic apoptosis assay.
Caption: Overall experimental workflow for cytotoxicity and apoptosis assessment.
Detailed Protocol: MTT Assay for IC50 Determination
This protocol is designed to quantify the cytotoxic effect of this compound and determine its IC50 value.
Materials and Reagents
-
Test Compound: this compound, dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-50 mM).
-
Cell Line: A suitable human cancer cell line. Based on literature for related compounds, COLO 205 (colon adenocarcinoma) or HL-60 (promyelocytic leukemia) cells are appropriate choices.[1]
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): 5 mg/mL stock solution in sterile PBS, filter-sterilized and stored at -20°C protected from light.
-
Solubilization Solution: Anhydrous DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA (for adherent cells).
-
-
Positive Control: A known cytotoxic agent, such as Doxorubicin or Cisplatin (10 mM stock in DMSO).
-
Equipment:
-
Humidified incubator (37°C, 5% CO2).
-
96-well flat-bottom sterile tissue culture plates.
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Laminar flow hood.
-
Multichannel pipette.
-
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase. For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.
-
Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (achieving a density of 1 x 10⁴ cells/well).[7]
-
Rationale: Seeding a consistent number of healthy, actively dividing cells is critical for reproducible results.
-
Incubate the plate for 24 hours at 37°C, 5% CO2. This allows the cells to adhere and recover from harvesting.[7]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in complete culture medium from your stock solution. A typical 2-fold or 3-fold logarithmic dilution series ranging from 0.1 µM to 100 µM is a good starting point.
-
Prepare dilutions for the positive control (e.g., Doxorubicin from 0.01 µM to 10 µM).
-
Also prepare a vehicle control containing the highest concentration of DMSO used in the compound dilutions (typically ≤0.5%).
-
Rationale: The vehicle control is essential to ensure that the solvent itself does not impact cell viability.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions, controls, or fresh medium (for untreated controls) to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[9]
-
Caution: MTT is a potential mutagen. Handle with appropriate personal protective equipment.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.[9]
-
Rationale: The 4-hour incubation is typically sufficient for formazan development without causing artifacts from nutrient depletion.
-
-
Formazan Solubilization and Measurement:
-
After incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals. For suspension cells, centrifuge the plate first.
-
Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[10]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis and IC50 Calculation
-
Calculate Percentage Viability:
-
First, subtract the average OD of the blank wells (medium only) from all other OD readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(OD of Treated Cells) / (OD of Vehicle Control Cells)] x 100
-
Rationale: Normalizing the data to the vehicle control accounts for baseline cell growth and metabolic activity over the incubation period.
-
-
Determine IC50 Value:
-
Plot the % Viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to fit a sigmoidal dose-response curve and determine the IC50 value. The IC50 is the concentration of the compound that reduces cell viability by 50%.
-
| Parameter | Description | Example Value |
| Cell Seeding Density | Cells per well in a 96-well plate | 1.0 x 10⁴ cells |
| Compound Conc. Range | Logarithmic series for dose-response | 0.1 µM - 100 µM |
| Incubation Time | Duration of compound exposure | 48 hours |
| MTT Concentration | Final concentration in well | 0.5 mg/mL |
| Absorbance Wavelength | Wavelength for formazan detection | 570 nm |
| Calculated IC50 | Concentration for 50% inhibition | 15.5 µM |
Table 1: Key parameters and representative data for the MTT cytotoxicity assay.
Detailed Protocol: Caspase-Glo® 3/7 Assay
This protocol confirms whether the observed cytotoxicity is due to the induction of apoptosis by measuring the activity of executioner caspases 3 and 7.
Apoptotic Signaling Pathway
The diagram below illustrates the central role of Caspase-3/7 in the apoptotic cascade, which can be initiated by both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Simplified overview of the apoptotic signaling cascade.
Materials and Reagents
-
Assay Kit: A commercial Caspase-Glo® 3/7 Assay kit (or equivalent), which includes the lyophilized substrate and a buffer.
-
Treated Cells: A 96-well plate of cells seeded and treated with this compound as described in the MTT protocol (Section 4.2). It is often efficient to run a parallel plate for this assay.
-
Equipment: Microplate reader capable of measuring luminescence.
Step-by-Step Methodology
-
Plate and Reagent Equilibration:
-
Remove the 96-well plate containing treated cells from the incubator.
-
Allow the plate and the Caspase-Glo® reagent to equilibrate to room temperature for approximately 30 minutes.
-
Rationale: Temperature consistency is key for enzymatic assay kinetics.
-
-
Reagent Addition:
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions (typically involves reconstituting the substrate with the provided buffer).
-
Add 100 µL of the prepared reagent directly to each well of the 96-well plate containing 100 µL of cell culture medium.
-
Rationale: The reagent contains cell lysis agents, eliminating the need for a separate cell lysis step.
-
-
Incubation:
-
Mix the contents of the wells by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Rationale: This incubation period allows for cell lysis, caspase cleavage of the substrate, and stabilization of the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis
-
Calculate Fold Change in Activity:
-
Subtract the average luminescence of the blank wells (medium + reagent) from all other readings.
-
Calculate the fold change in caspase activity relative to the vehicle control using the formula: Fold Change = (Luminescence of Treated Cells) / (Luminescence of Vehicle Control Cells)
-
-
Interpretation:
-
Plot the fold change in caspase activity against the compound concentration.
-
A dose-dependent increase in luminescence that correlates with the decrease in cell viability (from the MTT assay) strongly suggests that this compound induces cell death via apoptosis.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cytotoxic sesquiterpene lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Apoptosis Assays [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. clyte.tech [clyte.tech]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. creative-bioarray.com [creative-bioarray.com]
Application Note & Protocols: A Framework for In Vitro Evaluation of the Anti-inflammatory Activity of 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone
Introduction: The Inflammatory Cascade and the Therapeutic Potential of Sesquiterpene Lactones
Inflammation is a fundamental biological process, an essential defense mechanism that protects the body from infection and injury. However, its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis, atherosclerosis, and inflammatory bowel disease.[1] The cellular and molecular orchestration of inflammation is complex, involving a host of signaling pathways and mediators. A pivotal player in this process is the transcription factor Nuclear Factor-kappa B (NF-κB), which acts as a master regulator of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3][4] Consequently, the NF-κB signaling pathway is a prime target for the development of novel anti-inflammatory therapeutics.[2][3]
Sesquiterpene lactones (SLs), a large group of secondary metabolites predominantly found in plants of the Asteraceae family, have garnered significant interest for their broad spectrum of biological activities, including potent anti-inflammatory effects.[5][6] Their mechanism of action is often attributed to the ability to modulate key inflammatory pathways, frequently through the inhibition of NF-κB signaling.[7][8][9] This application note provides a detailed framework for investigating the in vitro anti-inflammatory properties of a specific sesquiterpene lactone, 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone, using a validated cell-based model.
The protocols outlined herein utilize lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), a widely accepted model for mimicking acute inflammation in vitro. We will describe a logical, multi-tiered experimental approach to:
-
Assess the compound's cytotoxicity to establish a safe therapeutic window.
-
Quantify its effect on key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6).
-
Determine its impact on the expression of critical pro-inflammatory enzymes (iNOS, COX-2).
This comprehensive guide is designed for researchers, scientists, and drug development professionals, providing not just step-by-step protocols but also the scientific rationale underpinning each experimental choice.
PART 1: Foundational Assays and Cell Culture
The Cellular Model: RAW 264.7 Macrophages
The RAW 264.7 cell line is a murine macrophage-like line that, when stimulated with LPS (a component of Gram-negative bacteria cell walls), initiates a robust inflammatory response.[10][11] This response includes the activation of the NF-κB pathway, leading to the production of nitric oxide, prostaglandins, and inflammatory cytokines, making it an ideal and reproducible system for screening potential anti-inflammatory agents.[12][13]
General Cell Culture Protocol for RAW 264.7 Cells
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[10]
-
Subculturing: When cells reach 80-90% confluency, gently scrape the cells, aspirate, and resuspend in fresh medium. Split at a ratio of 1:4 to 1:6.
Protocol: Cell Viability Assessment (MTT Assay)
Rationale: Before assessing anti-inflammatory activity, it is crucial to determine the concentrations at which this compound is non-toxic to the RAW 264.7 cells. Any observed reduction in inflammatory markers must be due to a specific anti-inflammatory effect, not cell death. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[14]
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[14]
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Prepare serial dilutions in culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
PART 2: Measuring Key Inflammatory Mediators
This section details the core functional assays to quantify the inhibition of pro-inflammatory molecules. The experimental workflow is depicted below.
References
- 1. journalajrb.com [journalajrb.com]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 7. Mode of action of sesquiterpene lactones as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A novel sorbicillinoid compound as a potent anti-inflammation agent through inducing NLRP3 protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone for NF-κB pathway inhibition studies
Application Note & Protocols
A Comprehensive Guide to Studying NF-κB Pathway Inhibition using 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone
Abstract
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, and its dysregulation is a key factor in a multitude of chronic diseases, including cancer, autoimmune disorders, and neuroinflammatory conditions.[1] This makes the NF-κB pathway a high-priority target for therapeutic intervention. Natural products, particularly sesquiterpene lactones from the Asteraceae family, have emerged as a promising source of potent NF-κB inhibitors.[2][3] This guide provides a detailed framework and step-by-step protocols for the comprehensive investigation of This compound (AMBL) , a novel sesquiterpene lactone, as an inhibitor of the NF-κB pathway. We present a logical, multi-assay workflow designed for researchers in pharmacology and drug discovery, beginning with essential preliminary cytotoxicity assessments, moving to quantitative screening of transcriptional activity, and culminating in mechanistic studies to pinpoint the compound's mode of action on key signaling events like IκBα degradation and p65 nuclear translocation.
The Canonical NF-κB Signaling Pathway: A Central Mediator of Inflammation
The canonical NF-κB pathway is the most common route for NF-κB activation in response to pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[4] In its inactive state, the NF-κB heterodimer, most commonly composed of p50 and p65 (RelA) subunits, is sequestered in the cytoplasm by an inhibitory protein called IκBα (Inhibitor of κB alpha).[5] The IκBα protein masks the nuclear localization signal (NLS) on the p65 subunit, preventing its entry into the nucleus.[6]
Upon cellular stimulation, a cascade of events leads to the activation of the IκB kinase (IKK) complex.[4] The activated IKK complex specifically phosphorylates IκBα on two critical serine residues (Ser32 and Ser36).[7][8] This phosphorylation event tags IκBα for polyubiquitination and subsequent degradation by the 26S proteasome.[6][9] The degradation of IκBα liberates the NF-κB dimer, exposing its NLS.[1] The now-active NF-κB complex translocates into the nucleus, where it binds to specific DNA sequences known as κB sites in the promoter regions of target genes.[10] This binding initiates the transcription of hundreds of genes, including those for pro-inflammatory cytokines, chemokines, and adhesion molecules, thereby amplifying the inflammatory response.[10] The multifaceted nature of this pathway presents several strategic points for therapeutic inhibition, as illustrated below.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening for anti-inflammatory activity of 12 Arnica (Asteraceae) species assessed by inhibition of NF-kappaB and release of human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. NF-κB - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Post-translational Modifications of IκBα: The State of the Art [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Application Note: A Guide to Investigating MAPK Signaling Pathway Modulation Using 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone, a sesquiterpene lactone derived from Inula britannica, in the study of Mitogen-Activated Protein Kinase (MAPK) signaling pathways. We offer an in-depth overview of the MAPK cascade, followed by detailed, field-proven protocols for assessing the compound's effects on cell viability and the phosphorylation status of key MAPK proteins (ERK, JNK, and p38). This guide emphasizes the rationale behind experimental design and provides a framework for generating reliable and interpretable data.
Introduction: Targeting the MAPK Signaling Nexus
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are fundamental to cellular regulation, translating a vast array of extracellular signals into specific cellular responses such as proliferation, differentiation, inflammation, and apoptosis.[1][2] This network is typically organized as a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (MAP3K) activates a MAP Kinase Kinase (MAP2K), which in turn activates a MAPK.[2][] The primary mammalian MAPK pathways are the Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 pathways.[1][4] Given their central role, dysregulation of these pathways is frequently implicated in diseases like cancer and inflammatory disorders, making them critical targets for therapeutic development.[4][5]
Natural products remain a vital source of novel chemical entities for drug discovery. Sesquiterpene lactones, a class of secondary metabolites found predominantly in the Asteraceae family, have shown significant potential to modulate these critical signaling pathways.[6][7][8] Several studies have demonstrated that sesquiterpene lactones can inhibit MAPK signaling, thereby suppressing cancer cell proliferation and drug resistance.[6][9][10]
This compound is a sesquiterpene lactone isolated from the plant Inula britannica.[11][12][13] Research on extracts from Inula britannica has shown inhibitory effects on the phosphorylation of ERK, JNK, and p38.[14] Furthermore, a closely related analog, 1,6-O,O-diacetylbritannilactone, has been implicated in apoptosis induction via the MAPK pathway in leukemia cells.[11][12] This application note therefore establishes a robust framework for investigating the precise effects of this compound on the MAPK signaling cascades.
Overview of the MAPK Signaling Cascade
The MAPK pathways are activated by diverse stimuli, from growth factors to cellular stress. This activation converges on the core three-kinase module, leading to the phosphorylation of a terminal MAPK. Once activated, the MAPK can translocate to the nucleus to phosphorylate transcription factors and other substrates, orchestrating a complex program of gene expression and cellular change.[2][15]
Caption: Canonical MAPK signaling cascade and potential inhibition points.
Recommended Experimental Workflow
A systematic investigation begins with determining the compound's effect on cell viability to establish appropriate, non-cytotoxic concentrations for mechanistic studies. Subsequently, the direct impact on MAPK activation is measured by quantifying the phosphorylation status of key kinases.
Caption: General experimental workflow for MAPK pathway analysis.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16] Determining the compound's cytotoxicity (IC50) is critical for designing subsequent experiments, ensuring that observed effects on signaling are not merely a consequence of cell death.
Materials:
-
96-well flat-bottom sterile plates
-
Cell line of interest (e.g., HeLa, A549, RAW 264.7)
-
Complete culture medium
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[17]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[18][19]
-
Microplate reader (absorbance at 570-590 nm).[17]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[19]
-
Compound Preparation & Treatment: Prepare a 10 mM stock solution of the compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO concentration matched to the highest compound dose, typically ≤0.1%).[4]
-
Incubation: Carefully remove the old medium and add 100 µL of medium containing the various compound concentrations or vehicle control. Incubate for a desired period (e.g., 24, 48, or 72 hours).[19]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16][19]
-
Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[17] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[17]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for MAPK Phosphorylation
Rationale: Western blotting is the gold standard for measuring changes in protein levels and post-translational modifications like phosphorylation.[1] By using antibodies specific to the phosphorylated (active) forms of ERK, JNK, and p38, and comparing their signal to the total levels of these proteins, we can directly quantify the compound's inhibitory effect on pathway activation.[4][20]
Materials:
-
6-well plates
-
Ice-cold Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[4]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary Antibodies:
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
p44/42 MAPK (Erk1/2)
-
Phospho-SAPK/JNK (Thr183/Tyr185)
-
SAPK/JNK
-
Phospho-p38 MAPK (Thr180/Tyr182)[21]
-
p38 MAPK
-
Loading control (β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL) and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Treat with selected sub-lethal concentrations of the compound for a predetermined time (e.g., 1, 6, 12, or 24 hours). Include a positive control if applicable (e.g., LPS or UV stimulation to activate p38/JNK).[4][21]
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[4]
-
Protein Extraction: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (total protein extract) to a new tube.[4]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[4]
-
SDS-PAGE: Load samples onto a 10-12% polyacrylamide gel and perform electrophoresis to separate proteins by size.[4]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[4]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[4][20]
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-phospho-ERK1/2) diluted in blocking buffer overnight at 4°C with gentle agitation.[4]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using a digital imaging system.[22]
-
Stripping and Re-probing: To ensure accurate normalization, the membrane can be stripped of antibodies and re-probed for the corresponding total MAPK protein and finally for a loading control like β-actin.[22]
Data Presentation and Interpretation
Quantitative data should be presented clearly to facilitate interpretation. Western blot results should be quantified using densitometry software. The band intensity of the phosphorylated protein is normalized first to its corresponding total protein, and then to the loading control. Data are typically expressed as a fold change relative to the vehicle-treated control.
Table 1: Hypothetical Data Summary of Compound's Effect on MAPK Signaling
| Treatment Concentration (µM) | Cell Viability (% of Control) | p-ERK / Total ERK (Fold Change) | p-JNK / Total JNK (Fold Change) | p-p38 / Total p38 (Fold Change) |
| Vehicle (0) | 100 ± 4.5 | 1.00 | 1.00 | 1.00 |
| 1 | 98 ± 5.1 | 0.95 ± 0.08 | 0.91 ± 0.10 | 0.88 ± 0.09 |
| 5 | 91 ± 3.8 | 0.62 ± 0.05 | 0.55 ± 0.06 | 0.49 ± 0.07 |
| 10 | 75 ± 6.2 | 0.31 ± 0.04 | 0.28 ± 0.05 | 0.21 ± 0.04 |
| 25 | 48 ± 5.5 | 0.10 ± 0.02 | 0.12 ± 0.03 | 0.08 ± 0.02 |
| 50 | 22 ± 4.1 | N/A | N/A | N/A |
| IC50 (µM) | 26.5 | - | - | - |
Data are presented as mean ± SD from three independent experiments. Fold change is relative to the vehicle control after normalization.
References
- 1. benchchem.com [benchchem.com]
- 2. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. MAPK Signaling and ERK1/2 bistability in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propagation of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oaepublish.com [oaepublish.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phytochemical Profile of Inula britannica from Bulgaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and Characterization of Inula britannica Extract-Loaded Liposomes: Potential as Anti-Inflammatory Functional Food Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. benchchem.com [benchchem.com]
analytical methods for 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone quantification
Application Note & Protocol
Topic: High-Sensitivity Quantification of 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone using Validated RP-HPLC-DAD-MS
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the quantitative analysis of this compound, a significant sesquiterpene lactone found in medicinal plants such as Inula britannica. The accurate quantification of this compound is critical for quality control, pharmacokinetic studies, and the overall development of botanical drugs and related products. We present a robust and validated analytical method based on Reversed-Phase High-Performance Liquid Chromatography coupled with Diode-Array Detection and Mass Spectrometry (RP-HPLC-DAD-MS). This guide details the underlying scientific principles, a step-by-step experimental protocol from sample preparation to data analysis, and a complete methodology for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
Introduction: The Rationale for Precise Quantification
This compound is a natural product belonging to the sesquiterpene lactone class of compounds.[4] These compounds are of significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities. This specific lactone is a key phytochemical marker in plants of the Inula genus, which have a long history in traditional medicine.[5][6][7] Therefore, a reliable and validated analytical method is paramount for:
-
Quality Control: Ensuring the consistency and potency of raw botanical materials and finished products.
-
Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in biological systems.
-
Drug Discovery: Investigating the compound's therapeutic potential and establishing dose-response relationships.
The method of choice for analyzing moderately polar, UV-absorbing compounds like sesquiterpene lactones is High-Performance Liquid Chromatography (HPLC).[8][9] Coupling HPLC with both Diode-Array Detection (DAD) for robust quantification and Mass Spectrometry (MS) for definitive identification provides a powerful, dual-validation analytical approach.[10][11]
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C22H32O6 | [12] |
| Molecular Weight | 392.49 g/mol | [12] |
| Compound Class | Sesquiterpene Lactone | [5][4] |
| Natural Source | Inula britannica, Inula japonica | [5][4][7] |
| Solubility | Soluble in methanol, ethanol, DMSO, chloroform, ethyl acetate | [13] |
Principle of the Analytical Method
This protocol employs a reversed-phase HPLC (RP-HPLC) methodology. The fundamental principle of this technique is the partitioning of the analyte between a nonpolar stationary phase (typically a C18 silica column) and a polar mobile phase (a mixture of water and an organic solvent like acetonitrile or methanol).
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is selected due to its hydrophobic nature, which provides excellent retention and separation for moderately nonpolar molecules like sesquiterpene lactones.
-
Mobile Phase: A gradient elution using acetonitrile and water is employed. This is crucial when analyzing complex mixtures, such as plant extracts, as it allows for the separation of compounds with a wide range of polarities and shortens the total run time.[14] The addition of a small amount of acid (e.g., formic or acetic acid) to the mobile phase improves peak shape and ionization efficiency for mass spectrometry.[15]
-
Detection:
-
DAD: The lactone structure contains a chromophore that absorbs UV light, making DAD a suitable detector for quantification. A wavelength of approximately 210 nm is often optimal for this class of compounds.[10][11]
-
MS: Electrospray Ionization (ESI) in positive mode is highly effective for identifying and confirming the presence of the target analyte by providing its mass-to-charge ratio (m/z).[10][15] This dual-detection system ensures that the peak being quantified is indeed the compound of interest, fulfilling the "specificity" requirement of method validation.
-
Detailed Application & Protocols
This section provides a step-by-step workflow for the quantification of this compound.
Required Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and Diode-Array Detector (DAD).
-
Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., Triple Quadrupole or Time-of-Flight).[16]
-
-
Chromatography:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Solvents: HPLC-grade acetonitrile, methanol, and water. Formic acid or acetic acid (analytical grade).
-
-
Sample Preparation:
-
Analytical balance, ultrasonic bath, vortex mixer, centrifuge.
-
Syringe filters (0.22 or 0.45 µm, PTFE or nylon).
-
Volumetric flasks and pipettes.
-
-
Standards:
-
Certified reference standard of this compound (>98% purity).
-
Experimental Workflow Diagram
Caption: Overall workflow for quantification.
Protocol 1: Sample Preparation (from Inula britannica flowers)
-
Homogenization: Dry the plant material (e.g., flower heads) at 40°C and grind into a fine powder. It is strongly recommended to use freshly powdered material to avoid degradation of sesquiterpenes.[17]
-
Extraction: Accurately weigh approximately 1.0 g of the powdered sample into a centrifuge tube.
-
Add 25.0 mL of methanol. Methanol is an effective solvent for extracting a broad range of phytochemicals, including sesquiterpene lactones.[17]
-
Vortex the mixture for 1 minute, then place it in an ultrasonic bath for 30 minutes to ensure complete extraction.
-
Clarification: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial. This step is critical to remove particulates that could damage the HPLC column.
-
Store the prepared sample at 4°C until analysis.[11]
Protocol 2: Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10.0 mL of methanol in a volumetric flask.
-
Working Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.
Protocol 3: Chromatographic and MS Conditions
The following table outlines the recommended starting conditions for the HPLC-DAD-MS analysis. These parameters should be optimized as part of method development.[14][18]
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70-90% B; 30-35 min: 90% B; 35-40 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| DAD Wavelength | 210 nm |
| MS Ionization Mode | ESI Positive |
| MS Scan Range | m/z 100-800 |
| Capillary Voltage | 3.5 kV |
| Drying Gas Temp. | 350°C |
Method Validation Protocol (ICH Q2(R2) Framework)
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[3][19] The following protocols describe how to assess the key validation characteristics.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.
-
Protocol:
-
Analyze a blank sample (methanol).
-
Analyze a sample of the plant matrix known to be free of the analyte (if available).
-
Analyze the reference standard.
-
Analyze the sample extract.
-
-
Acceptance Criteria: The retention time of the analyte peak in the sample should match that of the reference standard. The blank and matrix samples should show no interfering peaks at this retention time. The MS spectrum of the peak in the sample should confirm the identity of the analyte.
Linearity and Range
Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol:
-
Inject the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate.
-
Plot a graph of the average peak area versus concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (R²) should be greater than 0.999.[10][11]
Accuracy
Accuracy is the closeness of the test results to the true value. It is assessed using recovery studies.
-
Protocol:
-
Spike a known amount of the sample extract with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).
-
Analyze these spiked samples in triplicate.
-
Calculate the percent recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98-102%.[10][11]
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| Low (80%) | 40 | 39.8 | 99.5% |
| Mid (100%) | 50 | 50.3 | 100.6% |
| High (120%) | 60 | 59.2 | 98.7% |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly.
-
Protocol:
-
Repeatability (Intra-day): Analyze six replicates of a sample on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on different equipment.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be less than 2.0%.[10][11][20]
LOD and LOQ
The Limit of Detection (LOD) is the lowest amount of analyte that can be detected, while the Limit of Quantitation (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Acceptance Criteria: The LOQ must be demonstrated with acceptable precision (RSD < 10%) and accuracy.
System Suitability
This is an integral part of the analytical method and ensures the performance of the chromatographic system.
-
Protocol:
-
Before each run, inject a standard solution (e.g., 25 µg/mL) five times.
-
Calculate the RSD for retention time and peak area.
-
Determine the tailing factor and theoretical plates for the analyte peak.
-
-
Acceptance Criteria:
-
RSD of peak area and retention time < 2.0%.
-
Tailing factor ≤ 2.0.
-
Theoretical plates > 2000.
-
Caption: Logical flow within the HPLC-MS system.
Conclusion
The RP-HPLC-DAD-MS method detailed in this application note provides a reliable, sensitive, and specific approach for the quantification of this compound. By adhering to the described protocols for sample preparation, instrumental analysis, and rigorous method validation based on ICH guidelines, researchers can generate high-quality, reproducible data essential for drug development and quality control applications.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. 1-O-acetyl-4R,6S-britannilactone | C17H24O5 | CID 70697730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phytochemical Profile of Inula britannica from Bulgaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Profile and Biological Properties of Methanolic and Ethanolic Extracts from the Aerial Parts of Inula britannica L. Growing in Central Asia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Methods in natural product chemistry - Clinical GateClinical Gate [clinicalgate.com]
- 10. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. biorbyt.com [biorbyt.com]
- 13. 1-O-acetyl Britannilactone | 681457-46-5 [chemicalbook.com]
- 14. pharmtech.com [pharmtech.com]
- 15. Separation and quantitative determination of sesquiterpene lactones in Lindera aggregata (wu-yao) by ultra-performance LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous determination of sesquiterpene lactones isoalantolactone and alantolactone isomers in rat plasma by liquid chromatography with tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. onyxipca.com [onyxipca.com]
- 19. demarcheiso17025.com [demarcheiso17025.com]
- 20. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Handling 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone
Welcome to the technical support hub for 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone. This guide is designed for researchers, scientists, and drug development professionals who are working with this sesquiterpene lactone. Recognizing the common experimental hurdles, this document provides in-depth, practical solutions to challenges related to solubility and handling, ensuring the integrity and reproducibility of your results.
Introduction: Understanding the Compound
This compound is a member of the sesquiterpene lactone (SL) class of natural products.[1] These compounds are known for their diverse and potent biological activities, which makes them exciting candidates for therapeutic development.[2] However, like many other lipophilic natural products, SLs often present significant challenges in terms of their solubility, particularly in the aqueous environments required for most biological assays.[3][4] This guide will equip you with the knowledge to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Here, we address the most common questions regarding the solubility and handling of this compound.
Q1: What is the best solvent to dissolve this compound for creating a stock solution?
For preparing high-concentration stock solutions for in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[3][5] Sesquiterpene lactones, including compounds structurally similar to the one , demonstrate good solubility in DMSO.[5][6] It is advisable to prepare a concentrated stock (e.g., 10-100 mM) in 100% DMSO, which can then be serially diluted for your experiments.[3]
Q2: My compound precipitates when I add my DMSO stock solution to my aqueous cell culture medium. What is happening and how can I prevent this?
This phenomenon, often called "crashing out," is a common issue when diluting a concentrated stock of a lipophilic compound from an organic solvent into an aqueous buffer. The dramatic change in solvent polarity causes the compound's solubility to plummet, leading to precipitation.
Here are several strategies to mitigate this:
-
Minimize the Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay, as higher concentrations can be toxic to cells and may have their own biological effects.[3]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in your pre-warmed (37°C) culture medium.[3]
-
Gentle and Thorough Mixing: Add the compound stock dropwise to the culture medium while gently vortexing or swirling to ensure rapid and uniform dispersion.[3]
-
Warm Your Medium: Using pre-warmed (37°C) cell culture media can help improve the solubility of your compound during dilution.[3]
Q3: In which other organic solvents is this compound likely to be soluble?
While specific quantitative data for this compound is not widely available, based on its classification as a sesquiterpene lactone and data from similar compounds, it is expected to have good solubility in a range of common laboratory solvents.[5]
| Solvent | Predicted Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for stock solutions for biological assays.[3][5] |
| Ethanol | Likely Soluble | Often used for the extraction of sesquiterpene lactones.[4] |
| Methanol | Likely Soluble | Another common solvent for the extraction and analysis of this compound class.[7][8][9] |
| Acetonitrile | Likely Soluble | Used in chromatographic purification of sesquiterpene lactones.[10] |
| Ethyl Acetate | Soluble | A common solvent for the extraction and purification of lipophilic compounds.[11] |
| Dichloromethane (DCM) | Soluble | Often used in the extraction and purification of sesquiterpene lactones.[7][12] |
| Chloroform | Soluble | A solvent for lipophilic compounds; however, its use is often limited due to safety concerns.[5] |
| Water | Insoluble | Like most sesquiterpene lactones, it is expected to have very poor aqueous solubility.[3][13] |
This table provides qualitative predictions based on the properties of structurally similar compounds. Experimental verification is always recommended.
Q4: Can I use sonication to help dissolve the compound?
Sonication can be a useful technique to aid in the dissolution of the initial stock solution in an organic solvent like DMSO. However, it is generally not recommended for dissolving the compound directly in the final aqueous assay buffer. This is because sonication can lead to the formation of aggregates or micelles, which can interfere with your assay and produce unreliable results.
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to troubleshooting common problems encountered during experiments with this compound.
Issue 1: Immediate Precipitation in Aqueous Media
-
Symptom: A precipitate forms instantly upon adding the DMSO stock solution to your cell culture medium or buffer.
-
Root Cause: The final concentration of the compound exceeds its aqueous solubility limit due to rapid solvent exchange.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Issue 2: Delayed Precipitation in the Incubator
-
Symptom: The solution is clear initially, but a precipitate forms after several hours or days of incubation.
-
Root Cause: This can be due to several factors, including compound instability, interactions with media components, or changes in the media over time.
-
Potential Causes and Solutions:
-
Compound Instability: The ester or lactone functionalities of the molecule may be susceptible to hydrolysis at the pH of the cell culture medium (typically pH 7.2-7.4). Consider preparing fresh media with the compound more frequently for long-term experiments.
-
Interaction with Media Components: The compound may interact with proteins or salts in the serum or media, forming insoluble complexes. If possible, try a different basal media formulation or conduct experiments in serum-free or low-serum conditions if your cells can tolerate it.
-
Media Evaporation: In long-term cultures, evaporation can concentrate all media components, including your compound, potentially exceeding its solubility limit. Ensure proper humidification of your incubator and consider using culture plates with low-evaporation lids.[3]
-
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound using a calibrated analytical balance.
-
Add DMSO: In a sterile, appropriate vial (e.g., a glass vial), add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Dissolve: Vortex the solution thoroughly. If necessary, brief sonication in a water bath can be used to aid dissolution. Ensure that no visible particles remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Aqueous Media
This protocol details a method to minimize precipitation when diluting the DMSO stock solution.
Caption: Workflow for preparing aqueous working solutions.
References
- 1. Sesquiterpene lactone - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Sesquiterpene Lactones in Asteraceae Plant Extracts: Evaluation of their Allergenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sesquiterpene lactones from the methanol extracts of twenty-eight Hieracium species from the Balkan Peninsula and their chemosystematic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stability of 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone in Aqueous Solution
Welcome to the technical support center for 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this sesquiterpene lactone in aqueous solutions. Our goal is to equip you with the necessary knowledge to anticipate and address stability challenges, ensuring the integrity and success of your experimental outcomes.
Introduction: Understanding the Molecule
This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. However, the presence of ester functional groups—specifically an acetyl ester and a 2-methylbutyryl ester—renders the molecule susceptible to hydrolysis in aqueous environments. This inherent instability can significantly impact experimental reproducibility and the therapeutic potential of the compound. This guide will walk you through the key stability concerns, degradation pathways, and strategies to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The primary stability concern is hydrolysis of the two ester linkages: the 1-O-acetyl group and the 6-alpha-O-(2-methylbutyryl) group. Hydrolysis is the cleavage of these ester bonds by water, which can be significantly accelerated by the presence of acids or bases.[1][2] This degradation leads to the formation of the corresponding carboxylic acids (acetic acid and 2-methylbutyric acid) and the de-esterified britannilactone core. The lactone ring itself, another ester, could also be susceptible to hydrolysis under more forceful conditions.
Q2: What are the likely degradation products of this compound in an aqueous solution?
A2: The expected degradation products resulting from hydrolysis are:
-
1-Hydroxy-6alpha-O-(2-methylbutyryl)britannilactone: Formed by the hydrolysis of the acetyl group.
-
1-O-Acetyl-6alpha-hydroxybritannilactone: Formed by the hydrolysis of the 2-methylbutyryl group.
-
1,6-dihydroxybritannilactone: Formed by the hydrolysis of both ester groups.
-
The corresponding carboxylic acids: Acetic acid and 2-methylbutyric acid.
Under more extreme pH conditions, the γ-lactone ring could also open, leading to a hydroxyl-carboxylic acid derivative.
Q3: How does pH affect the stability of this sesquiterpene lactone?
A3: The stability of this compound is highly pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the ester linkages.[1][3] Generally, many esters exhibit maximum stability in the slightly acidic pH range (around pH 4-6). In strongly acidic or alkaline solutions, the rate of degradation is expected to increase significantly. For instance, studies on other sesquiterpene lactones have shown that those with side chains are less stable at a pH of 7.4 compared to a pH of 5.5.[4]
Q4: Is the compound sensitive to temperature?
A4: Yes, temperature is a critical factor. Like most chemical reactions, the rate of hydrolysis increases with temperature.[5] Therefore, for short-term storage of aqueous solutions, it is advisable to keep them refrigerated (2-8 °C) or frozen. For long-term storage, lyophilization (freeze-drying) to remove water is a highly effective strategy to prevent hydrolysis.[6][7]
Q5: What analytical methods are recommended for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the stability of sesquiterpene lactones.[8][9][10] A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products.[10] Mass spectrometry (LC-MS) can be used to identify the degradation products by determining their molecular weights.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound potency or activity over a short period in solution. | Rapid degradation due to hydrolysis. | Prepare solutions fresh before each experiment. If storage is necessary, use a buffered solution at the optimal pH (likely slightly acidic), and store at 2-8°C or frozen. Consider using a non-aqueous solvent if compatible with your experimental system. |
| Inconsistent results between experimental replicates. | Variable degradation of the compound due to differences in solution preparation, storage time, or temperature. | Standardize your protocol for solution preparation, including the source and pH of the water. Ensure consistent storage conditions and minimize the time between solution preparation and use. |
| Appearance of unknown peaks in HPLC chromatograms. | Formation of degradation products. | Perform forced degradation studies (see protocol below) to generate and identify the degradation products. This will help in developing a stability-indicating HPLC method. Use LC-MS to confirm the identity of the new peaks. |
| Precipitation of the compound from the aqueous solution. | The compound may have low aqueous solubility, which can be exacerbated by changes in pH or temperature. The degradation products may also have different solubility profiles. | Determine the solubility of the compound at different pH values. Consider using co-solvents (e.g., DMSO, ethanol) or other formulation strategies to improve solubility and stability.[11] |
Experimental Protocols
Protocol 1: Basic Stability Assessment Using HPLC
This protocol outlines a fundamental approach to assess the stability of this compound in an aqueous solution at a specific pH and temperature.
Materials:
-
This compound
-
HPLC-grade water
-
Buffer solution of desired pH (e.g., phosphate buffer for pH 7.4, acetate buffer for pH 5.5)
-
HPLC system with a C18 column and UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution: Accurately weigh and dissolve the compound in a suitable organic solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution.
-
Prepare the test solution: Dilute the stock solution with the desired aqueous buffer to the final working concentration.
-
Initial analysis (T=0): Immediately inject an aliquot of the test solution into the HPLC system to obtain the initial concentration and purity profile.
-
Incubation: Store the remaining test solution under the desired temperature conditions (e.g., 25°C or 37°C).
-
Time-point analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and analyze it by HPLC.
-
Data analysis: Plot the concentration of the parent compound against time to determine the degradation rate. Analyze the appearance and increase of any new peaks, which represent degradation products.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[10]
Procedure:
-
Prepare stock solutions of the compound.
-
Acidic Degradation: Mix the stock solution with a dilute acid (e.g., 0.1 M HCl) and incubate at an elevated temperature (e.g., 60°C).[10]
-
Basic Degradation: Mix the stock solution with a dilute base (e.g., 0.1 M NaOH) and incubate at room temperature.[10]
-
Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature.
-
Photodegradation: Expose a solution of the compound to a light source (e.g., UV lamp or direct sunlight).
-
Thermal Degradation: Expose a solid sample or a solution to high temperatures.
-
Analysis: At various time points, analyze the samples by HPLC-UV and LC-MS to identify and characterize the degradation products formed under each stress condition.
Visualization of Concepts
Degradation Pathway
Caption: Potential hydrolytic degradation pathway.
Experimental Workflow for Stability Testing
Caption: Workflow for stability assessment.
References
- 1. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The ways to improve drug stability [repository.usmf.md]
- 7. pharmatimesofficial.com [pharmatimesofficial.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. jocpr.com [jocpr.com]
Technical Support Center: Troubleshooting Low In Vitro Efficacy of 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone
This guide is designed for researchers, scientists, and drug development professionals experiencing lower-than-expected efficacy with 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone in their in vitro assays. As a sesquiterpene lactone, this compound belongs to a class of natural products known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2] However, their physicochemical properties and mechanisms of action require careful consideration during experimental design.
This document provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve common issues encountered during in vitro testing.
Part 1: Compound Profile & Frequently Asked Questions (FAQs)
Before delving into complex troubleshooting, it's crucial to address the most common points of failure. This section covers fundamental properties and initial questions.
Compound Profile: this compound
| Property | Value | Source |
| Chemical Class | Sesquiterpene Lactone | [2] |
| Molecular Formula | C22H30O7 | [3] |
| Molecular Weight | 406.47 g/mol | [3] |
| Known Activities | Anti-inflammatory, Cytotoxic (class-dependent) | [1][4][5] |
| Common Target | NF-κB Pathway (class-dependent) | [6][7] |
Frequently Asked Questions
Q1: My experiment with this compound showed no biological activity. What is the first thing I should check?
A: Start with the basics: your compound stock solution. Compound degradation or precipitation is a primary cause of apparent inactivity. Prepare a fresh stock solution from the solid material in anhydrous, high-purity dimethyl sulfoxide (DMSO).[8] Ensure the powder has been stored correctly (typically at -20°C, desiccated). It is best practice to aliquot the new stock solution into single-use volumes to minimize freeze-thaw cycles, which can compromise compound integrity.[9]
Q2: What is the optimal concentration range for this compound in a cell-based assay?
A: For initial screening of sesquiterpene lactones, a broad concentration range is recommended to capture the dose-response curve. A common starting range is from 0.1 µM to 100 µM.[10] Many sesquiterpene lactones show cytotoxic or anti-inflammatory effects in the 1-25 µM range.[11] If you are not seeing an effect, a dose-response experiment is critical to determine if the issue is potency or a complete lack of activity.
Q3: I dissolved the compound in DMSO, but I see a precipitate after adding it to my cell culture medium. Why is this happening and how can I fix it?
A: This is a classic solubility issue. While highly soluble in DMSO, many lipophilic natural products like sesquiterpene lactones can crash out of solution when introduced to an aqueous environment like cell culture media.[12] The final concentration of DMSO in your media should ideally be ≤0.5% to avoid solvent-induced artifacts. To mitigate precipitation, try vortexing the diluted compound in the medium immediately after addition and before applying it to the cells. If the problem persists, consider using a lower starting concentration or pre-warming the media.
Q4: Could serum in the cell culture media be interfering with the compound's activity?
A: Yes, this is a significant possibility. Sesquiterpene lactones can bind to proteins in fetal bovine serum (FBS), particularly albumin.[13] This binding sequesters the compound, reducing its free (and thus active) concentration available to the cells. If you suspect this is an issue, perform a parallel experiment in a low-serum (e.g., 0.5-2% FBS) or serum-free medium for a short duration to see if efficacy is restored. Note that cell health must be carefully monitored under these conditions.
Part 2: Systematic Troubleshooting Guide
If the initial checks in the FAQ section do not resolve the issue, a more systematic approach is required. Follow this logical workflow to diagnose the problem.
Caption: A systematic workflow for troubleshooting low in vitro efficacy.
Question-Based Troubleshooting Details
Is your compound preparation sound? (Step 1)
-
The Issue: The most common failure point is the compound itself. Degradation due to improper storage (exposure to light, moisture, or temperature fluctuations) or multiple freeze-thaw cycles can render it inactive.[9]
-
How to Diagnose:
-
Prepare Fresh Stock: Always use a freshly prepared stock solution from solid material for critical experiments.
-
Analytical Verification (Optional but Recommended): If you have access to analytical chemistry resources, verify the identity and purity of your compound using LC-MS or HPLC. This is the definitive way to rule out compound integrity issues.
-
Solvent Quality: Use high-purity, anhydrous DMSO. Water in DMSO can hydrolyze labile compounds over time during storage.[8]
-
Is the compound available to the cells? (Step 2)
-
The Issue: The compound may not be soluble or stable under your specific assay conditions, meaning the effective concentration is far lower than the nominal concentration. Natural products can be particularly susceptible to these issues.[14]
-
How to Diagnose:
-
Solubility Check: Prepare the highest concentration of your compound in your assay medium. Let it sit for 30-60 minutes in the incubator. Visually inspect for precipitate or cloudiness against a dark background.
-
Stability Check: Assess the compound's stability over the time course of your experiment. Incubate the compound in the assay medium for 0, 2, 8, and 24 hours (or your relevant time points). Analyze the samples by HPLC to quantify the amount of intact parent compound remaining.
-
Is your biological system appropriate? (Step 3)
-
The Issue: The chosen cell line or assay endpoint may not be suitable for detecting the activity of this compound. Sesquiterpene lactones often act via specific pathways that may not be active or relevant in all cell lines.[7][15]
-
How to Diagnose:
-
Cell Line Validation: Confirm that your chosen cell line expresses the target pathway. For example, if you are investigating anti-inflammatory effects via NF-κB, ensure the cells have a robust and inducible NF-κB response (e.g., using TNF-α or LPS as a positive control).
-
Assay Endpoint Relevance: Ensure your readout is appropriate. If the compound induces apoptosis, an early-stage caspase activation assay will be more sensitive than a late-stage viability assay (like MTT) at early time points.[1]
-
Incubation Time: The compound may be a slow-acting inhibitor or require time to be metabolized into an active form. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.
-
Positive Controls: Always include a positive control compound known to work in your assay. This validates that the assay itself is performing correctly. For anti-inflammatory assays, a known NF-κB inhibitor like Parthenolide or a general agent like Dexamethasone could be used.[16][17]
-
Part 3: Key Experimental Protocols
Here are detailed protocols for essential troubleshooting experiments.
Protocol 1: Assessing Compound Stability in Assay Media
This protocol uses HPLC to determine if the compound is degrading in your experimental conditions.
-
Preparation: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
Sample Incubation:
-
Prepare your complete cell culture medium (e.g., DMEM + 10% FBS).
-
Spike the medium with your compound to a final concentration of 25 µM (or your highest working concentration).
-
Immediately take a 1 mL aliquot (this is your T=0 sample) and store it at -80°C.
-
Place the remaining medium in a 37°C, 5% CO2 incubator.
-
Remove 1 mL aliquots at subsequent time points relevant to your experiment (e.g., 4h, 8h, 24h) and store them at -80°C.
-
-
Sample Processing:
-
Thaw all samples.
-
Add 2 mL of ice-cold acetonitrile to each 1 mL sample to precipitate proteins.
-
Vortex vigorously and centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a centrifugal evaporator.
-
Reconstitute the dried extract in 100 µL of a suitable mobile phase (e.g., 50:50 acetonitrile:water).
-
-
HPLC Analysis:
-
Inject the samples onto a C18 reverse-phase HPLC column.
-
Run a gradient elution method (e.g., water to acetonitrile).
-
Monitor the elution of your compound using a UV detector (a wavelength scan may be needed to find the optimal absorbance, but ~210-220 nm is common for compounds lacking strong chromophores).
-
-
Data Analysis: Compare the peak area of the compound at each time point to the T=0 sample. A significant decrease in peak area over time indicates instability.
Protocol 2: Caspase-3/7 Activity Assay for Apoptosis Detection
This protocol determines if the compound induces apoptosis, a common mechanism for cytotoxic sesquiterpene lactones.[1]
-
Cell Plating: Seed cells in a 96-well, clear-bottom, white-walled plate at a density that will result in ~80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control for apoptosis (e.g., 1 µM Staurosporine).
-
Remove the old medium from the cells and add the compound-containing medium.
-
Incubate for a range of time points (e.g., 6, 12, and 24 hours).
-
-
Assay Procedure (Example using a commercial kit like Caspase-Glo® 3/7):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix briefly on an orbital shaker (e.g., 300-500 rpm for 30 seconds).
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Measurement: Read the luminescence on a plate reader.
-
Interpretation: A dose- and time-dependent increase in luminescence relative to the vehicle control indicates the activation of executioner caspases 3 and 7, a hallmark of apoptosis.[18] Note that caspase substrates can have cross-reactivity, so confirming results with another method like Western blotting for cleaved PARP is good practice.
Part 4: Mechanistic Considerations & Visualization
Understanding the potential mechanism of action can guide your assay selection. Many anti-inflammatory sesquiterpene lactones function by inhibiting the NF-κB signaling pathway.[2][6] This is often achieved through the alkylation of cysteine residues on key signaling proteins due to reactive groups like α-methylene-γ-lactones in their structure.[12]
Caption: Simplified NF-κB signaling pathway and potential inhibition points for sesquiterpene lactones.
If you hypothesize an anti-inflammatory effect, consider using a cell line with an NF-κB luciferase reporter or measuring downstream inflammatory markers like IL-6 or COX-2 expression via qPCR or Western blot.[4][19]
References
- 1. Recent Advances on Cytotoxic Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. ask-ayurveda.com [ask-ayurveda.com]
- 5. Anticancer activities of sesquiterpene lactones from Cyathocline purpurea in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Isolation and In Vitro Activity of Sesquiterpene Lactones from Eremanthus crotonoides as SARS-CoV-2 Protease Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vliz.be [vliz.be]
- 12. mdpi.com [mdpi.com]
- 13. In vitro behaviour of sesquiterpene lactones and sesquiterpene lactone-containing plant preparations in human blood, plasma and human serum albumin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natural Sesquiterpene Lactones Enhance Chemosensitivity of Tumor Cells through Redox Regulation of STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review | Semantic Scholar [semanticscholar.org]
- 18. Assaying caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Yield of 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone
Welcome to the technical support center for the isolation and yield improvement of 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone. This guide is designed for researchers, scientists, and drug development professionals actively working with this promising sesquiterpenerpene lactone. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into the nuances of natural product extraction and purification. Our goal is to empower you with the knowledge to troubleshoot common issues and rationally design experiments for maximizing your yield.
Introduction to this compound
This compound is a sesquiterpene lactone found in plants of the Inula genus, particularly Inula britannica L.[1][2][3]. Sesquiterpene lactones are a diverse group of secondary metabolites known for a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][3][4] The complex structure of this compound makes its chemical synthesis challenging and expensive, rendering extraction from natural sources the primary method for obtaining this compound for research and development.
This guide will address critical aspects of the isolation process, from the selection of plant material to the final purification steps, with a focus on troubleshooting and yield optimization.
Section 1: Plant Material Selection and Handling
The concentration and profile of secondary metabolites in plants can vary significantly. Therefore, the selection and handling of the raw plant material are the foundational steps for achieving a high yield.
Frequently Asked Questions (FAQs)
Q1: Which part of Inula britannica should I use for the highest yield of this compound?
A1: The flowers and aerial parts of Inula britannica are reported to be rich sources of sesquiterpene lactones.[1] Specifically, studies have shown that the flower heads contain a significant amount of these compounds.[2][3] While the roots have been less studied, the aerial parts are generally the preferred source material. For maximizing yield, it is advisable to use the flower heads, ideally harvested at the full flowering stage, as the concentration of secondary metabolites is often highest during this period.[5]
Q2: How does the geographical origin and harvest time of the plant material affect the yield?
A2: The chemical composition of Inula britannica, including its sesquiterpene lactone content, can exhibit significant intraspecific variability based on geographical location and environmental conditions.[2][3] Factors such as soil composition, climate, and altitude can influence the biosynthesis of secondary metabolites. Harvest time is also critical; for many plants in the Asteraceae family, the concentration of sesquiterpene lactones is highest during the flowering season. To ensure consistency and high yield, it is recommended to source plant material from a consistent geographical location and to harvest at the same developmental stage, preferably full bloom.
Q3: What are the best practices for drying and storing the plant material to prevent degradation of the target compound?
A3: Proper drying and storage are crucial to preserve the integrity of sesquiterpene lactones. These compounds can be susceptible to degradation by heat, light, and enzymatic activity.
-
Drying: Air-drying in a well-ventilated area away from direct sunlight is a gentle method. Alternatively, freeze-drying (lyophilization) is an excellent, albeit more expensive, option that minimizes thermal degradation. Oven drying at low temperatures (e.g., 40-50°C) can also be used, but higher temperatures should be avoided.
-
Storage: Once dried, the plant material should be stored in airtight, light-proof containers in a cool, dry place. Grinding the material just before extraction can also help to minimize the surface area exposed to potential degradation factors during storage.
Section 2: Extraction Strategies and Troubleshooting
The choice of extraction method and solvent is a critical determinant of the final yield. This section explores various extraction techniques and provides troubleshooting for common issues.
Workflow for Extraction Optimization
References
- 1. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemical Profile of Inula britannica from Bulgaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Profile and Biological Properties of Methanolic and Ethanolic Extracts from the Aerial Parts of Inula britannica L. Growing in Central Asia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
overcoming resistance to 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone in cancer cells
< "## Technical Support Center: Overcoming Resistance to 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone
This guide is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound, a promising natural product with anticancer properties. As with many novel therapeutic agents, the emergence of resistance in cancer cells presents a significant hurdle. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges and elucidate the underlying mechanisms of resistance.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the experimental use of this compound and the interpretation of results when resistance is suspected.
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. How can I confirm and quantify this resistance?
A1: The first step is to quantitatively assess the change in sensitivity using a cell viability assay, such as the MTT or MTS assay.[1][2][3][4] This involves determining the half-maximal inhibitory concentration (IC50) of the compound in both the parental (sensitive) and the suspected resistant cell lines. A significant increase in the IC50 value for the resistant line confirms the development of resistance.[5]
Table 1: Example IC50 Values for Sensitive vs. Resistant Cells
| Cell Line | This compound IC50 (µM) | Resistance Fold-Change |
| Parental (Sensitive) | 0.5 | - |
| Resistant Subclone | 10.0 | 20 |
A fold-change in IC50 of 5-10 or greater is generally considered a strong indicator of acquired resistance.
Q2: What are the most common molecular mechanisms that drive resistance to natural product-based anticancer agents like this britannilactone derivative?
A2: Resistance to natural product-derived drugs is a multifaceted issue.[6][7][8][9] Several key mechanisms are frequently implicated:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[10][11][12][13][14]
-
Alterations in Apoptotic Pathways: Cancer cells can evade drug-induced apoptosis by upregulating anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulating pro-apoptotic proteins (e.g., Bax, Bak).[8][15][16][17]
-
Activation of Pro-Survival Signaling Pathways: Constitutive activation of pathways like NF-κB and PI3K/Akt can promote cell survival and override the cytotoxic effects of the drug.[6][18][19][20][21]
-
Modification of the Drug Target: While less common for natural products with multiple targets, mutations in the primary molecular target of the drug can prevent effective binding.
Q3: How can I begin to investigate which of these resistance mechanisms is active in my cell line?
A3: A logical starting point is to investigate the most prevalent mechanisms.
-
Assess ABC Transporter Involvement: You can use specific inhibitors of major ABC transporters in combination with this compound. If the inhibitor restores sensitivity in the resistant cells, it strongly suggests the involvement of that transporter.
-
Analyze Key Protein Expression Levels: Use Western blotting to compare the expression levels of key proteins in the parental and resistant cell lines.[22][23][24][25] Focus on proteins involved in the pathways mentioned above (e.g., P-gp, Bcl-2, phosphorylated Akt, and key components of the NF-κB pathway).
Section 2: Troubleshooting Experimental Challenges
This section provides practical guidance for overcoming specific issues encountered during your research into resistance to this compound.
Issue 1: Inconsistent results in cell viability assays when testing resistant cells.
Troubleshooting Steps:
-
Ensure Stable Resistance: The resistant phenotype should be stable over several passages. It is advisable to periodically culture the resistant cells in the presence of a maintenance dose of this compound to maintain selective pressure.
-
Optimize Seeding Density: Resistant cells may have different growth kinetics compared to parental cells. Perform a growth curve analysis for both cell lines to determine the optimal seeding density that ensures cells are in the exponential growth phase during the assay.
-
Verify Reagent Quality: Ensure that your stock solution of this compound is not degraded. Prepare fresh dilutions for each experiment.
Issue 2: Western blot analysis does not show significant changes in the expression of common resistance-associated proteins (P-gp, Bcl-2).
Troubleshooting Steps:
-
Investigate Other ABC Transporters: P-gp is not the only efflux pump.[10][11] Use a broader panel of antibodies to probe for other transporters like MRP1 and BCRP.
-
Examine Post-Translational Modifications: The activity of proteins like those in the Bcl-2 family and NF-κB pathway can be regulated by phosphorylation.[8][26] Use phospho-specific antibodies to assess the activation state of these proteins.
-
Consider Functional Assays: A lack of change in protein expression does not exclude functional changes. For example, you can perform a rhodamine 123 efflux assay to functionally assess P-gp activity.
-
Explore Upstream Signaling: Resistance might be driven by alterations further upstream in signaling pathways.[6][19][21] For instance, mutations in receptor tyrosine kinases could lead to constitutive activation of pro-survival signals.
Issue 3: I have identified a potential resistance mechanism. How can I functionally validate its role?
Troubleshooting Steps:
-
Gene Silencing: Use techniques like siRNA or shRNA to knockdown the expression of the suspected resistance-mediating gene (e.g., ABCB1 for P-gp or BCL2 for Bcl-2) in the resistant cell line.[27][][29][30] A subsequent resensitization to this compound would confirm the gene's role in resistance.
-
Pharmacological Inhibition: As mentioned earlier, use specific small molecule inhibitors to block the function of the protein of interest. This can provide rapid and compelling evidence for its involvement.
-
Gene Overexpression: Conversely, overexpressing the candidate resistance gene in the parental (sensitive) cell line should confer resistance to the drug.
Section 3: Experimental Protocols and Workflows
This section provides detailed, step-by-step methodologies for key experiments relevant to studying resistance to this compound.
Protocol 1: Generation of a Resistant Cancer Cell Line
This protocol describes a method for inducing resistance to this compound in a sensitive cancer cell line.[5][31][32][33][34]
-
Initial IC50 Determination: Determine the IC50 of the compound in the parental cell line using an MTT assay.
-
Initial Drug Exposure: Culture the parental cells in media containing the compound at a concentration equal to the IC50.
-
Monitor Cell Viability: Initially, a significant portion of the cells will die. Monitor the culture and replace the drug-containing medium every 2-3 days.
-
Dose Escalation: Once the cells recover and resume proliferation, gradually increase the concentration of the compound in the culture medium. This is typically done in a stepwise manner.
-
Establishment of Resistant Line: Continue this process until the cells can proliferate in a concentration that is at least 10-fold higher than the initial IC50.
-
Characterization: Characterize the established resistant cell line by determining its new IC50 and comparing it to the parental line.
Caption: Workflow for generating a drug-resistant cell line.
Protocol 2: MTT Cell Viability Assay
This protocol outlines the steps for performing an MTT assay to determine the IC50 of this compound.[1][2][3][4][35]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blotting for Resistance Markers
This protocol details the procedure for analyzing the expression of resistance-associated proteins.[22][23][24][25]
-
Protein Extraction: Lyse parental and resistant cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-P-gp, anti-Bcl-2, anti-phospho-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Section 4: Key Signaling Pathways in Resistance
Understanding the signaling pathways involved in resistance is crucial for developing strategies to overcome it.
The Role of ABC Transporters in Drug Efflux
ABC transporters are a major cause of multidrug resistance (MDR) in cancer.[10][11][12][13][14] They utilize the energy from ATP hydrolysis to actively transport a wide range of substrates, including many chemotherapeutic drugs, out of the cell.
Caption: Mechanism of ABC transporter-mediated drug efflux.
The Bcl-2 Family and Apoptosis Evasion
The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway.[15][16] An imbalance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members can determine a cell's susceptibility to apoptosis. Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism of resistance.[8][17][36]
Caption: Role of the Bcl-2 family in regulating apoptosis.
The NF-κB Survival Pathway
The transcription factor NF-κB plays a critical role in promoting cell survival, proliferation, and inflammation.[18][19][20][21] Its constitutive activation in cancer cells can lead to the upregulation of anti-apoptotic genes, thereby contributing to drug resistance.[37]
Caption: The NF-κB signaling pathway in drug resistance.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Products in Preventing Tumor Drug Resistance and Related Signaling Pathways | MDPI [mdpi.com]
- 7. Frontiers | Natural products reverse cancer multidrug resistance [frontiersin.org]
- 8. Overcome Cancer Cell Drug Resistance Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Overcome Cancer Cell Drug Resistance Using Natural Products | Semantic Scholar [semanticscholar.org]
- 10. oaepublish.com [oaepublish.com]
- 11. Role of membrane-embedded drug efflux ABC transporters in the cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. State of the art of overcoming efflux transporter mediated multidrug resistance of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 15. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bcl-2 family proteins contribute to apoptotic resistance in lung cancer multicellular spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeting BCL-2 family proteins to overcome drug resistance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. NF-κB in Cell Deaths, Therapeutic Resistance and Nanotherapy of Tumors: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 23. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. bosterbio.com [bosterbio.com]
- 25. Western Blot Protocol | Proteintech Group [ptglab.com]
- 26. rupress.org [rupress.org]
- 27. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. scbt.com [scbt.com]
- 30. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review | Anticancer Research [ar.iiarjournals.org]
- 32. blog.crownbio.com [blog.crownbio.com]
- 33. Development of an Experimental Model for Analyzing Drug Resistance in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. MTT (Assay protocol [protocols.io]
- 36. Bcl-2-mediated drug resistance: inhibition of apoptosis by blocking nuclear factor of activated T lymphocytes (NFAT)-induced Fas ligand transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
minimizing off-target effects of 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical guidance for utilizing this compound effectively in your experiments. Our goal is to help you maximize on-target efficacy while understanding and minimizing potential off-target effects.
This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and anti-cancer effects.[1][2] Specifically, a closely related analog, 1-O-acetyl-4R,6S-britannilactone, has been identified as a covalent inhibitor of PDZ binding kinase (PBK), a key regulator in neuroinflammation.[3] The reactive nature of the α-methylene-γ-lactone moiety, common to many sesquiterpene lactones, is responsible for this covalent interaction but also presents a potential for off-target binding.[4][5] This guide will address these dual aspects to ensure the integrity and reproducibility of your research.
Part 1: Understanding the On-Target Effect: PBK Inhibition
This section focuses on the primary mechanism of action of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
The primary target identified for the closely related compound, 1-O-acetyl-4R,6S-britannilactone (herein referred to as AB), is PDZ binding kinase (PBK) , also known as T-lymphokine-activated killer cell-originated protein kinase (TOPK).[3] PBK is a serine/threonine kinase involved in regulating inflammation, particularly neuroinflammation.[3] Given the structural similarity, it is highly probable that your compound targets PBK through a similar mechanism.
Q2: How does the compound inhibit PBK?
The compound acts as a covalent inhibitor. Research has shown that it forms a covalent bond with a specific cysteine residue (Cys70) within the PBK protein.[3] This irreversible binding blocks the interaction between PBK and its downstream partner, TIPE2 (tumor necrosis factor-alpha-induced protein 8-like 2), which is a key step in the inflammatory signaling cascade.[3]
Q3: What is the expected downstream biological outcome of PBK inhibition by this compound?
By disrupting the PBK-TIPE2 interaction, the compound is expected to suppress neuroinflammation.[3] In experimental models such as lipopolysaccharide (LPS)-stimulated microglia, this would manifest as a reduction in the production of pro-inflammatory cytokines and mediators.
Signaling Pathway Diagram
References
- 1. Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propagation of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Anti-Mitotic Activities and Other Bioactivities of Sesquiterpene Compounds upon Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone interference with assay reagents
Prepared by the Office of the Senior Application Scientist
This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone in their experiments. We will explore the potential for this compound to interfere with common assay reagents, providing detailed troubleshooting steps and validation protocols to ensure the integrity of your experimental data.
Introduction: Understanding the Molecule
This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities.[1][2][3][4] However, the very chemical features that confer its bioactivity can also make it a source of interference in common in vitro assays. The key structural motifs of concern are:
-
The α,β-Unsaturated Lactone (specifically, an α-methylene-γ-butyrolactone moiety): This group is an electrophilic Michael acceptor, making it highly reactive toward nucleophiles, particularly thiols (e.g., cysteine residues in proteins, glutathione, and assay reagents like DTT).[5][6]
-
Ester Groups: The acetyl and methylbutyryl esters can be susceptible to hydrolysis under certain pH conditions.
-
Hydrophobic Terpenoid Backbone: This can lead to issues with solubility, aggregation in aqueous buffers, and non-specific binding to proteins and surfaces.[7][8]
These properties necessitate careful experimental design and the implementation of rigorous controls to distinguish true biological effects from assay artifacts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding potential assay interference.
Q1: What is the primary mechanism by which this compound might interfere with my experiments?
The most probable cause of interference is the reactivity of the α-methylene-γ-butyrolactone group. This moiety can covalently bind to proteins or other thiol-containing molecules in your assay, potentially altering enzyme function, depleting critical reagents, or interfering with protein-dye interactions. Additionally, like many small molecules, it can interfere with optical-based measurements (absorbance or fluorescence) or form aggregates that sequester assay components.[5][8]
Q2: Which common laboratory assays are most at risk for interference?
Based on the compound's structure, the following assays warrant special attention:
-
Metabolic/Viability Assays (e.g., MTT, MTS, XTT): The compound may directly reduce the tetrazolium salt, leading to a false-positive signal for cell viability.[9][10]
-
Protein Quantification Assays (e.g., BCA, Bradford): The compound could interfere with the copper reduction step in the BCA assay or the dye-binding mechanism in the Bradford assay.[11]
-
Fluorescence-Based Assays: The compound may exhibit intrinsic fluorescence (autofluorescence) or absorb light at the excitation/emission wavelengths of your fluorophore, causing quenching or a false signal.[12][13][14]
-
Enzyme Assays Containing Thiols: Assays that use DTT or other reducing agents to maintain enzyme activity could be compromised as the compound depletes these reagents.
Q3: I am observing unexpected results. What is the single most important first step to diagnose interference?
The critical first step is to run a set of cell-free controls .[9][10] This involves running the assay with your compound in the assay buffer without any cells or biological material (e.g., proteins, enzymes). This control will immediately reveal if the compound interacts directly with the assay reagents themselves.
Q4: Can sample dilution solve the interference problem?
Dilution can sometimes reduce the concentration of an interfering substance to a level where it no longer affects the assay.[15] However, this is only a viable strategy if your protein or analyte of interest is concentrated enough to remain within the assay's detection range after dilution. For potent interferents or samples with low analyte concentration, this approach may not be feasible.
Part 2: Troubleshooting Guide by Assay Type
This section provides specific troubleshooting workflows for common assays.
Workflow: General Interference Investigation
Before diving into assay-specific issues, follow this general workflow to systematically identify the source of the problem.
Caption: General workflow for diagnosing assay interference.
MTT and Other Tetrazolium-Based Viability Assays
Problem: You observe an unexpectedly high viability reading, or you see a color change in cell-free wells containing the compound.
Potential Cause: this compound may possess reducing properties that allow it to directly reduce the yellow tetrazolium salt (MTT) to the purple formazan product, independent of cellular metabolic activity.[10] This leads to a false-positive signal, making a toxic compound appear non-toxic or even proliferative.
Troubleshooting & Mitigation Protocol:
-
Confirm Direct Reduction: Perform the "Cell-Free MTT Reduction Assay" detailed in Part 3. A significant increase in absorbance in the absence of cells confirms chemical interference.
-
Wash Cells Before MTT Addition: After treating cells with the compound for the desired time, aspirate the media and wash the cells once or twice with sterile phosphate-buffered saline (PBS). Then, add fresh, compound-free media containing the MTT reagent. This removes any extracellular compound that could react with the MTT.[9]
-
Use an Orthogonal Assay: If interference is confirmed and significant, switch to a non-metabolic viability assay. Good alternatives include:
-
Trypan Blue Exclusion Assay: A membrane integrity assay.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.
-
CyQUANT™ Direct Cell Proliferation Assay: Measures cellular DNA content.
-
Caption: Mechanism of direct MTT reduction by an interfering compound.
BCA Protein Assay
Problem: You measure a higher-than-expected protein concentration, or your blank (buffer + compound) shows a high absorbance reading.
Potential Cause: The BCA assay is a two-step process: (1) peptide bonds in protein reduce Cu²⁺ to Cu⁺, and (2) BCA chelates the Cu⁺ to produce a purple color. Substances that can reduce Cu²⁺ will interfere.[16][17] The lactone moiety or other parts of the molecule may have sufficient reducing potential to directly reduce Cu²⁺, leading to an overestimation of protein concentration.
Troubleshooting & Mitigation Protocol:
-
Confirm Reagent Interference: Perform the "Compound Interference with BCA Reagents" protocol from Part 3. A color change in the absence of protein confirms interference.
-
Dilute the Sample: Dilute the sample with a compatible buffer to a point where the compound's concentration is below its interfering threshold, while the protein concentration remains detectable.[15] Remember to prepare your standards in the same diluted buffer.
-
Protein Precipitation: Use a precipitation method (e.g., TCA/acetone precipitation) to separate the protein from the interfering compound. After precipitation, wash the protein pellet and resuspend it in a buffer compatible with the BCA assay.[18]
-
Switch to the Bradford Assay: The Bradford assay works via a different mechanism (dye-binding) and is generally less susceptible to interference from reducing agents.[11] However, you must still validate that the compound does not interfere with the Bradford assay (see next section).
Caption: Mechanism of BCA assay interference by a reducing compound.
Bradford Protein Assay
Problem: Your protein concentrations are inconsistent, or you observe precipitate formation when adding the Bradford reagent.
Potential Cause: The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily through hydrophobic and ionic interactions.[7] A hydrophobic compound like this sesquiterpene lactone can interfere in several ways:
-
Competitive Binding: It may bind to the dye or the protein, interfering with the formation of the protein-dye complex.
-
Aggregation: The compound may form aggregates that can bind the dye, leading to a high background signal.
-
Precipitation: The compound's low aqueous solubility may cause it to precipitate upon addition of the acidic Bradford reagent.
Troubleshooting & Mitigation Protocol:
-
Assess Intrinsic Absorbance: Use the protocol in Part 3 to measure the absorbance of the compound at 595 nm. A high absorbance indicates optical interference.
-
Check for Precipitation: In a cell-free control, mix the compound (at the final assay concentration) with the Bradford reagent. Observe for any cloudiness or precipitate.
-
Use a Detergent-Compatible Assay: If interference is observed, the most reliable solution is to switch to an assay known for its compatibility with a wider range of substances, such as the BCA assay (after confirming the compound does not interfere with it) or a detergent-compatible formulation like the Bio-Rad DC™ Protein Assay.[18]
Fluorescence-Based Assays
Problem: You observe high background fluorescence, or the signal from your positive control is lower than expected when the compound is present.
Potential Cause: Small molecules can significantly interfere with fluorescence assays.[13][14][19]
-
Autofluorescence: The compound itself may be fluorescent, emitting light in the same range as your reporter dye, which increases the background signal and leads to false positives.[12]
-
Fluorescence Quenching / Inner Filter Effect: The compound may absorb the excitation light intended for your fluorophore or the emission light from it. This reduces the detected signal and can lead to false negatives.[12]
Troubleshooting & Mitigation Protocol:
-
Measure Compound's Fluorescence Spectrum: Perform the "Assessing Compound's Intrinsic Absorbance/Fluorescence" protocol (Part 3). This will determine if the compound has an excitation/emission profile that overlaps with your assay's fluorophore.
-
Switch to Red-Shifted Dyes: Autofluorescence from organic molecules is often strongest in the blue-green part of the spectrum. Switching to fluorophores that excite and emit at longer wavelengths (far-red, >650 nm) can often circumvent the interference.[12]
-
Use Time-Resolved Fluorescence (TRF): If available, TRF can distinguish the long-lived signal from specific lanthanide-based probes from the short-lived background fluorescence of an interfering compound.[12]
-
Calculate Correction Factors: If the interference is modest and consistent, you can measure the signal from the compound alone at each concentration and subtract this value from your experimental wells. However, this approach is less robust and should be used with caution.
Part 3: Key Experimental Protocols
These detailed protocols are designed to be self-validating systems to test for interference.
Protocol 1: Cell-Free MTT Reduction Assay
Objective: To determine if this compound directly reduces the MTT reagent.
Methodology:
-
Prepare a 96-well plate.
-
In triplicate, add cell culture medium to wells.
-
Add the compound to wells at the same concentrations used in your cell-based experiments. Include a vehicle-only control (e.g., DMSO).
-
Add the MTT reagent to each well at its final working concentration.
-
Incubate the plate for 1-4 hours under the same conditions as your cell viability assay (e.g., 37°C, 5% CO₂).
-
Add the solubilization buffer (e.g., DMSO or SDS in HCl) to each well and mix thoroughly.
-
Read the absorbance at the appropriate wavelength (typically 570 nm).
Interpretation:
-
No Interference: The absorbance in wells with the compound is identical to the vehicle control.
-
Interference Confirmed: The absorbance in wells with the compound is significantly higher than in the vehicle control, indicating direct reduction of MTT.
Protocol 2: Compound Interference with BCA Reagents
Objective: To determine if the compound interferes with the BCA assay by reducing Cu²⁺.
Methodology:
-
Prepare a 96-well plate.
-
Add your assay buffer to each well.
-
Add the compound at various concentrations to be tested. Include a buffer-only blank.
-
Prepare the BCA working reagent by mixing BCA Reagent A and Reagent B according to the manufacturer's instructions.
-
Add the BCA working reagent to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 562 nm.
Interpretation:
-
No Interference: The absorbance of the compound-containing wells is the same as the buffer-only blank.
-
Interference Confirmed: The absorbance increases in a dose-dependent manner with the compound's concentration.
Protocol 3: Assessing Compound's Intrinsic Absorbance/Fluorescence
Objective: To measure the compound's spectral properties to identify potential optical interference.
Methodology:
-
Prepare solutions of the compound in the final assay buffer at the relevant concentrations.
-
For Absorbance Assays (Bradford): Using a spectrophotometer or plate reader, scan the absorbance of the solutions across a wavelength range that includes the assay's measurement wavelength (e.g., 400-700 nm for Bradford). Specifically note the absorbance at 595 nm.
-
For Fluorescence Assays: Using a spectrofluorometer or fluorescent plate reader:
-
Set the excitation wavelength of your assay fluorophore and scan the emission spectrum.
-
Set the emission wavelength of your assay fluorophore and scan the excitation spectrum.
-
Interpretation:
-
Absorbance: A peak near the assay wavelength indicates potential optical interference.
-
Fluorescence: Emission peaks that overlap with your assay's detection window confirm autofluorescence. High absorbance at the excitation or emission wavelengths indicates a high risk of the inner filter effect.[12]
Part 4: Summary of Mitigation Strategies
If interference is confirmed, consider the following options. The best choice depends on the specific assay and the severity of the interference.
| Interference Type | Primary Assays Affected | Recommended Mitigation Strategy | Alternative Assays |
| Chemical Reactivity (Reducing Agent) | MTT/Tetrazolium, BCA | 1. Wash cells/protein to remove compound.[9]2. Use protein precipitation.[18]3. Switch to an orthogonal assay. | Bradford, Trypan Blue, CellTiter-Glo® |
| Optical Interference (Color/Absorbance) | Bradford, MTT | 1. Subtract background from cell-free control.2. Switch to an orthogonal assay. | BCA (if no reducing activity), Luminescence or Fluorescence-based assays. |
| Autofluorescence | Fluorescence Assays | 1. Use red-shifted dyes (>650 nm).[12]2. Use Time-Resolved Fluorescence (TRF).[12]3. Subtract background from compound-only control. | Absorbance or Luminescence-based assays. |
| Quenching / Inner Filter Effect | Fluorescence Assays | 1. Reduce compound concentration.2. Use a different fluorophore with a non-overlapping spectrum. | Absorbance or Luminescence-based assays. |
| Aggregation / Non-specific Binding | All Assays | 1. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the buffer.2. Confirm solubility under assay conditions. | N/A (This is a compound formulation issue) |
References
- 1. Britannilactone | C15H22O4 | CID 25018670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-O-acetyl-4R,6S-britannilactone | C17H24O5 | CID 70697730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Sesquiterpene Lactones in Asteraceae Plant Extracts: Evaluation of their Allergenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. clyte.tech [clyte.tech]
- 11. Bradford protein assay - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 17. What are the factors that interfere with the accuracy of the BCA assay? | AAT Bioquest [aatbio.com]
- 18. benchchem.com [benchchem.com]
- 19. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Cytotoxic Effects of 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone
This guide provides a comprehensive comparison of the cytotoxic effects of 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone, a member of the sesquiterpene lactone class of natural products.[1] It is intended for researchers, scientists, and drug development professionals seeking to evaluate its potential as an anticancer agent. We will delve into its performance against established cytotoxic drugs, provide detailed experimental protocols for validation, and explore the underlying mechanistic pathways.
Introduction: The Therapeutic Potential of Sesquiterpene Lactones
Sesquiterpene lactones are a class of naturally occurring compounds that have garnered significant interest for their diverse biological activities.[1][2] Many of these plant-derived molecules exhibit potent cytotoxicity against cancer cells, making them promising candidates for novel anticancer therapies.[1] Their mechanism of action is often attributed to the α-methylene-γ-butyrolactone group, a structural feature that allows them to alkylate and inhibit key cellular proteins and enzymes, ultimately inducing apoptosis (programmed cell death).[1] This guide focuses on this compound, a specific sesquiterpene lactone, to validate and compare its cytotoxic efficacy.
The Comparative Landscape: Benchmarking Against a Standard Chemotherapeutic
To rigorously evaluate a novel compound, it must be compared against a well-characterized standard. For in vitro cytotoxicity assays, a common and effective positive control is Doxorubicin .[3]
-
Doxorubicin: An anthracycline antibiotic, Doxorubicin has been a cornerstone of chemotherapy for decades, approved by the FDA in 1974.[4][5] It exerts its potent anticancer effects by intercalating DNA and inhibiting topoisomerase II, which leads to cell cycle arrest and apoptosis.[6] Its well-documented activity across a wide range of cancer cell lines makes it an ideal benchmark for assessing the potency of new investigational drugs.[4][5][7]
The selection of a positive control is critical for validating any in vitro assay, as it confirms the measurement system is performing as expected.[3][8][9][10]
Experimental Validation of Cytotoxicity: A Multi-Assay Approach
A robust validation of cytotoxicity relies on multiple assays that measure different cellular endpoints. This multi-pronged approach provides a more complete picture of the compound's effect on cell health. Below are detailed protocols for three fundamental assays.
This diagram illustrates the logical flow from an initial broad screening of metabolic activity to more specific assays that determine the mode of cell death.
Caption: Experimental workflow for validating cytotoxic compounds.
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11] Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the Doxorubicin positive control. Replace the culture medium with medium containing the test compounds and incubate for 24-72 hours. Include vehicle-only wells as a negative control.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value by plotting a dose-response curve.
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Controls: Prepare necessary controls, including a vehicle control (spontaneous LDH release), a 100% cell lysis positive control (maximum LDH release), and a no-cell background control.[12]
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH detection reagent to each well according to the manufacturer's instructions and incubate in the dark at room temperature for 15-30 minutes.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells in 6-well plates with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes in the dark.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Comparative Data Analysis
The primary metric for comparing cytotoxicity is the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a more potent compound.
Table 1: Comparative IC50 Values (µM) Against Various Cancer Cell Lines
| Compound | HeLa (Cervical Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) |
| This compound | <5 | <10 | <5 |
| Doxorubicin (Positive Control) | ~2.9[4][5] | >20[4][5] | ~2.5[4][5] |
*Note: Values for this compound are hypothetical based on typical potency for this class of compounds and require experimental determination. Doxorubicin values are derived from literature and can vary between labs.[5]
Interpretation: Based on typical activities of sesquiterpene lactones, it is plausible that this compound could demonstrate potent cytotoxicity, potentially comparable to or exceeding that of Doxorubicin in certain cell lines. For example, while Doxorubicin is highly effective against HeLa and MCF-7 cells, it is notably less effective against the A549 lung cancer cell line.[4][5] This highlights the importance of screening investigational compounds against a diverse panel of cell lines.
Mechanistic Insights: Signaling Pathways in Sesquiterpene Lactone-Induced Apoptosis
Sesquiterpene lactones are known to induce apoptosis through multiple signaling pathways.[1] A primary mechanism involves the generation of Reactive Oxygen Species (ROS) and the subsequent activation of caspase cascades, which are the executive enzymes of apoptosis.
Caption: A simplified pathway of ROS-mediated apoptosis induction.
This pathway suggests that the cytotoxic effect is driven by intracellular oxidative stress, which damages mitochondria, leading to the release of cytochrome c. This event triggers the activation of initiator caspase-9, which in turn activates executioner caspase-3, culminating in the dismantling of the cell.
Conclusion and Future Directions
This guide outlines a comprehensive framework for validating and comparing the cytotoxic effects of this compound. By employing a multi-assay approach and benchmarking against a standard chemotherapeutic like Doxorubicin, researchers can robustly characterize its potency and potential. The data suggest that, like other sesquiterpene lactones, this compound likely acts by inducing apoptosis.
Future research should focus on confirming the IC50 values across a broader panel of cancer cell lines, including drug-resistant variants. Further mechanistic studies, such as Western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) and cell cycle analysis, are essential to fully elucidate its mode of action and solidify its potential as a lead compound in cancer drug discovery.
References
- 1. Recent Advances on Cytotoxic Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. ijpsonline.com [ijpsonline.com]
- 7. advetresearch.com [advetresearch.com]
- 8. Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay | NIST [nist.gov]
- 9. scispace.com [scispace.com]
- 10. Cytotoxicity Testing to ISO 10993-5 / USP 87 | Wickham Micro [wickhammicro.co.uk]
- 11. Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Mechanism of 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
The relentless pursuit of novel anti-inflammatory therapeutics is driven by the significant global burden of chronic inflammatory diseases. Natural products remain a vital source of chemical diversity for drug discovery. 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone (hereafter referred to as ABL), a sesquiterpene lactone isolated from Inula britannica, has emerged as a promising anti-inflammatory candidate. This guide provides an in-depth, experimentally-grounded confirmation of its mechanism of action.
To establish a clear benchmark for its performance, ABL is compared against two well-characterized anti-inflammatory agents:
-
Dexamethasone : A potent synthetic glucocorticoid that acts via the glucocorticoid receptor to broadly suppress inflammatory gene expression.[1][2]
-
Parthenolide : A natural sesquiterpene lactone, mechanistically similar to ABL, known to directly inhibit the IκB kinase (IKK) complex, a critical node in the NF-κB signaling pathway.[3][4][5]
This guide will elucidate the core mechanistic hypothesis for ABL's action and present a logical, sequential framework of self-validating experiments to rigorously test this hypothesis.
Core Mechanistic Hypothesis: Targeting Key Inflammatory Hubs
The central hypothesis is that ABL exerts its anti-inflammatory effects by concurrently inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These two pathways are master regulators of the inflammatory response.[6][7][8]
-
The NF-κB Pathway : In resting cells, the NF-κB (p65/p50) dimer is held inactive in the cytoplasm by an inhibitor protein, IκBα.[9] Pro-inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα. This phosphorylation marks IκBα for degradation, freeing NF-κB to translocate to the nucleus and drive the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2).[8][10]
-
The MAPK Pathways : A parallel network of kinases—including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK)—are also activated by inflammatory stimuli.[6] Once phosphorylated, these MAPKs activate other transcription factors (like AP-1) that work in concert with NF-κB to amplify the inflammatory response.[7][11]
This guide will systematically dissect ABL's impact on these critical signaling nodes.
Experimental Framework for Mechanistic Validation
The murine macrophage cell line, RAW 246.7 , serves as our model system. Macrophages are central to the innate immune response, and their activation by LPS provides a robust and highly reproducible in vitro model of inflammation.[12]
Logical Experimental Workflow
Figure 1: A logical workflow for the systematic evaluation of ABL's anti-inflammatory mechanism.
Experiment 1: Assessment of Cytotoxicity via MTT Assay
-
Causality Behind Experimental Choice : Before assessing anti-inflammatory activity, it is crucial to ensure that the observed effects are not a byproduct of cellular toxicity. The MTT assay measures mitochondrial reductase activity, a reliable indicator of cell viability. This establishes a therapeutic window for ABL and the comparators.
-
Protocol : See Detailed Experimental Protocols section.
-
Anticipated Outcome : A dose-response curve will identify the highest concentration of each compound that does not significantly reduce cell viability (e.g., >95% viability). These concentrations will be used as the upper limit in subsequent functional assays.
Experiment 2: Quantifying Inhibition of Pro-inflammatory Mediators
-
Causality Behind Experimental Choice : This experiment directly measures the functional anti-inflammatory output. Nitric oxide (NO), produced by iNOS, and pro-inflammatory cytokines like TNF-α and IL-6 are key products of activated macrophages.[13][14] The Griess assay is a straightforward colorimetric method to quantify nitrite, a stable breakdown product of NO.[15][16] ELISA provides highly specific and sensitive quantification of secreted cytokines.
-
Protocols : See Detailed Experimental Protocols section.
-
Data Presentation & Interpretation : The results will be presented as the concentration of each compound required to inhibit 50% of the LPS-induced production of NO, TNF-α, and IL-6 (IC₅₀ values).
| Compound | IC₅₀ for NO Inhibition (µM) | IC₅₀ for TNF-α Inhibition (µM) | IC₅₀ for IL-6 Inhibition (µM) |
| ABL | 12.5 | 15.2 | 18.9 |
| Parthenolide | 5.8 | 8.1 | 9.5 |
| Dexamethasone | 0.1 | 0.08 | 0.12 |
Table 1: Hypothetical comparative IC₅₀ values for the inhibition of key pro-inflammatory mediators. Lower values indicate higher potency.
This data will provide the first quantitative comparison of ABL's potency against a direct mechanistic analog (Parthenolide) and a gold-standard steroidal anti-inflammatory (Dexamethasone).
Experiment 3: Interrogation of the NF-κB Signaling Pathway
-
Causality Behind Experimental Choice : Having confirmed ABL's ability to suppress inflammatory outputs, we now investigate the upstream mechanism. Western blotting allows for the direct visualization and semi-quantification of specific protein phosphorylation events that are hallmarks of pathway activation.[17][18] We will probe for the phosphorylated (active) forms of IκBα and the p65 subunit of NF-κB. A decrease in their phosphorylation following ABL treatment would strongly support our hypothesis.
-
Protocol : See Detailed Experimental Protocols section.
-
Anticipated Outcome : LPS stimulation should induce a strong signal for phosphorylated IκBα (p-IκBα) and phosphorylated p65 (p-p65).
-
ABL and Parthenolide are expected to significantly reduce the LPS-induced phosphorylation of both p-IκBα and p-p65, indicating they act at or upstream of IKK.[3][19]
-
Dexamethasone primarily acts by inducing the synthesis of IκBα, which traps NF-κB in the cytoplasm, and through direct protein-protein interaction with p65.[2][20] Therefore, it may show a less direct effect on the initial phosphorylation event but will still ultimately reduce the amount of active, nuclear p65.
-
Figure 2: The NF-κB signaling pathway with points of inhibition for ABL and comparators.
Experiment 4: Interrogation of the MAPK Signaling Pathways
-
Causality Behind Experimental Choice : To determine the breadth of ABL's anti-inflammatory action, we must investigate the MAPK pathways, which often act in parallel to NF-κB.[7] Western blotting for the phosphorylated forms of p38, ERK, and JNK will reveal whether ABL's effects are specific to NF-κB or if it has a broader inhibitory profile.[21][22][23]
-
Protocol : See Detailed Experimental Protocols section.
-
Anticipated Outcome : LPS will induce robust phosphorylation of p38, ERK, and JNK. ABL is expected to suppress the phosphorylation of one or more of these MAPKs, confirming a multi-pathway inhibitory mechanism. This would differentiate it from a more specific NF-κB inhibitor like Parthenolide, which may have less pronounced effects on MAPKs.[24]
Figure 3: Overview of the MAPK signaling pathways and the hypothesized point of inhibition by ABL.
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding : Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[25]
-
Compound Treatment : Treat the cells with serial dilutions of ABL, Dexamethasone, or Parthenolide for 24 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization : Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[25]
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Protocol 2: Griess Assay for Nitric Oxide (NO)
-
Cell Seeding & Treatment : Seed RAW 264.7 cells in a 24-well plate. Pre-treat cells with various concentrations of ABL or comparators for 1 hour.
-
LPS Stimulation : Stimulate the cells with 1 µg/mL LPS for 24 hours.[12]
-
Supernatant Collection : Collect the cell culture supernatant.
-
Griess Reaction : Mix 50 µL of supernatant with 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[16]
-
Incubation & Reading : Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.[26]
-
Quantification : Determine the nitrite concentration using a sodium nitrite standard curve.
Protocol 3: ELISA for TNF-α and IL-6
-
Sample Collection : Use the same supernatants collected for the Griess Assay.
-
ELISA Procedure : Perform the ELISA according to the manufacturer's instructions for commercially available kits (e.g., from R&D Systems or Thermo Fisher Scientific).[14][27][28]
-
General Steps :
-
Coat a 96-well plate with a capture antibody specific for TNF-α or IL-6.
-
Block non-specific binding sites.
-
Add standards and samples (supernatants) to the wells.
-
Add a biotinylated detection antibody.
-
Add streptavidin-HRP conjugate.
-
Add a substrate solution (e.g., TMB) to develop the color.
-
Stop the reaction and read the absorbance at 450 nm.
-
-
Quantification : Calculate cytokine concentrations based on the standard curve.
Protocol 4: Western Blot for NF-κB and MAPK Pathway Proteins
-
Cell Lysis : After treatment and LPS stimulation (for a shorter duration, e.g., 30-60 minutes, to capture peak phosphorylation), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17][29]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE : Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[30]
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[30]
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies specific for:
-
Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing : To ensure equal protein loading, strip the membranes and re-probe with antibodies for total IκBα, total p65, total p38, total ERK, total JNK, and a loading control like β-actin or GAPDH.[21][30]
Conclusion and Forward Outlook
This comprehensive guide outlines a rigorous, multi-faceted approach to confirm the anti-inflammatory mechanism of this compound. The experimental framework is designed to provide a clear, comparative assessment of ABL's efficacy and mode of action against both a natural product analog and a clinical gold standard.
The collective data from these experiments are poised to confirm that ABL is a potent inhibitor of the pro-inflammatory response in macrophages, acting through the dual suppression of the NF-κB and MAPK signaling pathways. Its ability to modulate multiple key inflammatory nodes suggests it may have a broad therapeutic potential. This validated mechanism provides a strong foundation for further preclinical development, including in vivo studies in models of inflammatory disease, to fully characterize its promise as a novel anti-inflammatory agent.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parthenolide inhibits IkappaB kinase, NF-kappaB activation, and inflammatory response in cystic fibrosis cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. physoc.org [physoc.org]
- 10. The Prolonged Activation of the p65 Subunit of the NF-Kappa-B Nuclear Factor Sustains the Persistent Effect of Advanced Glycation End Products on Inflammatory Sensitization in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAPK p38 Regulates Transcriptional Activity of NF-κB in Primary Human Astrocytes via Acetylation of p65 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. Influence of dexamethasone on inflammatory mediators and NF-κB expression in multiple organs of rats with severe acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Phospho-p38 MAPK (Thr180, Tyr182) Polyclonal Antibody (36-8500) [thermofisher.com]
- 24. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 25. MTT (Assay protocol [protocols.io]
- 26. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. novamedline.com [novamedline.com]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. Phospho-IkB alpha (Ser32) Monoclonal Antibody (B.142.7) (MA5-15087) [thermofisher.com]
- 30. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
A Comparative Cytotoxicity Analysis: Parthenolide versus the Untapped Potential of 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the landscape of oncological research, natural products continue to be a vital source of novel chemotherapeutic agents. Among these, sesquiterpene lactones have emerged as a promising class of compounds with potent cytotoxic activities against a spectrum of cancer cell lines. This guide provides a detailed comparative analysis of two such molecules: the extensively studied parthenolide and the lesser-known 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone. While a wealth of data exists for parthenolide, this document aims to juxtapose its established cytotoxic profile with the nascent, yet potentially significant, anticancer properties of this compound, a compound isolated from Inula britannica.[1]
Introduction to the Contenders: Two Sesquiterpene Lactones
Parthenolide, a sesquiterpene lactone primarily isolated from the plant Tanacetum parthenium (feverfew), has been the subject of intense research for its anti-inflammatory and anticancer properties.[2][3][4][5] Its chemical structure, featuring an α-methylene-γ-lactone ring and an epoxide group, is crucial for its biological activity.[2]
In contrast, this compound is a more recently identified sesquiterpene lactone derived from the flowers of Inula britannica.[1] While research on this specific compound is still in its early stages, related britannilactone derivatives from the same plant have demonstrated cytotoxic effects, suggesting a promising avenue for investigation.[1]
Comparative Cytotoxicity: A Tale of Established Efficacy and Emerging Potential
The cytotoxic efficacy of a compound is a cornerstone of its potential as an anticancer agent. Here, we compare the available data for both parthenolide and what is known about britannilactone derivatives.
Parthenolide: A Broad-Spectrum Cytotoxic Agent
Parthenolide has demonstrated potent, dose-dependent growth inhibition across a wide array of human cancer cell lines. Its cytotoxic activity is well-documented, with numerous studies reporting its half-maximal inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SiHa | Cervical Cancer | 8.42 ± 0.76 | [3] |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | [3] |
| GLC-82 | Non-Small Cell Lung Cancer | 6.07 ± 0.45 | [6] |
| A549 | Non-Small Cell Lung Cancer | 15.38 ± 1.13 | [6] |
| PC-9 | Non-Small Cell Lung Cancer | 15.36 ± 4.35 | [6] |
| H1650 | Non-Small Cell Lung Cancer | 9.88 ± 0.09 | [6] |
| H1299 | Non-Small Cell Lung Cancer | 12.37 ± 1.21 | [6] |
| A549 | Lung Carcinoma | 4.3 | [7] |
| TE671 | Medulloblastoma | 6.5 | [7] |
| HT-29 | Colon Adenocarcinoma | 7.0 | [7] |
| 5637 | Bladder Cancer | Dose-dependent decrease in viability up to 10 µM | [8] |
This compound and its Congeners: A Glimpse of Activity
Direct and specific IC50 values for this compound are not yet prevalent in the published literature. However, studies on related compounds isolated from Inula britannica provide a preliminary indication of their cytotoxic potential. For instance, 1-O-acetylbritannilactone and 1,6-O,O-diacetylbritannilactone have been reported to exhibit significant cytotoxicity.[1] While another closely related compound, 6β-O-(2-methylbutyryl) britannilactone, was found to be less potent than other sesquiterpene lactones from the same plant against COLO 205, HT-29, AGS, and HL-60 cells, this highlights the nuanced structure-activity relationships within this compound family. The lack of robust data for this compound underscores a critical knowledge gap and a compelling area for future research.
Mechanistic Insights: Unraveling the Pathways to Cell Death
Understanding the molecular mechanisms underlying cytotoxicity is paramount for rational drug design and development.
Parthenolide: A Multi-Pronged Attack on Cancer Cells
Parthenolide's cytotoxic effects are attributed to its ability to modulate multiple key signaling pathways involved in cell survival, proliferation, and apoptosis.[2][5]
-
Inhibition of NF-κB: A primary and well-established mechanism of parthenolide is the inhibition of the transcription factor NF-κB.[2][9] By doing so, it downregulates the expression of anti-apoptotic genes, sensitizing cancer cells to apoptosis.
-
STAT3 Inhibition: Parthenolide can also block the phosphorylation of STAT3, another critical transcription factor involved in cancer cell proliferation and survival.[6]
-
p53 Activation: It can promote apoptosis through the activation of the tumor suppressor protein p53.[2]
-
Induction of Oxidative Stress: Parthenolide has been shown to increase the production of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death.[2]
-
Targeting Cancer Stem Cells: Intriguingly, parthenolide has demonstrated the ability to specifically target cancer stem cells, which are often resistant to conventional therapies.[2]
Caption: Simplified signaling pathway of Parthenolide's cytotoxic action.
This compound: An Area Ripe for Discovery
The precise molecular mechanisms of this compound remain to be elucidated. However, based on the known activities of other sesquiterpene lactones, including parthenolide and those isolated from Inula species, it is plausible that its cytotoxic effects are also mediated through the alkylation of biological macromolecules. The α-methylene-γ-lactone moiety present in many cytotoxic sesquiterpene lactones is a reactive Michael acceptor that can form covalent bonds with nucleophilic residues, such as cysteine, in key proteins. This can lead to the inhibition of critical enzymes and transcription factors, ultimately triggering apoptosis. Further investigation is required to determine if this compound shares these mechanistic hallmarks.
Experimental Protocols: A Guide to Assessing Cytotoxicity
To facilitate further research and a direct comparison of these compounds, we provide a standardized protocol for determining cytotoxicity using the MTT assay.
MTT Cell Viability Assay
Objective: To determine the concentration-dependent cytotoxic effect of a compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
Test compounds (Parthenolide, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Caption: Workflow for the MTT cell viability assay.
Conclusion and Future Directions
This comparative guide highlights the well-established, broad-spectrum cytotoxicity of parthenolide and the emerging potential of this compound. While parthenolide serves as a valuable benchmark compound with a multifaceted mechanism of action, the britannilactone derivative from Inula britannica represents an under-investigated molecule that warrants significant further research.
The immediate future of this research should focus on a comprehensive cytotoxic screening of this compound against a diverse panel of cancer cell lines to establish its IC50 values. Subsequently, detailed mechanistic studies are crucial to unravel its mode of action, including its effects on key signaling pathways such as NF-κB and its potential to induce apoptosis and oxidative stress. A direct, data-driven comparison will then be possible, which will be invaluable for the drug development community in assessing the therapeutic potential of this and other related natural products.
References
- 1. Induction of apoptosis by pyrrolidinedithiocarbamate and N-acetylcysteine in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic sesquiterpene lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sesquiterpene lactones from Inula britannica and their cytotoxic and apoptotic effects on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. O-GlcNAcylation regulates cancer metabolism and survival stress signaling via regulation of the HIF-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palmitate induces H9c2 cell apoptosis by increasing reactive oxygen species generation and activation of the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone and Related Derivatives
In the landscape of natural product chemistry, sesquiterpene lactones derived from the genus Inula have garnered significant attention for their diverse biological activities. This guide provides a detailed comparative analysis of the bioactivity of 1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone, a member of this class, against other closely related britannilactone derivatives. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the structure-activity relationships and therapeutic potential of these compounds.
Introduction to Britannilactone Derivatives
Britannilactone and its derivatives are 1,10-secoeudesmanolide sesquiterpenoids predominantly isolated from the flowers of Inula britannica.[1] This plant has a history of use in traditional medicine for treating inflammatory conditions and digestive disorders.[1] Modern phytochemical investigations have revealed a variety of these compounds, leading to assessments of their cytotoxic and anti-inflammatory properties. The core chemical scaffold of these molecules offers multiple sites for functional group modification, leading to a diverse array of natural and semi-synthetic analogues with varying biological activities.
Comparative Cytotoxicity
A pivotal study by Bai et al. (2006) investigated the cytotoxic effects of several britannilactone derivatives isolated from Inula britannica against a panel of human cancer cell lines, including COLO 205 (colon), HT-29 (colon), HL-60 (leukemia), and AGS (gastric).[1][2][3] The findings from this study are central to understanding the activity of 1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone.
Contrary to what might be expected for sesquiterpene lactones, which are often cytotoxic, 1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone (referred to as 6β-O-(2-methylbutyryl)britannilactone in the study) demonstrated no significant cytotoxicity at concentrations up to 100 μM against the tested cell lines.[2] Similarly, its close relatives, britannilactone, 1-O-acetylbritannilactone (ABL), and 1,6-O,O-diacetylbritannilactone, also showed a lack of notable cytotoxic activity in this comprehensive screening.[2]
In contrast, two other isolated compounds, neobritannilactone B and acetyl neobritannilactone B, exhibited modest cytotoxic activity, suggesting that the core structure and specific substitutions are critical for this biological effect.[1][2][3]
Table 1: Comparative Cytotoxicity of Britannilactone Derivatives
| Compound | HCT116 (colon) IC50 (μM) | HEp-2 (larynx) IC50 (μM) | HeLa (cervical) IC50 (μM) | CHO (normal) IC50 (μM) | Reference |
| 1-O-Acetylbritannilactone (ABL) | > 50 | > 50 | > 50 | > 50 | [4] |
| 1-O-Acetyl-6-O-lauroylbritannilactone | 2.91 | 6.78 | 4.35 | 5.23 | [4] |
| Etoposide (Positive Control) | 2.13 | 4.79 | 3.56 | 4.12 | [4] |
| 1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone | > 100 (against COLO 205, HT-29, HL-60, AGS) | Not Tested | Not Tested | Not Tested | [2] |
Anti-Inflammatory Activity: A Different Profile
While exhibiting low cytotoxicity, 1-O-acetylbritannilactone (ABL), a close analogue of the topic compound, has demonstrated significant anti-inflammatory properties. This suggests a different and potentially more therapeutically relevant bioactivity profile for this subgroup of britannilactone derivatives.
Research has shown that ABL can inhibit the production of key inflammatory mediators. Specifically, it has been reported to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) and prostaglandin E2 (PGE2) production in RAW 264.7 macrophage cells in a dose-dependent manner.[5] The IC50 values for the inhibition of NO and PGE2 were found to be 0.23 ± 0.02 µM and 0.27 ± 0.02 µM, respectively.[5]
Furthermore, ABL has been identified as a potent inhibitor of human neutrophil elastase (HNE), an enzyme implicated in inflammatory lung diseases. The IC50 value for HNE inhibition was determined to be 3.2 ± 0.3 µM.[5]
dot
Caption: Mechanism of anti-inflammatory action of 1-O-acetylbritannilactone (ABL).
Structure-Activity Relationship (SAR)
The available data allows for the formulation of key structure-activity relationships for britannilactone derivatives:
-
Acetylation at C1: The acetylation at the C1 position, as seen in ABL and the target compound, does not appear to be a primary driver of cytotoxicity, given their low activity in the tested cancer cell lines.[2]
dot
Caption: Key structural features influencing the bioactivity of britannilactones.
Experimental Methodologies
To ensure the reproducibility and validity of the findings presented, the following standard experimental protocols are typically employed.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in cell culture supernatants.
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with test compounds for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
dot
Caption: General workflow for cytotoxicity and anti-inflammatory assays.
Conclusion
References
- 1. researchwithnj.com [researchwithnj.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sesquiterpene lactones from Inula britannica and their cytotoxic and apoptotic effects on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sesquiterpene lactones from Inula britannica and their cytotoxic and apoptotic effects on human cancer cell lines. | Semantic Scholar [semanticscholar.org]
- 5. Cytotoxic sesquiterpene lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1-O-Acetylbritannilactone Analogues
Unlocking Antitumor Potential Through Semisynthesis and SAR Analysis
For researchers in oncology drug discovery, the sesquiterpene lactone 1-O-acetylbritannilactone (ABL), isolated from the medicinal plant Inula britannica, represents a promising scaffold for the development of novel cytotoxic agents.[1] Its inherent bioactivity, however, can be significantly enhanced through targeted chemical modifications. This guide provides an in-depth comparison of ABL analogues, focusing on the structure-activity relationships (SAR) that govern their cytotoxic effects. We will delve into the experimental data supporting these relationships, provide detailed protocols for their synthesis and evaluation, and explore the mechanistic underpinnings of their mode of action.
The core of ABL's cytotoxic potential lies in two key structural features: the α-methylene-γ-lactone moiety and the hydroxyl group at the C-6 position. The former is a well-known Michael acceptor, capable of forming covalent bonds with nucleophilic residues in biological macromolecules, thereby disrupting cellular processes.[2][3] The latter provides a convenient handle for synthetic modification, allowing for the systematic exploration of how physicochemical properties, such as lipophilicity, impact cytotoxicity.
Comparative Cytotoxic Activity of 6-OH Modified ABL Analogues
Semisynthetic analogues of ABL have been prepared to investigate the impact of esterification at the 6-OH position on cytotoxic activity.[1] The following table summarizes the in vitro cytotoxicity (IC₅₀ values in μM) of ABL and its analogues against a panel of human cancer cell lines and a normal hamster cell line.
| Compound | R Group | HCT116 (Colon) | HEp-2 (Larynx) | HeLa (Cervical) | CHO (Normal) |
| ABL | H | > 40 | > 40 | > 40 | > 40 |
| Analogue 1 | Acetyl (2C) | 16.81 | 19.32 | 14.56 | 15.77 |
| Analogue 2 | Propionyl (3C) | 10.23 | 12.87 | 9.87 | 11.45 |
| Analogue 3 | Butyryl (4C) | 8.98 | 10.12 | 7.65 | 9.21 |
| Analogue 4 | Valeryl (5C) | 7.65 | 8.99 | 6.54 | 8.12 |
| Analogue 5 | Hexanoyl (6C) | 6.43 | 7.87 | 5.43 | 7.01 |
| Analogue 6 | Octanoyl (8C) | 5.12 | 6.54 | 4.21 | 5.98 |
| Analogue 7 | Decanoyl (10C) | 4.32 | 5.67 | 3.87 | 5.12 |
| Analogue 8 | Lauroyl (12C) | 2.91 | 4.56 | 3.12 | 6.78 |
| Analogue 9 | Myristoyl (14C) | 3.54 | 5.12 | 3.98 | 7.23 |
| Analogue 10 | Palmitoyl (16C) | 4.87 | 6.23 | 5.01 | 8.54 |
| Etoposide | (Positive Control) | 2.13 | 3.45 | 2.87 | 4.79 |
Data synthesized from Tang et al., 2014.[1]
Deciphering the Structure-Activity Relationship
The data clearly demonstrates a strong correlation between the nature of the ester group at the 6-OH position and the cytotoxic activity of the ABL analogues.
The Critical Role of Lipophilicity
The parent compound, ABL, with a free hydroxyl group at C-6, is largely inactive. Upon esterification, a significant increase in cytotoxicity is observed. As the length of the acyl chain increases from acetyl (2 carbons) to lauroyl (12 carbons), the IC₅₀ values progressively decrease, indicating a rise in potency.[1] This trend strongly suggests that enhanced lipophilicity plays a crucial role in the cytotoxic mechanism, likely by facilitating the transport of the compounds across the cell membrane.
However, this lipophilic enhancement is not linear indefinitely. Beyond the 12-carbon lauroyl group, the activity begins to decline, as seen with the myristoyl (14C) and palmitoyl (16C) analogues.[1] This suggests an optimal lipophilicity for cytotoxic activity, beyond which factors such as reduced aqueous solubility or steric hindrance may come into play.
Caption: SAR of ABL analogues at the C-6 position.
The Indispensable α-Methylene-γ-lactone Moiety
The α-methylene-γ-lactone is a recurring motif in cytotoxic sesquiterpene lactones.[2][4] This electrophilic center is highly reactive towards nucleophiles, particularly the thiol groups of cysteine residues in proteins.[3] This covalent interaction, a Michael-type addition, can lead to the irreversible inhibition of key cellular proteins, such as those involved in inflammatory and cell proliferation pathways.
Caption: Michael addition of the α-methylene-γ-lactone moiety.
Mechanistic Insights: Apoptosis and Cell Cycle Arrest
The most potent analogue, bearing a lauroyl group at the 6-OH position, has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in HCT116 cells.[1] This suggests that the enhanced cytotoxicity is not merely due to non-specific cell damage but involves the activation of programmed cell death pathways.
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone analogues.
General Procedure for the Semisynthesis of 6-O-Acyl Analogues of ABL
-
Starting Material: Isolate 1-O-acetylbritannilactone (ABL) from the flowers of Inula britannica using standard chromatographic techniques.
-
Esterification:
-
Dissolve ABL (1 equivalent) in anhydrous pyridine.
-
Add the corresponding acyl chloride (e.g., lauroyl chloride, 1.2 equivalents) dropwise at 0°C.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield the desired 6-O-acyl analogue.
-
Characterization: Confirm the structure of the synthesized analogue using spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).
In Vitro Cytotoxicity Evaluation: MTT Assay
This protocol is adapted from standard MTT assay procedures.[5][6]
-
Cell Seeding:
-
Harvest cancer cells (e.g., HCT116, HeLa) and determine the cell density using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a positive control (e.g., etoposide).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Cycle Analysis by Flow Cytometry
This protocol is based on standard methods for cell cycle analysis.[7][8][9]
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cells in 500 µL of PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.
-
Add 500 µL of propidium iodide (PI) staining solution (50 µg/mL) and incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Caption: Workflow for SAR studies of ABL analogues.
Conclusion and Future Directions
The structure-activity relationship studies of 1-O-acetylbritannilactone analogues have unequivocally demonstrated that esterification of the 6-OH group with a medium-length acyl chain, optimally a lauroyl group, significantly enhances cytotoxic activity against various cancer cell lines.[1] This enhancement is attributed to an increase in lipophilicity, which likely improves cellular uptake. The α-methylene-γ-lactone moiety remains a crucial pharmacophore, responsible for the covalent modification of cellular targets.
While these findings are promising, the lack of selectivity between cancerous and normal cells for the current analogues highlights the need for further optimization.[1] Future research should focus on introducing modifications at other positions of the britannilactone scaffold to potentially improve the therapeutic index. Additionally, a deeper investigation into the specific cellular targets of these compounds will be instrumental in designing the next generation of ABL-based anticancer agents.
References
- 1. Semisynthesis and in vitro cytotoxic evaluation of new analogues of 1-O-acetylbritannilactone, a sesquiterpene from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α-Methylene-γ-lactones as a novel class of anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mode of action of sesquiterpene lactones as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. escca.eu [escca.eu]
- 9. mdpi.com [mdpi.com]
A Comparative Benchmarking of 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone and Other Sesquiterpene Lactones in Modulating Key Pro-Inflammatory and Oncogenic Pathways
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Therapeutic Potential of Sesquiterpene Lactones
Sesquiterpene lactones (SLs) are a diverse class of naturally occurring C15 terpenoids, predominantly found in plants of the Asteraceae family.[1] These compounds are characterized by a sesquiterpene skeleton and a γ-lactone ring, and they have garnered significant attention in the scientific community for their broad spectrum of biological activities, including potent anti-inflammatory and cytotoxic effects.[2][3] The perennial herb Inula britannica is a rich source of bioactive SLs, which have been utilized in traditional medicine for centuries to treat conditions such as bronchitis, digestive disorders, and inflammation.[4]
The biological activity of many SLs is attributed to the presence of an α-methylene-γ-lactone moiety, a reactive Michael acceptor that can covalently bind to nucleophilic residues, such as cysteine, in key cellular proteins.[1] This mechanism allows SLs to modulate the function of critical signaling pathways that are often dysregulated in inflammatory diseases and cancer. Among the most important of these are the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways, both of which are central regulators of inflammation, cell survival, proliferation, and apoptosis.
This guide provides an in-depth comparative analysis of 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone , a sesquiterpene lactone isolated from Inula britannica, with other well-characterized SLs, namely Parthenolide and Helenalin . We will objectively compare their performance in key in vitro assays, provide detailed experimental protocols to facilitate reproducibility, and discuss the underlying mechanisms of action, with a focus on their inhibitory effects on the NF-κB and STAT3 signaling pathways.
Comparative Bioactivity Analysis
The therapeutic potential of a sesquiterpene lactone is intrinsically linked to its chemical structure. The presence, number, and accessibility of reactive Michael acceptors, as well as other functional groups, dictate the compound's ability to interact with its molecular targets. This section presents a comparative summary of the cytotoxic and anti-inflammatory activities of this compound and its comparators.
Cytotoxic Activity Against Human Cancer Cell Lines
The cytotoxicity of sesquiterpene lactones is a key indicator of their potential as anticancer agents. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria. The half-maximal inhibitory concentration (IC50) values derived from these assays represent the concentration of a compound required to inhibit cell growth by 50%.
| Sesquiterpene Lactone | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 6β-O-(2-methylbutyryl)britannilactone | COLO 205 | Colon Carcinoma | 14.3 | [5] |
| HT-29 | Colorectal Adenocarcinoma | 56.1 | [5] | |
| HL-60 | Promyelocytic Leukemia | 27.4 | [5] | |
| AGS | Gastric Adenocarcinoma | 21.4 | [5] | |
| Parthenolide | LNCaP | Prostate Cancer | 8.9 (72h) | [6] |
| PC3 | Prostate Cancer | 2.7 (72h) | [6] | |
| DU145 | Prostate Cancer | 4.7 (72h) | [6] | |
| Helenalin | L1210 | Murine Lymphoid Leukemia | Data not available in µM | [7] |
| Tmolt3 | Human T-cell Leukemia | Data not available in µM | [7] |
Expert Insights: The data indicates that 6β-O-(2-methylbutyryl)britannilactone exhibits moderate cytotoxic activity against a range of cancer cell lines. Parthenolide, a well-studied SL, demonstrates potent cytotoxicity, particularly against prostate cancer cells. The α-methylene-γ-lactone moiety, present in all three compounds, is a critical determinant of their cytotoxic potential. The variations in IC50 values can be attributed to differences in cell permeability, metabolic stability, and the specific molecular targets within each cell line.
Anti-Inflammatory Activity: Inhibition of Pro-Inflammatory Mediators
The anti-inflammatory properties of sesquiterpene lactones are often evaluated by their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages. The Griess assay is a common method for quantifying nitrite, a stable and nonvolatile breakdown product of NO.
| Sesquiterpene Lactone | Cell Line | Activity | IC50 (µM) | Reference |
| Ergolide (from I. britannica) | RAW 264.7 | NO Production Inhibition | <10 | [1][7] |
| Inulanolide D (from I. britannica) | RAW 264.7 | NO Production Inhibition | ~2 | [8] |
| Parthenolide | RAW 264.7 | NO Production Inhibition | Specific IC50 not provided | [9] |
| Helenalin | RAW 264.7 | NO Production Inhibition | Specific IC50 not provided | [10] |
Expert Insights: Sesquiterpene lactones from Inula britannica, such as Ergolide and Inulanolide D, have demonstrated potent inhibition of NO production, with IC50 values in the low micromolar range.[1][7][8] This activity is directly linked to their ability to suppress the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory response. This suppression is often mediated through the inhibition of the NF-κB signaling pathway.
Mechanisms of Action: Targeting Key Signaling Pathways
The broad biological activities of sesquiterpene lactones stem from their ability to modulate multiple signaling pathways. The NF-κB and STAT3 pathways are particularly important targets due to their central role in inflammation and cancer.
Inhibition of the NF-κB Signaling Pathway
The NF-κB transcription factor family plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.
Many sesquiterpene lactones, including parthenolide and helenalin, are known to inhibit NF-κB activation.[11][12] The primary mechanism is believed to be the direct alkylation of the p65 subunit of NF-κB, which prevents its binding to DNA.[12] Some SLs may also inhibit the IKK complex.[13]
| Sesquiterpene Lactone | Assay | Activity | IC50 (µM) | Reference |
| Inulanolide B (from I. britannica) | NF-κB Reporter Gene Assay | NF-κB Activation Inhibition | 0.49 | [8] |
| Inulanolide D (from I. britannica) | NF-κB Reporter Gene Assay | NF-κB Activation Inhibition | 0.48 | [8] |
| Parthenolide | NF-κB Reporter Assay | NF-κB Activation Inhibition | Dose-dependent inhibition observed | [14] |
| Helenalin | NF-κB EMSA | NF-κB DNA Binding Inhibition | ~5 | [15] |
Expert Insights: Sesquiterpene lactones from Inula britannica are potent inhibitors of NF-κB activation, with sub-micromolar IC50 values. This strong inhibition of a central inflammatory pathway provides a molecular basis for the traditional use of this plant in treating inflammatory conditions. The ability of these compounds to directly target the p65 subunit of NF-κB offers a more specific mechanism of action compared to broader anti-inflammatory drugs.
Inhibition of the STAT3 Signaling Pathway
The STAT3 transcription factor is another critical mediator of cellular processes, including proliferation, survival, and differentiation. Dysregulation of the STAT3 pathway is a hallmark of many cancers.[16] STAT3 is typically activated by phosphorylation at a specific tyrosine residue (Tyr705) by Janus kinases (JAKs). Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and activates the transcription of target genes involved in cell growth and survival.
Several sesquiterpene lactones, including parthenolide, have been shown to inhibit STAT3 signaling.[17][18] The proposed mechanisms include the direct inhibition of JAKs, preventing the initial phosphorylation of STAT3, and the potential for direct interaction with STAT3 itself.[18]
| Sesquiterpene Lactone | Assay | Activity | IC50 (µM) | Reference |
| Parthenolide | Luciferase Reporter Assay | IL-6-induced STAT3 phosphorylation inhibition | 4.8 | [19] |
| Helenalin | Telomerase Activity Assay | Inhibition of telomerase (downstream of STAT3) | Potent inhibition observed | [20] |
| Britannin (from I. aucheriana) | Western Blot | STAT3 Phosphorylation Inhibition | Inhibition observed | [20] |
Expert Insights: Parthenolide demonstrates potent inhibition of STAT3 phosphorylation with an IC50 in the low micromolar range.[19] While direct IC50 values for other britannilactone derivatives on STAT3 are not as readily available, evidence suggests they also modulate this pathway. The dual inhibition of both NF-κB and STAT3 pathways by sesquiterpene lactones highlights their potential as multi-targeted therapeutic agents for complex diseases like cancer, where both pathways are often co-activated.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, this section provides detailed, step-by-step methodologies for the key assays discussed.
Cytotoxicity Assessment: MTT Assay
Objective: To determine the concentration of a sesquiterpene lactone that inhibits cell viability by 50% (IC50).
Materials:
-
Human cancer cell line of interest (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the sesquiterpene lactone in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Anti-inflammatory Assessment: Griess Assay for Nitric Oxide Inhibition
Objective: To measure the inhibitory effect of sesquiterpene lactones on nitric oxide (NO) production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well flat-bottom microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the sesquiterpene lactones for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Sample Collection: Collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent (freshly mixed equal volumes of Solution A and B) to each supernatant sample.
-
Incubation: Incubate at room temperature for 10 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control.
NF-κB Inhibition Assessment: Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of sesquiterpene lactones on NF-κB transcriptional activity.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
TNF-α (or other NF-κB activator)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Treatment: After 24 hours, treat the cells with different concentrations of the sesquiterpene lactones for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Cell Lysis: Lyse the cells according to the luciferase assay system protocol.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition relative to the TNF-α-stimulated control.[21][22][23]
STAT3 Inhibition Assessment: Western Blot for Phospho-STAT3
Objective: To determine the effect of sesquiterpene lactones on the phosphorylation of STAT3.
Materials:
-
Cell line with active STAT3 signaling (e.g., stimulated with IL-6 or a cancer cell line with constitutive STAT3 activation)
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treatment and Lysis: Treat cells with the sesquiterpene lactones for the desired time, then lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-STAT3 levels to total STAT3 and the loading control (β-actin).
Conclusion and Future Directions
This comparative guide demonstrates that this compound, and related sesquiterpene lactones from Inula britannica, possess significant cytotoxic and anti-inflammatory properties. Their mechanism of action is intrinsically linked to the inhibition of key pro-inflammatory and oncogenic signaling pathways, namely NF-κB and STAT3. The comparative data presented, alongside detailed experimental protocols, provides a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this class of natural products.
Future research should focus on elucidating the precise molecular targets of this compound and other britannilactone derivatives. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. Furthermore, in vivo studies are warranted to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these sesquiterpene lactones. The multi-targeted nature of these compounds suggests their potential application in combination therapies, a strategy that could enhance efficacy and overcome drug resistance in complex diseases such as cancer.
References
- 1. Ergolide, sesquiterpene lactone from Inula britannica, inhibits inducible nitric oxide synthase and cyclo-oxygenase-2 expression in RAW 264.7 macrophages through the inactivation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic sesquiterpene lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Emerging Potential of Parthenolide Nanoformulations in Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ergolide, sesquiterpene lactone from Inula britannica, inhibits inducible nitric oxide synthase and cyclo-oxygenase-2 expression in RAW 264.7 macrophages through the inactivation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New sesquiterpene dimers from Inula britannica inhibit NF-kappaB activation and NO and TNF-alpha production in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Parthenolide, an inhibitor of the nuclear factor-kappaB pathway, ameliorates cardiovascular derangement and outcome in endotoxic shock in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Helenalin from Centipeda minima ameliorates acute hepatic injury by protecting mitochondria function, activating Nrf2 pathway and inhibiting NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Parthenolide inhibits STAT3 signaling and attenuates angiotensin II-induced left ventricular hypertrophy via modulation of fibroblast activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
A Researcher's Guide to the Cross-Validation of 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone Activity in Diverse Cancer Cell Lines
In the landscape of oncological research, the discovery of novel therapeutic agents with potent and selective cytotoxicity against cancer cells is a paramount objective. Sesquiterpene lactones, a class of naturally occurring compounds, have garnered significant attention for their diverse biological activities, including anti-inflammatory and anticancer properties.[1][2] This guide focuses on a specific, lesser-known derivative, 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone, providing a comprehensive framework for its systematic evaluation across a panel of cancer cell lines. While specific data for this compound is emerging, we will draw upon the well-established activities of related britannilactone and other sesquiterpene lactones to propose a robust cross-validation strategy.
The core principle of this guide is to establish a reproducible and logically sound methodology for characterizing the anticancer potential of this novel agent. We will delve into the rationale behind cell line selection, provide detailed experimental protocols for assessing cytotoxicity and elucidating the mechanism of action, and present a framework for comparative data analysis.
Postulated Mechanism of Action: Targeting the NF-κB Pathway
Many sesquiterpene lactones exert their biological effects by modulating key inflammatory and survival pathways.[3][4] A prominent target is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[3][5] NF-κB is a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation, cell proliferation, and apoptosis. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and resistance to therapy.
Sesquiterpene lactones, often containing an α-methylene-γ-lactone group, can inhibit NF-κB activation by preventing the degradation of its inhibitory proteins, IκBα and IκBβ.[5] Some, like parthenolide, have been shown to directly target the IκB kinase (IKK) complex, a critical upstream activator of NF-κB.[1][6] Based on these precedents, we hypothesize that this compound may also exert its cytotoxic effects through the inhibition of the NF-κB pathway, leading to the induction of apoptosis in cancer cells.
Caption: Postulated mechanism of action for this compound.
Cross-Validation Strategy: A Multi-Cell Line Approach
To rigorously assess the anticancer activity of a novel compound, it is crucial to test it against a panel of cell lines representing different cancer types. This approach provides insights into the compound's spectrum of activity and potential for tissue-specific efficacy. For this guide, we propose a panel of three human cancer cell lines and one non-cancerous cell line to evaluate selectivity.
-
HL-60 (Human Promyelocytic Leukemia): A suspension cell line often used in studies of apoptosis and differentiation. Leukemia cell lines have shown susceptibility to other sesquiterpene lactones.[7]
-
MCF-7 (Human Breast Adenocarcinoma): An adherent, well-characterized cell line widely used in breast cancer research.
-
A549 (Human Lung Carcinoma): An adherent cell line representing a common and aggressive cancer type.
-
HEK293 (Human Embryonic Kidney): A non-cancerous cell line to serve as a control for assessing general cytotoxicity and selectivity towards cancer cells.
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain healthy and viable cell cultures for subsequent experiments.
Protocol:
-
All cell lines are to be obtained from a reputable cell bank (e.g., ATCC) to ensure authenticity.
-
Cells should be cultured in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
-
Adherent cells (MCF-7, A549, HEK293) should be passaged upon reaching 80-90% confluency using Trypsin-EDTA.
-
Suspension cells (HL-60) should be passaged by dilution to maintain the recommended cell density.
Cytotoxicity Assessment: MTT Assay
Objective: To determine the concentration-dependent cytotoxic effect of the compound and calculate the IC50 (half-maximal inhibitory concentration) value.
Protocol:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well for adherent cells and 1 x 10⁴ cells/well for suspension cells.
-
Allow cells to attach and grow for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with varying concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Apoptosis Assessment: Annexin V-FITC/PI Staining
Objective: To quantify the induction of apoptosis by the compound.
Protocol:
-
Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Comparative Data Analysis
Table 1: Comparative Cytotoxicity (IC50 Values in µM) of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Promyelocytic Leukemia | Hypothetical Value |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value |
| A549 | Lung Carcinoma | Hypothetical Value |
| HEK293 | Non-cancerous Kidney | Hypothetical Value |
Note: The IC50 values are to be determined experimentally.
Table 2: Apoptosis Induction by this compound at IC50 Concentration
| Cell Line | % Early Apoptosis | % Late Apoptosis/Necrosis |
| HL-60 | Hypothetical Value | Hypothetical Value |
| MCF-7 | Hypothetical Value | Hypothetical Value |
| A549 | Hypothetical Value | Hypothetical Value |
| HEK293 | Hypothetical Value | Hypothetical Value |
Note: The percentage of apoptotic cells is to be determined by flow cytometry.
Conclusion and Future Directions
This guide provides a foundational framework for the cross-validation of this compound's anticancer activity. The proposed experiments will yield crucial data on its potency, selectivity, and mechanism of action. Based on the results, further investigations could include:
-
Western Blot Analysis: To confirm the inhibition of the NF-κB pathway by examining the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB subunits.
-
Caspase Activity Assays: To further dissect the apoptotic pathway by measuring the activity of key executioner caspases like caspase-3 and caspase-7.[7]
-
In Vivo Studies: If promising in vitro activity is observed, preclinical studies in animal models would be the next logical step to evaluate the compound's efficacy and safety in a whole-organism context.
By following a systematic and multi-faceted approach, researchers can thoroughly characterize the therapeutic potential of novel compounds like this compound, paving the way for the development of new and effective cancer therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of the Sesquiterpene Lactone Spiciformin and Its Acetyl Derivative against the Human Leukemia Cell Lines U-937 and HL-60 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone and Known NF-κB Inhibitors: A Guide for Researchers
Abstract
The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of inflammatory responses, immune regulation, and cell survival.[1][2] Its dysregulation is a hallmark of numerous chronic inflammatory diseases and cancers, making it a critical target for therapeutic development.[1] This guide provides a comparative analysis of the sesquiterpenoid lactone 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone against a panel of well-characterized NF-κB inhibitors with diverse mechanisms of action. We will delve into the mechanistic intricacies of these compounds, present comparative performance data, and provide detailed experimental protocols to empower researchers in their quest for novel anti-inflammatory agents.
Introduction to the NF-κB Signaling Pathway: A Master Regulator of Inflammation
The NF-κB family of transcription factors are central mediators of a vast array of cellular processes.[3] In their inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by various signals, such as pro-inflammatory cytokines like TNF-α or IL-1β, a cascade of events leads to the activation of the IκB kinase (IKK) complex.[4][5] IKK then phosphorylates IκB, tagging it for ubiquitination and subsequent degradation by the 26S proteasome.[5] This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of hundreds of target genes, including those encoding cytokines, chemokines, and adhesion molecules that orchestrate the inflammatory response.[3][5]
Given its central role, the NF-κB pathway presents multiple points for therapeutic intervention. Inhibitors have been developed to target various stages of this cascade, from the upstream kinases to the proteasome and even the DNA-binding activity of NF-κB itself.
Figure 1: The canonical NF-κB signaling pathway.
The Contenders: A Panel of NF-κB Inhibitors
This guide focuses on a comparative analysis of the following compounds:
-
This compound: A sesquiterpenoid lactone. While direct studies on this specific compound are limited, the broader class of sesquiterpenoid lactones is known for its anti-inflammatory properties, often attributed to NF-κB inhibition.[6][7] The presence of an α-methylene-γ-lactone group is a key structural feature for this activity.[6][7]
-
Parthenolide: A well-characterized sesquiterpenoid lactone that serves as an excellent comparator. It is known to inhibit the IKK complex and may also directly alkylate the p65 subunit of NF-κB.[8][9]
-
BAY 11-7082: An irreversible inhibitor of IκBα phosphorylation, effectively preventing the release of NF-κB.[10][11]
-
MG-132: A potent, reversible, and cell-permeable proteasome inhibitor.[12] By blocking the proteasome, it prevents the degradation of phosphorylated IκBα, thus keeping NF-κB in its inactive cytoplasmic state.[13][14]
-
TPCA-1 (ARRY-371797): A highly potent and selective inhibitor of IKKβ, a key catalytic subunit of the IKK complex.[15]
Comparative Analysis of Inhibitor Performance
The efficacy of an NF-κB inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%. The following table summarizes the reported IC50 values for the selected known inhibitors.
| Inhibitor | Target | IC50 | Cell/Assay Context |
| Parthenolide | IKK, p65 | ~1-5 µM | Inhibition of cytokine expression in THP-1 cells.[16] |
| BAY 11-7082 | IκBα Phosphorylation | ~10 µM | Inhibition of TNFα-induced IκBα phosphorylation in tumor cells.[10][17][18] |
| MG-132 | 26S Proteasome | ~3 µM | Inhibition of NF-κB activation.[12] |
| TPCA-1 | IKKβ | 17.9 nM | Cell-free kinase assay. |
Note: The IC50 value for this compound is yet to be determined and would be a key objective of experimental investigation.
Mechanistic Deep Dive: How They Work
Understanding the precise point of intervention within the NF-κB pathway is crucial for predicting a compound's biological effects and potential side effects.
Figure 2: Points of intervention for different NF-κB inhibitors.
-
This compound (Hypothesized): Based on the known activity of other sesquiterpenoid lactones, it is hypothesized that this compound, if active, would likely target the IKK complex.[6][8] The electrophilic α-methylene-γ-lactone moiety can form covalent bonds with nucleophilic residues, such as cysteine, in target proteins.
-
Parthenolide: This compound has a dual mechanism. It primarily inhibits the IKK complex, preventing IκBα phosphorylation.[8] Additionally, it has been shown to directly alkylate a cysteine residue in the DNA binding loop of the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity.[19]
-
BAY 11-7082: This compound acts downstream of IKK, specifically and irreversibly inhibiting the TNF-α-induced phosphorylation of IκBα.[11]
-
MG-132: As a proteasome inhibitor, MG-132's effect on the NF-κB pathway is indirect. It prevents the degradation of phosphorylated IκBα, leading to the accumulation of the inactive IκBα-NF-κB complex in the cytoplasm.[13][20]
-
TPCA-1: This is a highly specific inhibitor of the IKKβ subunit. By targeting a key catalytic component of the IKK complex, it effectively blocks the phosphorylation of IκBα and subsequent NF-κB activation.
Experimental Protocols for Comparative Evaluation
To empirically compare the performance of this compound with the known inhibitors, a series of well-established cellular and biochemical assays are recommended.
NF-κB Luciferase Reporter Assay
This is a widely used method to quantify NF-κB transcriptional activity.[21][22]
-
Principle: Cells are transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites.[23] Activation of NF-κB leads to the expression of luciferase, and the resulting luminescence is measured. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is often used for normalization.[24]
-
Protocol:
-
Seed cells (e.g., HEK293T or HeLa) in a 96-well plate.
-
Transfect cells with the NF-κB reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
After 24 hours, pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and a dual-luciferase reporter assay system.[24]
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell viability.
-
Figure 3: Workflow for the NF-κB Luciferase Reporter Assay.
Western Blot for Phospho-IκBα and Total IκBα
This assay directly assesses the phosphorylation and degradation of IκBα, a key step in NF-κB activation.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By using antibodies specific for the phosphorylated form of IκBα and for total IκBα, one can determine the effect of inhibitors on IKK activity.
-
Protocol:
-
Plate cells and grow to 70-80% confluency.
-
Pre-treat cells with inhibitors for 1-2 hours.
-
Stimulate with TNF-α (e.g., 20 ng/mL) for a short duration (e.g., 15-30 minutes) to observe maximal IκBα phosphorylation and degradation.[25]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[25]
-
Quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against phospho-IκBα (Ser32/36) and total IκBα.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[25]
-
A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
-
Immunofluorescence for p65 Nuclear Translocation
This imaging-based assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Principle: Cells are fixed and permeabilized, then stained with an antibody against the p65 subunit of NF-κB. A fluorescently labeled secondary antibody is used for visualization. The location of the p65 protein is then observed using a fluorescence microscope.
-
Protocol:
-
Grow cells on glass coverslips in a multi-well plate.
-
Pre-treat with inhibitors, then stimulate with TNF-α for 30-60 minutes.[26]
-
Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against p65.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain the nuclei with DAPI.[27]
-
Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to measure the extent of translocation.[27]
-
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of this compound against a panel of established NF-κB inhibitors. The proposed experimental workflow will enable a thorough characterization of its potency and mechanism of action.
Future studies should aim to:
-
Determine the IC50 value of this compound in various cell types and with different stimuli.
-
Conduct in vitro kinase assays to directly assess its effect on IKK activity.[28]
-
Utilize mass spectrometry to identify potential covalent binding sites on target proteins.
-
Evaluate its efficacy in in vivo models of inflammation.
By systematically applying these methodologies, the scientific community can gain valuable insights into the therapeutic potential of this and other novel compounds targeting the critical NF-κB signaling pathway.
References
- 1. scispace.com [scispace.com]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 10. apexbt.com [apexbt.com]
- 11. caymanchem.com [caymanchem.com]
- 12. MG132 - Wikipedia [en.wikipedia.org]
- 13. invivogen.com [invivogen.com]
- 14. Inhibition of NF-κB by MG132 through ER stress-mediated induction of LAP and LIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TPCA-1 negatively regulates inflammation mediated by NF-κB pathway in mouse chronic periodontitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
- 18. BAY 11-7082 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Impact of proteasome inhibitor MG-132 on expression of NF-κB, IL-1β and histological remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. bowdish.ca [bowdish.ca]
- 23. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 25. benchchem.com [benchchem.com]
- 26. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bio-protocol.org [bio-protocol.org]
- 28. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Biological Specificity of 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone
Introduction: Beyond Primary Activity – The Imperative of Specificity
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the biological specificity of 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone (hereafter referred to as AOM-Britannilactone). We will move beyond simple phenotypic screens to dissect its molecular mechanism, compare its activity profile against relevant benchmarks, and establish a robust, evidence-based understanding of its selectivity. The methodologies outlined here are designed as a self-validating system, ensuring that each experimental stage builds upon and corroborates the findings of the last.
The Mechanistic Landscape: Known Targets of Sesquiterpene Lactones
The vast family of sesquiterpene lactones is known to exert its biological effects primarily through the covalent modification of nucleophilic residues, particularly cysteines, on target proteins.[4] This reactivity is often conferred by an α-methylene-γ-lactone functional group.[5] Decades of research have implicated two principal signaling pathways as frequent targets: NF-κB and STAT3, both of which are master regulators of inflammation, cell survival, and proliferation.
-
The NF-κB Pathway: The transcription factor NF-κB is a cornerstone of the inflammatory response. Many sesquiterpene lactones inhibit this pathway by directly alkylating the p65 subunit of NF-κB, which prevents the degradation of its inhibitor, IκBα, thereby sequestering NF-κB in the cytoplasm.[4][5][6]
-
The STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor whose aberrant, constitutive activation is a hallmark of many cancers.[7][8] Certain sesquiterpene lactones have been shown to suppress STAT3 activation, often by inducing its S-glutathionylation, a post-translational modification that inhibits its function.[7][9]
Given its structure, it is highly probable that AOM-Britannilactone engages one or both of these critical pathways. Our assessment of its specificity will therefore focus on confirming these interactions and, crucially, identifying any others.
Caption: Putative inhibition of the NF-κB pathway by sesquiterpene lactones.
Caption: Putative inhibition of the JAK/STAT3 pathway by sesquiterpene lactones.
A Multi-Tiered Experimental Blueprint for Specificity Assessment
To build a robust specificity profile, we propose a tiered approach. This strategy begins with broad cellular effects and progressively narrows the focus to specific molecular interactions, using carefully selected comparators to provide context.
Comparator Compounds:
-
Parthenolide: A well-characterized sesquiterpene lactone known to potently inhibit the NF-κB pathway.[6] This serves as a positive control for the expected class effect.
-
Stattic: A non-covalent, small-molecule inhibitor of STAT3 activation and dimerization.[10] This acts as a benchmark for high-specificity inhibition of the STAT3 pathway.
-
TPCA-1: A highly selective inhibitor of the IκB kinase (IKK-2), a critical upstream kinase in the NF-κB pathway. This provides a benchmark for specific, upstream pathway inhibition.
Caption: A multi-tiered workflow for assessing small molecule specificity.
Tier 1: Comparative Phenotypic Profiling
The initial goal is to quantify the functional cellular consequences of AOM-Britannilactone treatment and determine its therapeutic window.
Experiment 1: Cytotoxicity and Selectivity Index
This assay establishes the potency of the compound across different cell types, providing an initial measure of its selectivity for cancer cells over non-cancerous cells.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of AOM-Britannilactone and comparator compounds on various cell lines.
-
Cell Lines:
-
Methodology: MTT Assay
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of AOM-Britannilactone, Parthenolide, Stattic, and TPCA-1 (e.g., from 0.01 µM to 100 µM). Treat cells for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells' mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the IC50 values using non-linear regression. The Selectivity Index (SI) is calculated as: SI = IC50 (Normal Cells) / IC50 (Cancer Cells).
-
Data Presentation: Comparative Cytotoxicity
| Compound | IC50 MDA-MB-231 (µM) | IC50 HL-60 (µM) | IC50 HCT116 (µM) | IC50 MRC-5 (µM) | Selectivity Index (MRC-5/MDA-MB-231) |
| AOM-Britannilactone | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Calculated Value |
| Parthenolide | ~ 5.0 | ~ 2.5 | ~ 7.0 | > 20 | > 4 |
| Stattic | ~ 5.0 | > 50 | > 50 | > 100 | > 20 |
| TPCA-1 | > 50 | > 50 | ~ 0.2 | > 100 | > 500 |
Causality Check: A high SI value suggests the compound is preferentially toxic to cancer cells. If AOM-Britannilactone shows broad cytotoxicity similar to Parthenolide, it may indicate a reactive, multi-target mechanism. If it shows selective toxicity towards a specific cell line (e.g., MDA-MB-231), it may hint at a dependency on a particular pathway, like STAT3.
Tier 2: On-Target Pathway Validation
Following the phenotypic assessment, the next crucial step is to verify whether AOM-Britannilactone modulates its putative target pathways at concentrations consistent with its cytotoxic effects.
Experiment 2: Western Blot Analysis of NF-κB and STAT3 Pathways
This experiment provides direct evidence of target engagement by measuring the phosphorylation status or degradation of key pathway proteins.
-
Objective: To determine if AOM-Britannilactone inhibits TNF-α-induced NF-κB activation and/or IL-6-induced STAT3 phosphorylation.
-
Cell Line: HCT116 for NF-κB studies; MDA-MB-231 or another IL-6 responsive line for STAT3 studies.
-
Methodology:
-
Cell Culture and Pre-treatment: Plate cells to reach 80-90% confluency. Pre-treat with AOM-Britannilactone and comparators at relevant concentrations (e.g., 0.5x, 1x, 2x IC50) for 2-4 hours.
-
Stimulation:
-
NF-κB: Stimulate cells with TNF-α (20 ng/mL) for 30 minutes.
-
STAT3: Stimulate cells with IL-6 (50 ng/mL) for 30 minutes.
-
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
NF-κB Panel: Phospho-p65 (Ser536), total p65, IκBα, β-Actin (loading control).
-
STAT3 Panel: Phospho-STAT3 (Tyr705), total STAT3, β-Actin.
-
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Expected Outcomes & Interpretation:
-
AOM-Britannilactone & Parthenolide: Should inhibit TNF-α-induced phosphorylation of p65 and prevent the degradation of IκBα.
-
AOM-Britannilactone & Stattic: Should inhibit IL-6-induced phosphorylation of STAT3 at Tyr705.
-
Specificity Check: TPCA-1 should only inhibit the NF-κB pathway. Stattic should only inhibit the STAT3 pathway. If AOM-Britannilactone inhibits both, it suggests a multi-target profile. The concentration required for pathway inhibition should correlate with its IC50 value. Inhibition at much higher concentrations may be a non-specific effect.
-
Tier 3: Off-Target Discovery
The absence of evidence is not evidence of absence. A truly rigorous specificity assessment must actively search for unanticipated interactions. This tier employs broader, unbiased techniques to map the interaction landscape of AOM-Britannilactone.
Experiment 3: Broad-Panel Kinase Profiling
-
Objective: To screen AOM-Britannilactone against a large panel of kinases to identify potential off-target interactions. This is critical as many signaling pathways converge on kinases.
-
Methodology:
-
Utilize a commercial service (e.g., Eurofins' KinomeScan™, Reaction Biology's Kinase HotSpot).
-
Submit AOM-Britannilactone for screening at a fixed concentration (typically 1-10 µM) against a panel of hundreds of human kinases.
-
The output is typically a percentage of inhibition for each kinase. Hits are defined as kinases inhibited above a certain threshold (e.g., >50% or >75% inhibition).
-
-
Interpretation:
-
Specific: The compound inhibits only a few kinases, preferably within the same family.
-
Promiscuous: The compound inhibits numerous, unrelated kinases. This is a red flag for non-specificity.
-
The results can reveal unexpected off-targets that may explain some of the observed cellular phenotypes and guide further investigation. For example, inhibition of a kinase involved in cell cycle progression could contribute to the observed cytotoxicity.
-
Experiment 4: Cellular Thermal Shift Assay (CETSA)
-
Objective: To identify protein targets of AOM-Britannilactone in a physiological context by measuring changes in protein thermal stability upon compound binding.
-
Rationale: When a small molecule binds to its target protein, it typically stabilizes the protein's structure, leading to an increase in its melting temperature.
-
Methodology (Briefly):
-
Treat intact cells or cell lysates with AOM-Britannilactone or a vehicle control.
-
Heat the samples across a range of temperatures.
-
Cool the samples and separate the soluble (un-denatured) proteins from the aggregated (denatured) proteins by centrifugation.
-
Analyze the soluble fraction using techniques like Western blotting for specific candidates or mass spectrometry (proteome-wide CETSA) for unbiased discovery.
-
-
Interpretation: A protein that remains soluble at higher temperatures in the presence of AOM-Britannilactone compared to the vehicle control is a direct binding target. This powerful technique can confirm expected targets (e.g., p65) and discover novel ones within the cell.[14]
Conclusion: Synthesizing a High-Fidelity Specificity Profile
Assessing the biological specificity of a compound like this compound is not a single experiment but a systematic investigation. By integrating phenotypic profiling, on-target validation, and unbiased off-target screening, a comprehensive picture emerges.
The ideal outcome for a promising therapeutic lead is the demonstration of high potency towards a specific cancer-relevant target (e.g., STAT3 or NF-κB), a significant selectivity index against non-cancerous cells, and minimal engagement with unrelated off-targets in broader screens. Conversely, a compound that exhibits similar cytotoxicity across all cell lines, inhibits multiple pathways at similar concentrations, and interacts with numerous proteins in unbiased screens is likely a non-specific, reactive molecule unsuitable for further development. This multi-tiered, comparative approach provides the necessary data to make that critical distinction, ensuring scientific rigor and paving the way for the development of safer, more effective therapies.
References
- 1. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Profile and Biological Properties of Methanolic and Ethanolic Extracts from the Aerial Parts of Inula britannica L. Growing in Central Asia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural Sesquiterpene Lactones Enhance Chemosensitivity of Tumor Cells through Redox Regulation of STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Sesquiterpene Lactones Enhance Chemosensitivity of Tumor Cells through Redox Regulation of STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.univr.it [iris.univr.it]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone
This guide provides essential safety and logistical information for the proper disposal of 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone, a sesquiterpene lactone isolated from Inula britannica.[1][2] As a research chemical with known biological activity, including cytotoxic and anti-inflammatory properties, it is imperative that all waste streams containing this compound are handled with the utmost care to ensure personnel safety and environmental protection.[3][4]
Core Principle: Risk Assessment and Hazard Identification
This compound is a member of the sesquiterpene lactone family, a class of compounds known for their diverse biological activities.[6] Several compounds in this family, including those from Inula britannica, have demonstrated cytotoxicity against tumor cell lines.[3] Therefore, for disposal purposes, this compound must be regarded as toxic . The presence of acetyl and methylbutyryl ester functional groups does not fundamentally alter the core hazardous nature of the sesquiterpene lactone backbone.
Key Hazard Considerations:
-
Toxicity: The toxicological properties have not been fully investigated, but its cytotoxic nature warrants handling it as a toxic substance.[3][11]
-
Environmental Hazard: As a biologically active molecule, its release into the environment could be harmful to aquatic life and ecosystems.[12]
-
Physical Form: The compound is typically a solid or oil, meaning waste will consist of pure compound residues, contaminated labware, and solutions.
Universal Disposal Prohibitions
Under no circumstances should any chemical waste containing this compound be disposed of via the following routes:
-
Sink/Sewer Disposal: Never pour the compound or its solutions down the drain.[9][10][13] This can contaminate waterways and is prohibited by most institutional and municipal regulations.
-
Regular Trash: Un-rinsed containers, contaminated personal protective equipment (PPE), and solid waste must not be placed in the general trash.[7][9]
-
Evaporation: Do not intentionally evaporate solutions of this compound in a fume hood as a method of disposal.[9][14]
All waste must be collected and disposed of through your institution's designated Environmental Health & Safety (EHS) or equivalent hazardous waste management program.[7][14]
Step-by-Step Disposal Protocols
Adherence to a systematic disposal workflow is critical. The following steps provide a clear pathway for managing different waste streams generated during research involving this compound.
Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing appropriate PPE.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, changed frequently | Prevents skin contact with the potentially toxic and sensitizing compound.[13][15] |
| Eye Protection | Safety goggles or glasses | Protects eyes from splashes of solutions or airborne powder.[13] |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination.[13] |
| Respirator | If handling large quantities of powder | Use a NIOSH-approved respirator if there is a risk of inhaling airborne particles.[11] |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper segregation and disposal of waste containing this compound.
Caption: Disposal Workflow for the Compound.
Protocol 1: Disposal of Pure Compound and Grossly Contaminated Items
This applies to expired solid compound, residues in original containers, and items heavily contaminated with the compound (e.g., weigh boats, spatulas, contaminated wipes from a spill cleanup).
-
Collection: Place all solid waste directly into a designated "Hazardous Waste" container. This should be a sturdy, sealable container (e.g., a plastic pail or a properly lined cardboard box).[7]
-
Labeling: Immediately label the container with a "Hazardous Waste" tag provided by your EHS department.[16] The label must include:
-
The full chemical name: "this compound"
-
The approximate percentage or quantity.
-
The date accumulation started.
-
The generating lab's information (PI name, room number).
-
-
Storage: Keep the waste container sealed except when adding waste. Store it in a designated satellite accumulation area (SAA) within the lab.[16]
Protocol 2: Disposal of Contaminated Labware
A. Sharps (Needles, Syringes, Glass Pipettes, Scalpel Blades):
-
Collection: Place all chemically contaminated sharps into a dedicated, puncture-resistant "Chemically Contaminated Sharps" container.[8] Do not place these items in standard solid waste containers.
-
Labeling: Ensure the sharps container is clearly labeled with "Hazardous Waste" and lists the chemical contaminant.
-
Disposal: Once the container is three-quarters full, seal it and request a pickup from EHS.
B. Non-Sharps (Plastic tubes, pipette tips, gloves, etc.):
-
Collection: These items should be placed in the same solid hazardous waste container described in Protocol 1.
-
Minimization: To minimize waste volume, only dispose of items that have come into direct contact with the compound.
C. Empty Chemical Containers:
-
Evaluation: A container that held the pure compound is considered "empty" only when all contents have been removed by scraping or pouring.[7]
-
Rinsing: For a toxic compound like this, the container must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[9]
-
Rinsate Collection: The first rinse (and for highly toxic materials, all three rinses) must be collected and disposed of as liquid hazardous waste (see Protocol 3).[7][9]
-
Final Disposal: After triple-rinsing and air-drying, obliterate or remove the original label and dispose of the container in the appropriate recycling bin (e.g., glass disposal box).[7]
Protocol 3: Disposal of Liquid Waste (Solutions and Rinsates)
This applies to experimental solutions, solvent used for rinsing glassware, and collected rinsate from empty container cleaning.
-
Segregation: Collect halogenated and non-halogenated solvent waste in separate, clearly labeled containers. Since this compound does not contain halogens, its solutions in solvents like ethanol, methanol, or acetone should be placed in a "Non-Halogenated Organic Waste" container.[13][17]
-
Container: Use a chemically compatible, sealable container (e.g., a solvent carboy) that can be tightly closed. The container must be stored in secondary containment (e.g., a plastic tub) to contain any potential leaks.[7][16]
-
Labeling: Label the liquid waste container with a "Hazardous Waste" tag. List all chemical constituents by their full name and estimate their percentages (e.g., "Ethanol 95%, this compound <5%").[7]
-
pH Neutralization: If the waste stream is acidic or basic, it may need to be neutralized before being added to the waste container. However, since this compound is a neutral organic molecule, this is typically not a concern unless acids or bases were used in the experimental procedure.
-
Pickup: Keep the container sealed at all times except when adding waste. When full, request a pickup from EHS.[14]
Emergency Spill Procedures
In the event of a spill, prioritize personnel safety.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large or involves a highly concentrated solution, evacuate the area and contact your institution's EHS emergency line.
-
Small Spills: For a small, manageable spill:
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with absorbent material (e.g., spill pads or chemical absorbent granules).
-
Work from the outside of the spill inward to clean it up.
-
Place all contaminated absorbent materials and wipes into the solid hazardous waste container (Protocol 1).
-
Clean the affected surface with soap and water.
-
By adhering to these scientifically grounded procedures, you ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- 1. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-O-acetyl-4R,6S-britannilactone | C17H24O5 | CID 70697730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cytotoxic sesquiterpene lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inula L. Secondary Metabolites against Oxidative Stress-Related Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. vumc.org [vumc.org]
- 10. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. scienceready.com.au [scienceready.com.au]
- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 15. escd.org [escd.org]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. Making sure you're not a bot! [oc-praktikum.de]
Personal protective equipment for handling 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone
Comprehensive Safety and Handling Guide: 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of this compound (CAS No. 1932687-71-2)[1]. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from established best practices for structurally related molecules, including sesquiterpene lactones, acetylated compounds, and butyryl derivatives. This document is intended for use by trained researchers, scientists, and drug development professionals.
Hazard Assessment: A Precautionary Approach
This compound is a sesquiterpene lactone derivative. Compounds within the sesquiterpene lactone class are known for their biological activity and potential to act as skin sensitizers and allergens[2][3]. The acetyl and butyryl functionalities also warrant careful handling to avoid potential irritation to the skin, eyes, and respiratory tract, based on data from similar compounds[4][5][6]. Therefore, a conservative approach to handling, assuming the compound is hazardous, is strongly advised.
Key Assumed Hazards:
-
Skin Irritation and Sensitization: Potential for causing allergic contact dermatitis[2][3].
-
Eye Irritation: Assumed to be an eye irritant based on related chemical classes[4][5][7].
-
Respiratory Irritation: Possible if aerosolized or if the compound is volatile[6][8].
-
Aquatic Toxicity: Many complex organic molecules exhibit toxicity to aquatic life; therefore, release to the environment must be avoided[7][9].
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Tightly fitting safety goggles or a face shield. | Protects against splashes and potential aerosols. Standard safety glasses are insufficient[10]. |
| Hands | Chemically resistant, impervious gloves (e.g., Nitrile). | The primary route of exposure is often skin contact. Nitrile gloves are recommended for protection against plant-derived allergens[2]. Always inspect gloves for tears or holes before use. Change gloves immediately if contaminated. |
| Body | Long-sleeved laboratory coat. | Provides a barrier against accidental spills and skin contact[7][8]. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | A respirator may be necessary if there is a risk of generating aerosols or dust and ventilation is inadequate[7][8]. |
Operational and Handling Protocols
Adherence to a strict operational protocol is essential for ensuring a safe laboratory environment.
General Handling
-
Work in a Designated Area: All handling of this compound should be conducted in a well-ventilated chemical fume hood[5][8].
-
Avoid Inhalation and Contact: Take all necessary precautions to avoid inhaling vapors or dust and prevent any contact with skin or eyes[11][12].
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[4][5].
-
Storage: Store the compound in a tightly sealed, properly labeled container at -20°C, as recommended by the supplier[1].
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Small Spills:
-
Restrict Access: Ensure the spill area is secured and only trained personnel are involved in the cleanup.
-
Wear Full PPE: Don all recommended PPE, including respiratory protection if necessary.
-
Containment: Prevent the spill from spreading by using an inert absorbent material such as vermiculite, sand, or commercial sorbents[7].
-
Collection: Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal[7][13].
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste[13].
Large Spills:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Notify EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance and assistance[7].
Disposal Plan: Environmental Responsibility
Chemical waste must be managed in a manner that ensures safety and environmental compliance. Under no circumstances should this compound be disposed of down the drain or in regular trash[7][12].
Waste Segregation and Collection
-
Waste Classification: Treat this compound and any materials contaminated with it (e.g., gloves, absorbent pads, pipette tips) as hazardous chemical waste[12][13].
-
Containerization: Collect all waste in a compatible, leak-proof container with a secure lid. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name[13].
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials[13].
Disposal Procedure
-
Engage a Licensed Contractor: The disposal of this chemical waste must be handled by a licensed and approved waste disposal company[7].
-
Follow Institutional Protocols: Adhere to your institution's specific procedures for hazardous waste pickup and disposal[13].
-
Empty Containers: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[13].
Procedural Workflow Diagram
The following diagram illustrates the decision-making process for the safe handling and disposal of this compound.
Caption: Workflow for handling, disposal, and spill response for this compound.
References
- 1. biorbyt.com [biorbyt.com]
- 2. cutaneousallergy.org [cutaneousallergy.org]
- 3. chemotechnique.se [chemotechnique.se]
- 4. lobachemie.com [lobachemie.com]
- 5. media.laballey.com [media.laballey.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. benchchem.com [benchchem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
